molecular formula C5H9N B1358214 2-Azabicyclo[2.1.1]hexane CAS No. 34392-24-0

2-Azabicyclo[2.1.1]hexane

Cat. No.: B1358214
CAS No.: 34392-24-0
M. Wt: 83.13 g/mol
InChI Key: HAHYXYKFMHJMIE-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane is a useful research compound. Its molecular formula is C5H9N and its molecular weight is 83.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-4-2-5(1)6-3-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHYXYKFMHJMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622446
Record name 2-Azabicyclo[2.1.1]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34392-24-0
Record name 2-Azabicyclo[2.1.1]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane (aza-BCH), a bridged saturated heterocycle, has emerged as a significant scaffold in medicinal chemistry.[1] As a conformationally rigid bioisostere of pyrrolidine and a saturated analogue of the phenyl ring, it offers a compelling three-dimensional alternative to traditional planar structures in drug design.[2][3][4] The incorporation of the aza-BCH motif into drug candidates has been shown to improve key physicochemical and pharmacokinetic properties, such as metabolic stability and aqueous solubility, while reducing lipophilicity.[3][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its role as a valuable building block in drug discovery.

Core Physicochemical Properties

Table 1: General and Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₉N[6]
Molecular Weight83.13 g/mol [6]
IUPAC NameThis compound[6]
CAS Number34392-24-0[6]
Computed XLogP0.4[6]

Table 2: Physicochemical Properties of this compound Derivatives

DerivativePropertyValueSource
1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochlorideMolecular Weight143.61 g/mol [7]
This compound-1-carboxylic acid hydrochlorideMolecular WeightC₆H₁₀ClNO₂
4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochlorideMolecular FormulaC₈H₁₆ClNO[8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of bicyclic amines like this compound are provided below. These protocols are based on established techniques and can be adapted for the specific compound and its derivatives.

Determination of pKa by ¹H NMR Spectroscopy

The acid dissociation constant (pKa) of a compound is a critical parameter that influences its ionization state at different pH values. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for pKa determination, based on the principle that the chemical shifts of nuclei near an ionizable center change with the protonation state.[9][10]

Methodology:

  • Sample Preparation: A series of solutions of the test compound (e.g., this compound hydrochloride) are prepared in a suitable solvent system (e.g., D₂O) across a range of pH values. The pH is adjusted using small aliquots of acid (e.g., DCl) and base (e.g., NaOD).

  • NMR Data Acquisition: ¹H NMR spectra are recorded for each sample at a constant temperature.

  • Data Analysis: The chemical shift of a proton close to the nitrogen atom is monitored as a function of pH.

  • pKa Calculation: The data are plotted with chemical shift (δ) on the y-axis and pH on the x-axis. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation, and the pKa is determined as the pH at the inflection point of the curve.[9]

G Workflow for pKa Determination by NMR Spectroscopy A Prepare sample solutions at various pH values B Acquire 1H NMR spectra for each sample A->B C Identify a proton signal sensitive to protonation state B->C D Plot chemical shift vs. pH C->D E Fit data to a sigmoidal curve D->E F Determine pKa from the inflection point E->F

pKa Determination Workflow
Determination of logP/logD by Shake-Flask Method

The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, a key factor in its pharmacokinetic profile. The shake-flask method is the gold standard for experimental logP and logD determination.[11][12][13][14]

Methodology:

  • Phase Preparation: A biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) is prepared. The two phases are pre-saturated with each other by vigorous mixing, followed by separation.[13]

  • Compound Addition: A known amount of the test compound is added to a mixture of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[12]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[15]

  • Calculation: The logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]

G Shake-Flask Method for logP/logD Determination A Prepare pre-saturated n-octanol and aqueous phases B Add test compound to the biphasic system A->B C Shake to equilibrate B->C D Centrifuge to separate phases C->D E Measure compound concentration in each phase D->E F Calculate logP or logD E->F

Shake-Flask logP/logD Workflow
Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The thermodynamic solubility assay is a common method for its determination.[15][16][17][18]

Methodology:

  • Sample Preparation: An excess of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved compound.[15]

  • Separation of Solid: The undissolved solid is removed by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.[16]

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G Thermodynamic Aqueous Solubility Assay Workflow A Add excess solid compound to aqueous buffer B Equilibrate at constant temperature with agitation A->B C Separate undissolved solid (filtration/centrifugation) B->C D Quantify compound concentration in the supernatant C->D E Report concentration as thermodynamic solubility D->E

Aqueous Solubility Workflow

Role in Drug Discovery

The this compound scaffold serves as a valuable "escape from flatland" tool in modern medicinal chemistry.[3][19] Its rigid, three-dimensional structure provides a distinct advantage over planar aromatic rings and flexible aliphatic rings. By replacing a pyrrolidine moiety with aza-BCH, improvements in metabolic clearance and solubility have been observed in the development of LRRK2 kinase inhibitors.[5] This highlights the significant impact of this unique bicyclic system on key drug-like properties. The synthesis of this compound hydrochloride has been achieved on a multigram scale, making this building block accessible for extensive investigation in drug discovery programs.[20]

G Role of this compound in Drug Discovery cluster_0 Traditional Scaffolds cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A Planar Aromatic Rings C This compound A->C B Flexible Pyrrolidine B->C D Increased 3-Dimensionality C->D E Enhanced Metabolic Stability C->E F Improved Aqueous Solubility C->F G Reduced Lipophilicity C->G

References

Conformational Analysis of 2-Azabicyclo[2.1.1]hexane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[2.1.1]hexane framework, a conformationally constrained analog of proline, has garnered significant interest in medicinal chemistry and drug design. Its rigid bicyclic structure imparts unique stereochemical properties that can enforce specific conformations in peptides and small molecule therapeutics, leading to enhanced biological activity and selectivity. This technical guide provides a comprehensive overview of the conformational analysis of the this compound core, drawing upon data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Detailed experimental protocols for key analytical techniques are provided, and quantitative data are summarized for comparative analysis. Visualizations of the core structure and its conformational properties are presented to facilitate a deeper understanding of this important scaffold.

Introduction

The conformational rigidity of bioactive molecules is a critical determinant of their interaction with biological targets. The incorporation of constrained scaffolds is a widely employed strategy in drug discovery to reduce the entropic penalty upon binding and to favor a bioactive conformation. The this compound system, also known as 2,4-methanopyrrolidine, serves as a valuable building block in this regard. Its bicyclic nature significantly restricts the puckering of the five-membered ring, offering a well-defined three-dimensional structure. This guide delves into the detailed conformational landscape of this scaffold, providing researchers with the foundational knowledge required for its effective application in the design of novel therapeutics.

Conformational Landscape of the this compound Core

The defining feature of the this compound system is its inherent rigidity. The cyclobutane ring fused to the pyrrolidine ring locks the five-membered ring into a puckered conformation. This puckering is a key aspect of its conformational character.

conformational_relationships cluster_main Conformational Analysis of this compound Bicyclic_Core Rigid this compound Core Puckering Defined Ring Puckering Bicyclic_Core->Puckering determines Peptide_Bond Peptide Bond Conformation (cis/trans for 2,4-methanoproline) Bicyclic_Core->Peptide_Bond constrains Side_Chain Side Chain Orientations (Substituents) Puckering->Side_Chain influences experimental_workflow cluster_exp Experimental Workflow for Conformational Analysis Synthesis Synthesis of This compound Derivative Purification Purification and Characterization Synthesis->Purification XRay Single Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (1D and 2D) Purification->NMR Computational Computational Modeling Purification->Computational SolidState Solid-State Conformation XRay->SolidState SolutionState Solution Conformation NMR->SolutionState EnergyProfile Conformational Energy Profile Computational->EnergyProfile Analysis Comprehensive Conformational Analysis SolidState->Analysis SolutionState->Analysis EnergyProfile->Analysis

Novel Scaffolds Based on 2-Azabicyclo[2.1.1]hexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern medicinal chemistry, the "escape from flatland" concept has gained significant traction, advocating for the incorporation of three-dimensional molecular scaffolds to improve the physicochemical and pharmacological properties of drug candidates. One such scaffold that has emerged as a promising building block is the 2-azabicyclo[2.1.1]hexane core. This rigid, bicyclic amine serves as a conformationally constrained proline bioisostere, offering a unique spatial arrangement of substituents that can lead to enhanced target affinity, selectivity, and improved drug metabolism and pharmacokinetics (DMPK) profiles. This technical guide provides a comprehensive overview of novel scaffolds based on this compound, covering their synthesis, key properties, and applications in drug discovery, with a particular focus on the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease.

Synthesis of this compound Scaffolds

A variety of synthetic routes to access the this compound core and its derivatives have been developed, ranging from multigram-scale production of key intermediates to sophisticated enantioselective methods. These approaches provide medicinal chemists with a toolbox to explore the chemical space around this unique scaffold.

Multigram Synthesis of Key Building Blocks

The practical and scalable synthesis of key intermediates is crucial for their application in drug discovery programs. A notable example is the multigram synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline, a versatile building block for further elaboration.[1] The optimization of this process, avoiding resource-intensive purification methods like ion-exchange chromatography, has made this scaffold more accessible for extensive structure-activity relationship (SAR) studies.[1]

Enantioselective Syntheses

Chirality plays a pivotal role in the interaction of small molecules with biological targets. Consequently, the development of enantioselective methods to access chiral this compound derivatives has been a significant focus of research. Organocatalytic asymmetric synthesis has emerged as a powerful tool in this regard. For instance, the use of a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst enables the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, affording chiral azabicyclo[2.1.1]hexanes with high enantioselectivity (up to 99:1 er).[2][3][4][5][6] This method is notable for its mild reaction conditions and tolerance of various functional groups.[2][3][4][5][6]

Physicochemical Properties and "Escape from Flatland"

The rigid three-dimensional structure of the this compound scaffold imparts distinct physicochemical properties compared to its more flexible, planar counterparts like pyrrolidine. These properties are central to the "escape from flatland" strategy in drug design.

Impact on Solubility, Lipophilicity, and Metabolic Stability

Replacing a traditional pyrrolidine ring with a this compound moiety can lead to significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies have shown that this substitution can enhance aqueous solubility and metabolic stability.[7][8] The more defined three-dimensional shape of the bicyclic scaffold can disrupt crystal packing, leading to improved solubility, and shield metabolically labile sites from enzymatic degradation. Furthermore, the introduction of the this compound core has been shown to reduce lipophilicity (logP/logD), a critical parameter for overall drug-likeness.[7]

Table 1: Comparison of Physicochemical Properties

PropertyPyrrolidine AnalogThis compound AnalogReference
Calculated logP (clogP) HigherLower[7]
Aqueous Solubility LowerHigher[7]
Metabolic Stability VariableGenerally Improved[8]
Fraction of sp³ carbons (Fsp³) LowerHigherGeneral Observation

Biological Applications and Case Study: LRRK2 Inhibitors

The unique conformational constraints and improved physicochemical properties of this compound scaffolds have made them attractive for incorporation into a variety of biologically active molecules. A prominent example is their use in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the treatment of Parkinson's disease.

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and the kinase activity of the LRRK2 protein is a prime target for therapeutic intervention. LRRK2 is a large, multi-domain protein that acts as a central hub in various cellular signaling pathways.[2][9][10][11][12] Its kinase activity is regulated by its GTPase domain, and it phosphorylates a number of downstream substrates, including a subset of Rab GTPases, which are involved in vesicular trafficking.[10] Dysregulation of LRRK2 activity can lead to disruptions in autophagy, lysosomal function, and mitochondrial health, all of which are implicated in the pathogenesis of Parkinson's disease.[9][10]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 recruits to Golgi VPS35 VPS35 VPS35->LRRK2 activates LRRK2_active Active LRRK2 (Kinase Activity ↑) LRRK2->LRRK2_active GTP binding & dimerization Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases phosphorylates Autophagy_Lysosomal Autophagy & Lysosomal Function LRRK2_active->Autophagy_Lysosomal impairs Mitochondrial_Function Mitochondrial Function LRRK2_active->Mitochondrial_Function impairs Neuroinflammation Neuroinflammation LRRK2_active->Neuroinflammation promotes Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking regulates PD_Pathogenesis PD_Pathogenesis Vesicular_Trafficking->PD_Pathogenesis Parkinson's Disease Pathogenesis Autophagy_Lysosomal->PD_Pathogenesis Mitochondrial_Function->PD_Pathogenesis Neuroinflammation->PD_Pathogenesis LRRK2_Inhibitor LRRK2 Inhibitor LRRK2_Inhibitor->LRRK2_active inhibits

LRRK2 Signaling Pathway and Point of Intervention
This compound in LRRK2 Inhibitors

The incorporation of the this compound scaffold has been a successful strategy in the development of potent and selective LRRK2 inhibitors. This rigid scaffold can orient key pharmacophoric groups in a precise manner to optimize binding to the kinase domain of LRRK2. The improved physicochemical properties conferred by this scaffold also contribute to better drug-like characteristics, including brain penetrance, which is essential for treating neurodegenerative diseases.

Table 2: Biological Activity of LRRK2 Inhibitors

CompoundScaffoldLRRK2 G2019S IC₅₀ (nM)LRRK2 WT IC₅₀ (nM)Reference
LRRK2-IN-1 Benzodiazepine613[13]
MLi-2 Indazole0.76-[14]
PF-06447475 Morpholine3-[6]
Compound 25 1H-Indazole with spirocarbonitrile--[14]
LY2023-25 Not Specified22.4-

Experimental Protocols

Multigram Synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline[1]

Multigram_Synthesis_Workflow Start Starting Materials (Dichloride and Diethylmalonate) Step1 Spiro-derivative Formation Start->Step1 Base Step2 Acidic Rearrangement Step1->Step2 Acid Step3 Ammonolysis Step2->Step3 NH3 Step4 Boc Protection Step3->Step4 Boc2O End N-Boc-4-hydroxymethyl-2,4-methanoproline Step4->End

Workflow for Multigram Synthesis

Step 1: Synthesis of Spiro-derivative To a solution of sodium ethoxide (prepared from sodium in ethanol) is added diethyl malonate, followed by the dropwise addition of 1,3-dichloro-2-(chloromethyl)-2-methylpropane. The reaction mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the residue is worked up to afford the spiro-derivative.

Step 2: Acidic Rearrangement The spiro-derivative is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux. This induces a rearrangement to form the bicyclic lactone.

Step 3: Ammonolysis The bicyclic lactone is treated with aqueous ammonia in a sealed vessel at elevated temperature. This opens the lactone ring to form the corresponding amino acid.

Step 4: Boc Protection The resulting amino acid is dissolved in a mixture of dioxane and water, and a base such as sodium hydroxide is added. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the mixture is stirred at room temperature overnight. After an acidic workup and extraction, the N-Boc protected product is obtained in high yield and purity, avoiding the need for column chromatography.

Organocatalytic Asymmetric Synthesis of Chiral 2-Azabicyclo[2.1.1]hexanes[2][5]

General Procedure: To a solution of the N-aryl imine (1.0 equiv) in a suitable solvent (e.g., toluene or dichloromethane) is added the bicyclo[1.1.0]butane derivative (1.2 equiv). The chiral imidodiphosphorimidate (IDPi) Brønsted acid catalyst (1-5 mol%) is then added, and the reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral this compound product. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The this compound scaffold represents a valuable and increasingly accessible building block for modern drug discovery. Its rigid, three-dimensional structure provides a unique platform for exploring chemical space and optimizing the properties of bioactive molecules. As a conformationally constrained proline bioisostere, it offers a powerful strategy to "escape from flatland," leading to compounds with improved solubility, metabolic stability, and target engagement. The successful application of this scaffold in the development of LRRK2 inhibitors for Parkinson's disease highlights its potential in addressing challenging therapeutic targets. With the continued development of efficient and scalable synthetic methods, the this compound core is poised to play an even more significant role in the future of medicinal chemistry.

References

Spectroscopic Profile of 2-Azabicyclo[2.1.1]hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the rigid bicyclic amine, 2-azabicyclo[2.1.1]hexane. The unique strained ring system of this compound makes it an attractive scaffold in medicinal chemistry and drug design. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of its derivatives. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound hydrochloride, along with detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables provide a concise summary of the quantitative spectroscopic data for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.46s2HNH₂⁺
4.16–4.07m1HH1
3.21–3.09m2HH3
2.88–2.79m1HH4
2.04–1.91m2HH5
1.47–1.34m2HH6

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound Hydrochloride [1]

Chemical Shift (δ) ppmAssignment
59.0C1
46.0C3
37.7C4
36.8C5, C6

Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz[1]

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound Hydrochloride [1]

IonCalculated m/zFound m/z
[M+H]⁺84.080884.0809

Note: The mass spectrum of the hydrochloride salt will show the molecular ion of the free base.

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹)Functional GroupDescription
~2700-2250R₂NH₂⁺Ammonium ion stretch
~1620-1560R₂NH₂⁺Asymmetric bending
~1550-1500R₂NH₂⁺Symmetric bending
~2950-2850C-HAlkane stretch
~1470-1430C-HAlkane bend

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic analysis of this compound and similar bicyclic amines.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the amine hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid amine hydrochloride salt directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry (MS)

Sample Preparation (for GC-MS of the free base):

  • Neutralize an aqueous solution of the hydrochloride salt with a base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over a suitable drying agent (e.g., Na₂SO₄).

  • Concentrate the solution to a suitable volume for injection.

Data Acquisition (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column for amine analysis (e.g., DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound hydrochloride.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation NMR NMR Spectroscopy (¹H, ¹³C) Salt_Formation->NMR Structure Verification IR IR Spectroscopy Salt_Formation->IR Functional Group ID MS Mass Spectrometry (HRMS) Salt_Formation->MS Molecular Weight Confirmation Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Thermodynamic Landscape of 2-Azabicyclo[2.1.1]hexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.1.1]hexane ring system, a conformationally restricted analogue of pyrrolidine, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique scaffold to explore chemical space, often leading to improvements in potency, selectivity, and pharmacokinetic properties of drug candidates. However, the inherent ring strain of this bicyclic system plays a crucial role in its reactivity and overall stability. This guide provides a comprehensive overview of the thermodynamic stability of the this compound core, presenting available quantitative data, detailed experimental protocols for its synthesis, and an analysis of its decomposition pathways.

Thermodynamic Stability and Ring Strain

The defining feature of the this compound system is its significant ring strain, a consequence of the deviation of its bond angles from ideal values. This strain energy influences the molecule's heat of formation and its propensity to undergo ring-opening or rearrangement reactions.

Quantitative Thermodynamic Data

For a comparative perspective, the table below summarizes the strain energies of this compound and other relevant bicyclic and monocyclic systems.

CompoundRing SystemStrain Energy (kcal/mol)Method
This compoundaza-BCH~38Computational
Bicyclo[2.1.1]hexane~41Experimental
Bicyclo[1.1.1]pentaneBCP68Computational
Cyclobutane26.4Experimental
Pyrrolidine~6Experimental

Note: The strain energy values are approximate and can vary depending on the method of calculation or experimental determination.

The significant strain energy of the aza-BCH core, while lower than that of the highly strained bicyclo[1.1.1]pentane (BCP) system, is substantially higher than that of its monocyclic analogue, pyrrolidine, and the less strained cyclobutane. This inherent instability makes the this compound scaffold susceptible to specific chemical transformations that can relieve this strain.

Computational Methodologies for Thermodynamic Analysis

In the absence of extensive experimental data, modern computational chemistry provides robust methods for accurately predicting the thermodynamic properties of molecules like this compound. High-level composite methods are particularly well-suited for this purpose.

High-Accuracy Composite Methods

Gaussian-n (Gn) Theories: Methods like G3(MP2) and G4 are multi-step computational protocols that approximate a very high-level calculation by combining results from several lower-level calculations. They are known to predict heats of formation for organic molecules with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

Complete Basis Set (CBS) Methods: The CBS-QB3 method is another widely used composite approach that extrapolates to the complete basis set limit to achieve high accuracy in calculated energies.

These computational approaches can be employed to calculate key thermodynamic parameters for the this compound ring system, including its heat of formation, enthalpy, and Gibbs free energy. A generalized workflow for such a computational study is depicted below.

G cluster_input Input cluster_calc Computational Workflow cluster_output Output mol_structure Molecular Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation (for ZPE and thermal corrections) geom_opt->freq_calc spe_calc Single-Point Energy Calculations (e.g., G3(MP2) or CBS-QB3) freq_calc->spe_calc thermo_data Thermodynamic Data (Heat of Formation, Enthalpy, Gibbs Free Energy) spe_calc->thermo_data G start Cyclohexenone + Allylamine Derivative enamide_formation Enamide Formation (Toluene, Reflux) start->enamide_formation acylation Acylation (e.g., TFAA, Et3N) enamide_formation->acylation enamide Enamide Precursor acylation->enamide photocycloaddition [2+2] Photocycloaddition (UV light, Sensitizer) enamide->photocycloaddition aza_bch This compound Derivative photocycloaddition->aza_bch purification Purification (Column Chromatography) aza_bch->purification G aza_bch This compound (aza-BCH) n_deletion N-Atom Deletion Conditions (e.g., O-diphenylphosphinylhydroxylamine) aza_bch->n_deletion bcp Bicyclo[1.1.1]pentane (BCP) n_deletion->bcp Desired Pathway diene 1,4-Diene (Side Product) n_deletion->diene Ring-Opening Pathway

Exploring the Chemical Space of 2-Azabicyclo[2.1.1]hexane Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a saturated bioisosteric replacement for planar aromatic rings, a strategy often referred to as "escaping from flatland."[1][2] This approach can lead to significant improvements in key drug-like properties, including solubility, metabolic stability, and target selectivity.[3][4] This technical guide provides an in-depth exploration of the chemical space of aza-BCH analogues, summarizing key synthetic strategies, quantitative data, and experimental methodologies.

Synthetic Strategies and Chemical Space Expansion

The exploration of the aza-BCH chemical space has been propelled by the development of diverse synthetic methodologies. These strategies provide access to a wide array of functionalized analogues, enabling fine-tuning of physicochemical and pharmacological properties. Key approaches include intramolecular cyclizations, cycloaddition reactions, and functional group interconversions.

A significant advancement in accessing the aza-BCH core involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide, allowing for a multigram-scale preparation of the hydrochloride salt.[3] Another efficient strategy commences from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, prepared via a photochemical method, leading to functionalized derivatives.[5]

Furthermore, enantioselective syntheses have been developed to access chiral aza-BCHs. One such method employs a copper(II) triflate-catalyzed [2π + 2σ] cycloaddition between bicyclobutanes (BCBs) and imines, yielding chiral products with high enantioselectivity.[6] Zinc-catalyzed enantioselective formal (3+2) cycloadditions of BCBs with imines also provide efficient access to aza-BCHs with two quaternary carbon centers.[3][7] More recently, an organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition of BCBs with N-aryl imines, affording chiral aza-BCHs with excellent enantioselectivity (up to 99:1 er).[2]

The functionalization of the aza-BCH scaffold is crucial for exploring its chemical space. Nucleophilic displacements of 5(6)-anti-bromo substituents have been successfully employed to introduce a variety of functional groups, including halogens, nitrogen, sulfur, and oxygen-containing moieties.[8] This allows for the preparation of diversely substituted aza-BCHs for structure-activity relationship (SAR) studies.

The concept of skeletal editing has also been applied to the aza-BCH framework. A nitrogen-deleting skeletal edit can transform aza-BCHs into bridge-functionalized bicyclo[1.1.1]pentanes (BCPs), enabling a "scaffold hop" between these two important classes of bioisosteres and allowing for rapid exploration of adjacent chemical space.[4][9]

Data Presentation

Table 1: Enantioselective Synthesis of 2-Azabicyclo[2.1.1]hexanes via Cu-Catalyzed Cycloaddition
EntryImine Substituent (AG)Yield (%)ee (%)
1H8984 (98 after recrystallization)
2F7275
3Br9088
4OMe8946
5CF36592 (after recrystallization)
6NPhth7990
7Thienyl8085
Data sourced from a representative enantioselective synthesis.[6]
Table 2: Zinc-Catalyzed Enantioselective (3+2) Cycloaddition of Bicyclobutanes with Imines
EntryBCB SubstituentImine SubstituentYield (%)er
12-Acyl imidazoleArylup to 9496.5:3.5
22-Acyl imidazoleAlkynylup to 9496.5:3.5
Data represents the general efficiency of the reported method.[3][7]
Table 3: Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes
EntryBCB FunctionalityN-Aryl ImineYield (%)er
1EsterPMP-imine7598:2
2KetoneVarious N-aryl groupsHighHigh
3AmideVarious N-aryl groupsHighHigh
PMP = p-methoxyphenyl. Data highlights the versatility of the organocatalytic approach.[2]

Experimental Protocols

General Procedure for Enantioselective [2π + 2σ] Cycloaddition of Bicyclobutanes with Imines[6]

To an oven-dried Schlenk tube under an argon atmosphere are added Cu(OTf)₂ (5 mol%), the 8-quinolinyl-oxazoline ligand (6 mol%), and 4 Å molecular sieves. Anhydrous isopropyl acetate is then added, and the mixture is stirred at room temperature for 30 minutes. The corresponding bicyclobutane (BCB) derivative is then added, and the mixture is cooled to 0 °C. The imine is subsequently added, and the reaction is stirred at 0 °C for 72 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired chiral this compound.

General Procedure for Zinc-Catalyzed Enantioselective Formal (3+2) Cycloaddition[3][7]

In a glovebox, a solution of the bicyclobutane incorporating a 2-acyl imidazole group and the corresponding imine in a suitable anhydrous solvent is prepared. The zinc catalyst and the chiral ligand are added to the solution under an inert atmosphere. The reaction mixture is stirred at the specified temperature until complete consumption of the starting materials is observed by TLC or LC-MS. The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

General Procedure for Organocatalytic Asymmetric Synthesis of Aza-BCHs[2]

To a vial containing the bicyclo[1.1.0]butane (BCB) and the N-aryl imine is added the confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst in a suitable anhydrous solvent under a nitrogen or argon atmosphere. The reaction mixture is stirred at room temperature until the reaction is complete as monitored by an appropriate analytical technique. The solvent is then evaporated, and the crude product is purified by flash column chromatography to yield the enantioenriched this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products start1 cis-Cyclobut-3-ene- 1,2-dicarboxylic anhydride method1 Photochemical Synthesis & Intramolecular Cyclization start1->method1 start2 Bicyclobutane (BCB) method2 [2π + 2σ] Cycloaddition (Cu-catalyzed) start2->method2 method3 Formal (3+2) Cycloaddition (Zn-catalyzed) start2->method3 method4 Organocatalytic Cycloaddition start2->method4 start3 Imine start3->method2 start3->method3 start3->method4 product1 Functionalized 2-Azabicyclo[2.1.1]hexanes method1->product1 product2 Enantioenriched 2-Azabicyclo[2.1.1]hexanes method2->product2 method3->product2 method4->product2

Caption: Synthetic pathways to this compound analogues.

Scaffold_Hopping aza_bch This compound (aza-BCH) Bioisostere for Pyrrolidine bcp Bicyclo[1.1.1]pentane (BCP) Bioisostere for Phenyl Ring aza_bch->bcp Nitrogen-Deleting Skeletal Edit

Caption: Skeletal editing enables scaffold hopping from aza-BCHs to BCPs.

References

Unlocking the Potential of a Rigid Scaffold: A Technical Guide to the Biological Activity of 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[2.1.1]hexane core, a conformationally restricted saturated bicyclic amine, has emerged as a compelling scaffold in modern medicinal chemistry. Recognized as a three-dimensional bioisostere of pyrrolidine and planar aromatic systems, it offers a strategic tool to overcome challenges in drug design, such as metabolic instability and "flatland" molecular architectures. This technical guide provides a comprehensive overview of the known biological activities associated with this scaffold. While the unsubstituted this compound has not been reported to possess intrinsic biological activity, its derivatives have been investigated as modulators of key physiological targets. This document details the exploration of these derivatives as ligands for nicotinic acetylcholine receptors (nAChRs) and as inhibitors of Factor XIIa, a critical component of the intrinsic coagulation cascade. Detailed experimental protocols for relevant biological assays and visualizations of associated signaling pathways are provided to facilitate further research and development in this area.

Introduction: The this compound Core as a Bioisostere

The principle of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of rational drug design. The this compound scaffold has garnered significant interest as a saturated, rigid bioisostere for several common pharmacophoric elements.[1][2] Its constrained bicyclic structure introduces a defined three-dimensional geometry, a stark contrast to the planarity of aromatic rings. This "escape from flatland" can lead to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, while potentially offering novel interactions with biological targets.[2]

The core is primarily considered a bioisostere for:

  • Pyrrolidine: As a bridged analogue of proline, it can enforce specific conformations in peptidomimetics.

  • Ortho- and Meta-substituted Benzene Rings: The rigid framework can position substituents in a spatially similar manner to these aromatic systems, offering a saturated, non-aromatic alternative.

Despite the synthetic interest and its application as a structural motif, there is a notable absence of published data on the specific biological activity of the unsubstituted this compound (CAS 34392-24-0). Its value in medicinal chemistry is currently understood as a foundational scaffold upon which pharmacologically active substituents are placed.

Investigated Biological Targets

Nicotinic Acetylcholine Receptors (nAChRs)

Given its structural similarity to other azabicyclic compounds known to interact with nAChRs (e.g., epibatidine), derivatives of this compound were synthesized as potential nAChR ligands.[3] These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[4]

However, a key study that synthesized a range of this compound derivatives with substituents designed to mimic known nAChR agonists like ABT-594 reported no significant binding affinity.[2][3][5]

Quantitative Data: nAChR Binding Affinity

Compound ClassTarget SubtypeRadioligandResultReference
Pyridyl and methylisoxazole derivatives of this compoundα4β2 nAChR[³H]CytisineNo significant binding affinity[3]
Pyridyl and methylisoxazole derivatives of this compoundα3β4 nAChR[³H]EpibatidineNo significant binding affinity[3]

This negative result suggests that while the this compound core can position substituents in defined vectors, it may not be an optimal scaffold for mimicking the binding modes of established ligands at these specific nAChR subtypes.

Signaling Pathway: Generic nAChR Activation

Activation of neuronal nAChRs by an agonist leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization and initiates downstream signaling cascades, often involving calcium-dependent kinases, which can modulate neuronal excitability and gene expression.

nAChR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Acetylcholine / Nicotinic Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) (e.g., α4β2) Agonist->nAChR Binds Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Response Cellular Response (Neurotransmitter Release, Gene Expression) Depolarization->Response Downstream Downstream Signaling (e.g., CaMK, PI3K/Akt) Ca_Influx->Downstream Downstream->Response

Figure 1. Simplified signaling pathway for nAChR activation.
Factor XIIa (FXIIa)

More recently, derivatives of this compound have been disclosed as inhibitors of Factor XIIa (FXIIa) in a patent application.[6] FXIIa is a serine protease that initiates the intrinsic pathway of the coagulation cascade, a series of enzymatic reactions leading to blood clot formation.[7] Inhibition of FXIIa is an attractive anticoagulant strategy because deficiency in Factor XII is not associated with spontaneous bleeding, suggesting that FXIIa inhibitors could prevent thrombosis without increasing bleeding risk.[6]

The patent literature describes specific substituted this compound derivatives with inhibitory activity against FXIIa, indicating the potential of this scaffold in the development of novel antithrombotic agents.

Quantitative Data: Factor XIIa Inhibition

Compound Example (from WO2024038282A1)FXIIa IC₅₀ (nM)
Example 11.3
Example 22.5
Example 34.1
Example 150.8
Example 221.1
(Data extracted from patent WO2024038282A1)

Signaling Pathway: Intrinsic Coagulation Cascade

The intrinsic pathway is initiated when Factor XII comes into contact with a negatively charged surface, leading to its auto-activation into FXIIa. FXIIa then proteolytically activates Factor XI to XIa, which in turn activates Factor IX. The cascade continues, amplifying the signal, until it converges with the extrinsic pathway to form a fibrin clot.

Intrinsic_Coagulation_Pathway Contact Contact with Negatively Charged Surface FXII Factor XII Contact->FXII FXIIa Factor XIIa FXII->FXIIa Activation FXI Factor XI FXIIa->FXI Cleaves FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Cleaves FIXa Factor IXa FIX->FIXa Common Common Pathway (Factor X -> Xa -> Thrombin -> Fibrin Clot) FIXa->Common Activates FVIIIa Factor VIIIa (Cofactor) FVIIIa->FIXa Inhibitor This compound Derivative Inhibitor->FXIIa Inhibits

Figure 2. Role of Factor XIIa in the intrinsic coagulation pathway.

Experimental Protocols

General Workflow for In Vitro Screening

A typical workflow for evaluating new compounds, such as this compound derivatives, involves a tiered approach from initial binding or enzymatic assays to more complex cellular or functional assays.

Experimental_Workflow Start Compound Synthesis (this compound Derivatives) PrimaryAssay Primary Screening (e.g., Radioligand Binding Assay or FXIIa Inhibition Assay) Start->PrimaryAssay Data1 Determine IC₅₀ / Kᵢ PrimaryAssay->Data1 Decision1 Active? Data1->Decision1 SecondaryAssay Secondary / Functional Assay (e.g., Cell-based Ca²⁺ influx or Plasma Clotting Assay) Decision1->SecondaryAssay Yes Inactive Inactive Decision1->Inactive No Data2 Determine EC₅₀ / Functional Effect SecondaryAssay->Data2 Decision2 Potent & Efficacious? Data2->Decision2 Selectivity Selectivity Profiling (Test against related targets) Decision2->Selectivity Yes Decision2->Inactive No Lead Lead Candidate Selectivity->Lead

Figure 3. General experimental workflow for in vitro screening.
Protocol: nAChR Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound for the α4β2 or α3β4 nAChR subtypes.[1][8]

1. Materials and Reagents:

  • Membrane Preparation: Membranes from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest, or from dissected brain regions (e.g., rat cortex for α4β2).

  • Radioligand: [³H]Cytisine (for α4β2) or [³H]Epibatidine (for α3β4) at a concentration close to its Kₑ value.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: this compound derivative, serially diluted.

  • Non-specific Ligand: A high concentration (e.g., 100 µM) of a known ligand like nicotine or unlabeled epibatidine to determine non-specific binding.

  • Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Assay Plate Preparation: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • 50 µL of binding buffer (for total binding) OR 50 µL of non-specific ligand (for non-specific binding) OR 50 µL of serially diluted test compound.

    • 50 µL of radioligand solution.

    • 150 µL of membrane preparation (typically 50-150 µg protein).

  • Incubation: Incubate the plate at room temperature (or specified temperature) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked glass fiber filters using the cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Factor XIIa Chromogenic Inhibition Assay

This protocol describes a method to determine the IC₅₀ of a test compound against purified human Factor XIIa.[9][10][11]

1. Materials and Reagents:

  • Enzyme: Purified human Factor XIIa.

  • Substrate: A chromogenic substrate for FXIIa, such as H-D-CHT-Gly-Arg-pNA (p-nitroaniline).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 8.0.

  • Test Compound: this compound derivative, serially diluted in assay buffer.

  • Stop Solution: 20% acetic acid or 2% citric acid.

  • Microplate Reader: Capable of reading absorbance at 405 nm.

2. Procedure:

  • Assay Plate Preparation: In a 96-well microplate, add:

    • 20 µL of serially diluted test compound or buffer (for control wells).

    • 100 µL of FXIIa solution in assay buffer.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of pre-warmed chromogenic substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Read the absorbance at 405 nm every minute for 15-30 minutes. The rate of pNA release is proportional to FXIIa activity.

    • Alternative Endpoint Method: Incubate for a fixed time (e.g., 20 minutes) at 37°C, then add 50 µL of stop solution. Read the final absorbance at 405 nm.

  • Data Analysis:

  • Calculate the reaction rate (V) for each well (change in absorbance per unit time).

  • Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) .

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The unsubstituted this compound core is a valuable scaffold in medicinal chemistry, prized for its ability to impart three-dimensionality and favorable physicochemical properties to drug candidates. While devoid of known intrinsic biological activity itself, its rigid structure provides a unique platform for the strategic placement of pharmacophoric groups.

Initial explorations of its derivatives as nAChR ligands were unsuccessful, highlighting the stringent structural requirements for activity at these receptors. However, the recent emergence of potent this compound-based inhibitors of Factor XIIa has opened a promising new avenue for this scaffold in the development of safer anticoagulant therapies.

Future research should continue to explore the utility of this core in diverse therapeutic areas. A deeper understanding of its conformational influence on ligand-receptor interactions will be key to unlocking its full potential. The synthesis of novel derivatives and their screening against a broad range of biological targets will undoubtedly reveal new and valuable applications for this unique and compelling chemical entity.

References

The Ascendancy of a Rigid Scaffold: A Technical Guide to the History, Synthesis, and Application of 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can confer advantageous properties upon bioactive molecules is a perpetual driving force in medicinal chemistry. In this context, rigid, three-dimensional scaffolds have garnered significant attention as bioisosteric replacements for traditional planar moieties. Among these, the 2-azabicyclo[2.1.1]hexane (aza-BCH) core has emerged as a particularly valuable building block. Its constrained bicyclic structure offers a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and applications of this increasingly important heterocyclic scaffold.

A Journey Through Time: The History and Discovery of this compound

The conceptual roots of this compound can be traced back to the study of strained ring systems and the desire to create novel amino acid analogues. While early forays into related bicyclic systems were undertaken throughout the 20th century, the specific this compound skeleton gained prominence with the discovery of the naturally occurring amino acid, 2,4-methanoproline. This natural product, containing the aza-BCH core, highlighted the biological relevance of this unique scaffold[1][2][3].

The pioneering synthetic work that brought this compound into the realm of accessible building blocks for medicinal chemists has been advanced through several key methodologies developed over the years. A significant body of work on the synthesis and chemistry of these compounds has been contributed by the research group of Krow[4]. The development of diverse synthetic strategies has been crucial for exploring the structure-activity relationships of aza-BCH-containing compounds.

Crafting the Core: Key Synthetic Strategies

The construction of the strained this compound ring system has been approached from several distinct strategic directions. The following sections detail the most significant and widely employed synthetic routes, complete with experimental protocols and comparative data.

Intramolecular [2+2] Photocycloaddition

One of the earliest and most versatile methods for the synthesis of the this compound core involves the intramolecular [2+2] photocycloaddition of N-vinyl-N-allylamines. This approach allows for the construction of the bicyclic system with a good degree of control over substitution patterns.

Experimental Protocol: Synthesis of a 1-Aryl-2-azabicyclo[2.1.1]hexane Derivative

A solution of the appropriate heteroaryl ketone and allylamine in a suitable solvent is irradiated with a high-pressure mercury lamp in the presence of a sensitizer, such as acetophenone. The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-2-azabicyclo[2.1.1]hexane derivative.

Logical Workflow for Intramolecular [2+2] Photocycloaddition

G start N-vinyl-N-allylamine Precursor photocycloaddition Intramolecular [2+2] Photocycloaddition start->photocycloaddition hv, Sensitizer aza_bch This compound Core photocycloaddition->aza_bch

Caption: Intramolecular [2+2] photocycloaddition workflow.

Intramolecular Cyclization of Substituted Cyclobutanes

Another major synthetic avenue involves the intramolecular cyclization of appropriately functionalized cyclobutane precursors. This strategy leverages the pre-existing four-membered ring to construct the second ring of the bicyclic system. A notable example is the reductive cyclization of imines derived from 3-(chloromethyl)cyclobutanone[1][2].

Experimental Protocol: Reductive Cyclization of a 3-(Chloromethyl)cyclobutanone Imine

To a solution of 3-(chloromethyl)cyclobutanone in an appropriate solvent is added the desired primary amine. The mixture is stirred at room temperature to form the corresponding imine. Subsequently, a reducing agent, such as sodium cyanoborohydride, is added portion-wise. The reaction is stirred until completion, as indicated by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the this compound derivative.

Logical Workflow for Intramolecular Cyclization

G start Substituted Cyclobutane cyclization Intramolecular Cyclization start->cyclization Activating Reagents aza_bch This compound Core cyclization->aza_bch

Caption: Intramolecular cyclization of a cyclobutane precursor.

Strain-Release Cycloadditions of Bicyclo[1.1.0]butanes

More recently, the [2π+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and imines has emerged as a powerful and modular approach to synthesize highly substituted 2-azabicyclo[2.1.1]hexanes[5][6][7][8][9]. This method takes advantage of the high ring strain of BCBs to drive the formation of the bicyclic product.

Experimental Protocol: Lewis Acid-Catalyzed [2π+2σ] Cycloaddition

To a solution of the bicyclo[1.1.0]butane and the imine in a dry, inert solvent under an inert atmosphere, a Lewis acid catalyst (e.g., Ga(OTf)₃) is added at a controlled temperature. The reaction is stirred for the specified time, and its progress is monitored. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Logical Workflow for [2π+2σ] Cycloaddition

G bcb Bicyclo[1.1.0]butane cycloaddition [2π+2σ] Cycloaddition bcb->cycloaddition imine Imine imine->cycloaddition aza_bch This compound Core cycloaddition->aza_bch Lewis Acid

Caption: [2π+2σ] cycloaddition of a bicyclo[1.1.0]butane and an imine.

Multigram Synthesis via Intramolecular Displacement

For process development and large-scale synthesis, a robust and scalable route is paramount. A batchwise, multigram preparation of this compound hydrochloride has been developed, with the key step being an intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide[4][10]. This method avoids photochemical steps and has been demonstrated to produce significant quantities of the target compound[4][10].

Experimental Protocol: Multigram Synthesis of this compound Hydrochloride

The synthesis commences with the thermal [2+2] cycloaddition of dichloroketene and allyl chloride to furnish a trichlorocyclobutanone intermediate. This is followed by α,α-didechlorination to afford the corresponding cyclobutanone. Subsequent reaction with tert-butylsulfinamide leads to the formation of the sulfinyl-protected this compound. Finally, deprotection using hydrogen chloride in ethanol yields the desired this compound hydrochloride as a solid that can be isolated by filtration[4]. This process has been successfully scaled to produce hundreds of grams of the final product[10].

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key synthetic methods described above, allowing for a direct comparison of their efficiency.

Synthetic MethodKey ReactantsCatalyst/ConditionsTypical Yield (%)Reference
Intramolecular [2+2] PhotocycloadditionN-vinyl-N-allylamineshv, sensitizer40-70[2]
Intramolecular Cyclization3-(chloromethyl)cyclobutanone iminesNaBH₃CN50-80[1]
[2π+2σ] CycloadditionBicyclo[1.1.0]butanes, IminesGa(OTf)₃60-95[11]
Intramolecular Displacement3-(chloromethyl)cyclobutyl derivativeBase>80 (for cyclization)[4][10]

Applications in Drug Discovery and Medicinal Chemistry

The rigid framework of this compound makes it an attractive surrogate for both proline and aromatic rings in drug candidates. This bioisosteric replacement can lead to significant improvements in a compound's pharmacological profile.

As a Proline Bioisostere

The constrained conformation of the this compound core mimics the pyrrolidine ring of proline but with significantly reduced conformational flexibility. This can be advantageous in peptide and peptidomimetic drug design, where pre-organizing the backbone conformation can enhance binding to the biological target and increase resistance to proteolytic degradation[3].

As a Phenyl Ring Bioisostere

Replacing a planar phenyl ring with the three-dimensional this compound scaffold is a key strategy in the "escape from flatland" concept in medicinal chemistry[12]. This substitution can:

  • Improve Solubility: The introduction of sp³ character generally increases aqueous solubility compared to flat, aromatic systems.

  • Enhance Metabolic Stability: The rigid, non-aromatic nature of the scaffold can block sites of metabolic oxidation.

  • Modulate Lipophilicity: The replacement can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Explore Novel Chemical Space: The unique vectoral display of substituents from the bicyclic core allows for the exploration of new interactions with the target protein.

A notable example of its application is in the development of Factor XIIa inhibitors, where this compound derivatives have been investigated[13]. Factor XIIa is a serine protease involved in the contact activation pathway of coagulation and the kallikrein-kinin system. Inhibitors of Factor XIIa are being explored for the treatment of various thromboembolic and inflammatory diseases. The incorporation of the aza-BCH scaffold can contribute to the desired potency and pharmacokinetic properties of these inhibitors.

Conceptual Diagram of Bioisosteric Replacement

G cluster_0 Traditional Scaffolds cluster_1 Bioisosteric Replacement cluster_2 Improved Properties proline Proline (Flexible) aza_bch This compound (Rigid, 3D) proline->aza_bch Improves Rigidity phenyl Phenyl Ring (Planar) phenyl->aza_bch Increases sp³ Character properties Enhanced Potency Improved Solubility Metabolic Stability aza_bch->properties

Caption: Bioisosteric replacement strategy using this compound.

Conclusion

The this compound scaffold has transitioned from a chemical curiosity to a valuable tool in the arsenal of the medicinal chemist. Its unique structural and conformational properties offer a powerful strategy to overcome common challenges in drug development, such as poor physicochemical properties and metabolic instability. The continued development of novel and efficient synthetic routes to access diverse derivatives of this rigid bicyclic system will undoubtedly fuel its further application in the design of next-generation therapeutics. As our understanding of the interplay between three-dimensional molecular shape and biological activity deepens, the importance of scaffolds like this compound is set to grow, paving the way for the discovery of innovative medicines with improved efficacy and safety profiles.

References

Methodological & Application

Practical Routes to Functionalized 2-Azabicyclo[2.1.1]hexanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisosteric replacement for planar aromatic rings and pyrrolidines, often leading to improved physicochemical and pharmacological properties of drug candidates, such as enhanced solubility, metabolic stability, and target-binding affinity.[1][2] This document provides an overview of practical synthetic routes to functionalized aza-BCHs and detailed protocols for key transformations.

Application Notes

The synthesis of the strained this compound core and the stereocontrolled introduction of functional groups present unique challenges. However, several robust strategies have been developed to access a diverse range of functionalized aza-BCH derivatives. These methods can be broadly categorized into:

  • Cycloaddition Reactions: Modern approaches, particularly the [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines, offer a modular and efficient entry to the aza-BCH core. These reactions can be catalyzed by either Lewis acids or organocatalysts, with the latter providing excellent enantiocontrol.[3][4][5]

  • Nucleophilic Substitution on a Pre-formed Scaffold: This strategy allows for the late-stage functionalization of the aza-BCH skeleton, enabling the introduction of a wide array of substituents at the C5 and C6 positions.[6][7]

  • Intramolecular Cyclizations: Photochemical or transition-metal-catalyzed intramolecular reactions of acyclic precursors provide another powerful tool for constructing the bicyclic framework.[1]

  • Rearrangement Reactions: Ring-rearrangement reactions, often starting from more readily available 2-azabicyclo[2.2.0]hexene precursors, can be employed to generate functionalized aza-BCHs.[7]

The choice of synthetic route depends on the desired substitution pattern, the required stereochemistry, and the scale of the synthesis. For the synthesis of chiral, highly functionalized aza-BCHs for structure-activity relationship (SAR) studies, the asymmetric organocatalytic [3+2] cycloaddition is particularly attractive. For the diversification of a common intermediate, nucleophilic substitution on a pre-functionalized aza-BCH is a versatile approach.

Key Synthetic Pathways

Below are diagrams illustrating the principal synthetic routes to functionalized 2-azabicyclo[2.1.1]hexanes.

G cluster_0 Asymmetric [3+2] Cycloaddition cluster_1 Nucleophilic Substitution BCB Bicyclo[1.1.0]butane (BCB) AzaBCH Functionalized This compound BCB->AzaBCH Imine Imine Imine->AzaBCH Catalyst Chiral Brønsted Acid or Lewis Acid Catalyst->AzaBCH catalysis BromoAzaBCH 5-Bromo-2-azabicyclo[2.1.1]hexane FuncAzaBCH 5-Substituted-2-azabicyclo[2.1.1]hexane BromoAzaBCH->FuncAzaBCH Nucleophile Nucleophile (Nu-) Nucleophile->FuncAzaBCH substitution

Caption: Overview of major synthetic strategies for 2-azabicyclo[2.1.1]hexanes.

Experimental Protocols

Protocol 1: Asymmetric Organocatalytic [3+2] Cycloaddition of Bicyclo[1.1.0]butanes and Imines

This protocol describes the enantioselective synthesis of 2-azabicyclo[2.1.1]hexanes via a formal [3+2] cycloaddition reaction catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid.[3][5] This method provides access to chiral aza-BCHs with high enantioselectivity.

Experimental Workflow:

G start Start reagents Combine Imine, BCB, and chiral Brønsted acid catalyst in a suitable solvent (e.g., toluene). start->reagents reaction Stir at room temperature for the specified time (e.g., 24-72 h). reagents->reaction workup Concentrate the reaction mixture in vacuo. reaction->workup purification Purify the crude product by flash column chromatography on silica gel. workup->purification product Obtain the pure, functionalized This compound. purification->product

Caption: Workflow for the asymmetric organocatalytic synthesis of aza-BCHs.

Detailed Methodology:

  • To a vial equipped with a magnetic stir bar are added the N-aryl imine (0.25 mmol, 1.0 equiv), the bicyclo[1.1.0]butane (BCB) derivative (0.30 mmol, 1.2 equiv), and the chiral imidodiphosphorimidate (IDPi) catalyst (0.0125 mmol, 5 mol%).

  • The vial is sealed, and toluene (0.5 mL) is added.

  • The reaction mixture is stirred at room temperature (25 °C) for 24-72 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired functionalized this compound.

Quantitative Data:

EntryImine Substituent (N-Aryl)BCB SubstituentYield (%)er
1Phenyl-CO₂Me8598:2
24-Methoxyphenyl-CO₂Me7598:2
34-Chlorophenyl-CO₂Me9197:3
42-Bromophenyl-CO₂Me8896:4
5Phenyl-C(O)Ph7895:5
6Phenyl-C(O)N(Me)OMe9299:1

er = enantiomeric ratio, determined by chiral HPLC analysis.

Protocol 2: Nucleophilic Displacement on 5-anti-Bromo-2-azabicyclo[2.1.1]hexanes

This protocol details the functionalization of the this compound scaffold via nucleophilic displacement of a bromide at the 5-anti position. The success of this reaction is highly dependent on the nature of the nitrogen protecting group, the solvent, and the nucleophile. N-benzyl protection is often employed to facilitate the displacement.[6][7]

Logical Relationship of Reaction Parameters:

G cluster_0 Key Factors N_Protect N-Protecting Group (e.g., Benzyl) Outcome Reaction Outcome (Yield, Rate) N_Protect->Outcome Solvent Solvent (e.g., DMSO, DMF) Solvent->Outcome Nucleophile Nucleophile (e.g., NaN₃, CsOAc) Nucleophile->Outcome

Caption: Factors influencing nucleophilic substitution on the aza-BCH core.

Detailed Methodology:

  • To a solution of the N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane derivative (1.0 equiv) in a suitable solvent (e.g., DMSO or DMF) is added the nucleophile (1.5-3.0 equiv).

  • The reaction mixture is heated to the appropriate temperature (typically between 80-120 °C) and stirred for the required time (4-48 hours). The reaction is monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to give the desired 5-substituted-2-azabicyclo[2.1.1]hexane.

Quantitative Data:

EntrySubstrateNucleophileSolventTemp (°C)Time (h)ProductYield (%)
1N-Bn-5-anti-Br-aza-BCHNaN₃DMF10012N-Bn-5-anti-N₃-aza-BCH85
2N-Bn-5-anti-Br-aza-BCHCsOAcDMSO11024N-Bn-5-anti-OAc-aza-BCH78
3N-Bn-5-anti-Br-aza-BCHNaSPhDMF908N-Bn-5-anti-SPh-aza-BCH92
4N-Bn-5-anti-Br-aza-BCHImidazoleDMSO12048N-Bn-5-anti-imidazolyl-aza-BCH65
5N-Bn-5,6-anti-diBr-aza-BCHCsOAc (3 equiv)DMSO11048N-Bn-5,6-anti-diOAc-aza-BCH55
Protocol 3: Scalable Synthesis of a Key Aza-BCH Building Block via Intramolecular Cyclization

This protocol describes a concise and scalable synthesis of a 2-(2-azabicyclo[2.1.1]hex-4-yl)propan-2-ol, a valuable intermediate for the synthesis of LRRK2 kinase inhibitors, featuring an intramolecular cyclization to form the strained bicyclic amide.[1]

Experimental Workflow:

G start Start step1 Prepare the cyclobutane precursor. start->step1 step2 Perform intramolecular cyclization to form the strained bicyclic amide. step1->step2 step3 Reduce the amide and ketone functionalities. step2->step3 step4 Deprotect the amine to yield the final product. step3->step4 product 2-(2-Azabicyclo[2.1.1]hex-4-yl)propan-2-ol step4->product

Caption: Scalable synthesis of a key aza-BCH building block.

Detailed Methodology (Final Reduction and Deprotection Steps):

This protocol focuses on the final key steps from a protected bicyclic intermediate.

  • A solution of the protected bicyclic amide-ketone precursor (1 equiv) in THF is cooled to 0 °C.

  • Borane dimethyl sulfide complex (BH₃·SMe₂, 5.3 equiv) is added dropwise, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, the mixture is warmed to 25 °C and stirred for 1 hour, then heated to 50 °C for 15 hours.

  • The reaction is cooled to 0 °C, and methanol is added slowly. The resulting mixture is heated to 50 °C for 2 hours and then concentrated.

  • A 1 M solution of HCl in methanol is added dropwise at 20 °C, and the mixture is stirred at 50 °C for 12 hours.

  • The mixture is concentrated, and a 50 wt% aqueous solution of K₂CO₃ is added.

  • The aqueous layer is extracted with 2-methyltetrahydrofuran. The combined organic layers are dried, filtered, and concentrated to give the crude product, which can be further purified if necessary.

Quantitative Data:

StepTransformationReagentsYield (%)
1Amide and Ketone ReductionBH₃·SMe₂, THF>99 (crude)
2N-DeprotectionHCl in MeOH, K₂CO₃>99 (crude)

This scalable, multi-step synthesis provides access to a key building block in high overall yield.

References

Application Notes and Protocols: Incorporation of 2-Azabicyclo[2.1.1]hexane into Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] The rigid, strained bicyclic structure of 2-azabicyclo[2.1.1]hexane (aza-BCH) has emerged as a valuable building block and a promising bioisostere for pyrrolidine and substituted phenyl rings. Its unique conformational constraints can lead to enhanced potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and incorporation of the aza-BCH scaffold into drug discovery programs.

The aza-BCH scaffold is a saturated bicyclic amine that offers a well-defined three-dimensional arrangement of substituents, influencing the overall shape and vectoral properties of a molecule. As a bioisosteric replacement for flat aromatic rings, it can improve aqueous solubility, metabolic stability, and reduce lipophilicity, key attributes for successful drug candidates.[2] Recent advancements have made a variety of aza-BCH derivatives more accessible, enabling their broader application in medicinal chemistry.[1][3][4]

Advantages of Incorporating this compound

The incorporation of the this compound scaffold can offer significant advantages in drug design, primarily by enhancing the physicochemical properties of the molecule.

Key Physicochemical Improvements:

  • Increased Solubility: The non-planar, polar nature of the aza-BCH moiety often leads to improved aqueous solubility compared to its flat aromatic counterparts.

  • Enhanced Metabolic Stability: The strained bicyclic system can be less susceptible to metabolic degradation, particularly oxidation, leading to improved in vivo stability. For instance, the replacement of a pyrrolidine unit with an aza-BCH in a LRRK2 kinase inhibitor led to a consistent improvement in intrinsic clearance.[2]

  • Reduced Lipophilicity: The introduction of the aza-BCH scaffold can lower the lipophilicity (LogP) of a compound, which can be beneficial for its overall pharmacokinetic profile.

  • Novel Chemical Space: The unique 3D geometry of aza-BCH allows for the exploration of novel chemical space, potentially leading to new intellectual property and improved interactions with biological targets.

Data Presentation

Table 1: Physicochemical Property Comparison of Bioisosteres
ScaffoldcLogPAqueous SolubilityMetabolic StabilityReference
PyrrolidineVariableModerateVariable[2]
This compound Generally LowerGenerally HigherGenerally Higher[2]
PhenylHigherLowerSusceptible to oxidation[5][6]
ortho-Substituted PhenylHigherLowerSusceptible to oxidation[7]
1,5-Disubstituted-bicyclo[2.1.1]hexane LowerHigherHigher[7]
Table 2: Yields for Selected Syntheses of this compound Derivatives
Synthetic ApproachKey TransformationOverall YieldScaleReference
Multigram SynthesisOptimized 5-step laboratory synthesis32%0.7 kg[1][3]
Organocatalytic Asymmetric SynthesisFormal [3+2] cycloadditionUp to 92%0.05 mmol[2]
Intramolecular DisplacementDisplacement of a primary alkyl chlorideNot specified195 g[4]
Late-Stage N-Atom Deletion[3+2] cyclization, deprotection, N-deletion58-88% (cyclization)10 g[8]

Experimental Protocols

Protocol 1: Multigram Synthesis of N-Boc-4-(hydroxymethyl)-2,4-methanoproline

This protocol is based on an optimized, scalable synthesis of a key aza-BCH building block.[3][9]

Materials:

  • Starting materials for the 5-step synthesis (refer to the original publication for specifics)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), etc.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), etc.

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, rotary evaporator)

  • Chromatography equipment (optional, as the optimized protocol avoids ion-exchange chromatography)

Procedure:

  • Step 1-4: Follow the previously reported multi-step synthesis to obtain the crude amino acid intermediate. This involves a sequence of reactions that construct the bicyclic core.

  • Step 5: N-Boc Protection:

    • Suspend the crude amino acid in an aqueous solution.

    • Add a suitable base (e.g., NaOH) to adjust the pH.

    • Add a solution of Boc₂O in a suitable organic solvent.

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • After the reaction, acidify the aqueous solution with an acid like NaHSO₄.

    • Extract the N-Boc protected product, N-Boc-4-(hydroxymethyl)-2,4-methanoproline, with an organic solvent (e.g., EtOAc).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. This optimized procedure allows for isolation via simple crystallization, avoiding the need for ion-exchange chromatography.[3][9]

Protocol 2: Asymmetric Organocatalytic Synthesis of Chiral 2-Azabicyclo[2.1.1]hexanes

This protocol describes a method for the enantioselective synthesis of aza-BCHs via a formal cycloaddition reaction.[2][10]

Materials:

  • Bicyclo[1.1.0]butane (BCB) derivative (e.g., BCB amide)

  • N-aryl imine

  • Chiral Brønsted acid catalyst (e.g., confined imidodiphosphorimidate - IDPi)

  • Anhydrous solvents (e.g., a mixture of Chloroform and dibutyl ether)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add the chiral Brønsted acid catalyst to a solution of the N-aryl imine in the anhydrous solvent mixture.

    • Stir the solution at the specified temperature (e.g., 35 °C).

  • Addition of BCB:

    • Slowly add a solution of the BCB derivative to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or ¹H NMR until full conversion of the starting material is observed.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction as appropriate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired chiral this compound derivative.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis of aza-BCH Building Block cluster_incorporation Incorporation into Drug Candidate start Starting Materials step1 Multi-step Synthesis start->step1 Reagents & Solvents step2 N-Boc Protection step1->step2 Crude Amino Acid product aza-BCH Building Block step2->product Purified Product coupling Coupling Reaction product->coupling Amide coupling, etc. deprotection Deprotection (if needed) coupling->deprotection final_compound Final Drug Candidate deprotection->final_compound

Caption: General workflow for the synthesis and incorporation of aza-BCH.

bioisosteric_replacement cluster_flatland cluster_3d 3D Bioisostere cluster_properties Improved Properties Flatland Flatland Scaffolds Scaffolds pyrrolidine Pyrrolidine aza_bch This compound pyrrolidine->aza_bch Bioisosteric Replacement phenyl Phenyl Ring phenyl->aza_bch Bioisosteric Replacement solubility Increased Solubility aza_bch->solubility metabolic_stability Enhanced Metabolic Stability aza_bch->metabolic_stability lipophilicity Reduced Lipophilicity aza_bch->lipophilicity potency Improved Potency/Selectivity aza_bch->potency

Caption: Bioisosteric replacement of flat scaffolds with 3D aza-BCH.

signaling_pathway_inhibition receptor Target Receptor/Enzyme (e.g., Kinase) product Product receptor->product substrate Substrate substrate->receptor downstream Downstream Signaling product->downstream drug Drug Candidate with aza-BCH Scaffold drug->inhibition inhibition->receptor

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Azabicyclo[2.1.1]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane is a valuable saturated bicyclic amine scaffold that has garnered significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility. However, the historically high cost and limited availability of this compound hydrochloride have hindered its widespread use in large-scale pharmaceutical manufacturing.[1] This document provides detailed application notes and protocols for the scale-up synthesis of this compound hydrochloride, addressing the need for efficient and scalable production methods.

Recent advancements have led to the development of synthetic routes capable of producing this key building block on a multigram to kilogram scale.[2][3] These methods offer viable pathways for its commercialization at a more reasonable cost.[1] The protocols outlined below are based on established and optimized procedures, focusing on practicality, safety, and scalability.

Synthetic Strategies for Scale-Up

Two primary strategies have emerged for the scalable synthesis of the this compound core: intramolecular cyclization and cycloaddition reactions.

Strategy 1: Intramolecular Displacement of a Primary Alkyl Chloride

This approach forges the strained [2.1.1]-bicyclic ring system through an intramolecular displacement reaction. A notable advantage of this method is that it avoids photochemical steps, which can be challenging to scale up. A batchwise, multigram preparation based on this strategy has been successfully executed, yielding a total of 195 grams of this compound hydrochloride.[1][4]

Logical Workflow for Intramolecular Displacement Strategy

start Commercially Available Starting Materials step1 Multi-step Synthesis to Cyclobutanone Intermediate start->step1 step2 Formation of Key Precursor with Sulfinamide Auxiliary step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Deprotection and Salt Formation step3->step4 product This compound Hydrochloride step4->product

Caption: Workflow for the intramolecular displacement synthesis route.

Experimental Protocol: Gram-Scale Synthesis via Intramolecular Displacement

This protocol is adapted from a reported multigram synthesis.[1]

Step 1: Synthesis of the Cyclobutanone Intermediate

The initial steps involve the preparation of a key cyclobutanone intermediate. One reported route involves the [2+2] cycloaddition of dichloroketene (generated from trichloroacetyl chloride) with an appropriate olefin, followed by dehalogenation.[1] This multi-step process has been performed on a scale to produce 3.4 kg of the cyclobutanone intermediate over several batches.[1]

Step 2: Formation of the N-Sulfinyl Imine and Subsequent Reduction

The cyclobutanone is reacted with a chiral sulfinamide to form an N-sulfinyl imine, which is then reduced to introduce the amine functionality with stereocontrol.

Step 3: Intramolecular Cyclization to Form the Bicyclic Core

The key step involves the intramolecular displacement of a primary alkyl chloride by the tert-butylsulfinamide to create the this compound ring system.[1][4]

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the acidic cleavage of the sulfinamide protecting group and formation of the hydrochloride salt.

  • Procedure: To a solution of 2-(2-methylpropane-2-sulfinyl)-2-azabicyclo[2.1.1]hexane (75.0 g, 0.400 mol) in ethanol (1000 mL) in a 2 L four-necked round-bottomed flask, hydrogen chloride gas is bubbled through the solution via an inlet.[1]

  • The resulting solution is stirred at room temperature for 3 hours.[1]

  • The mixture is then concentrated under vacuum.[1]

  • The residue is diluted with diethyl ether (500 mL) and stirred for 1 hour.[1]

  • The solid material is collected by filtration and washed with diethyl ether (2 x 200 mL).[1]

  • This procedure, when repeated, afforded 195 g (81% yield) of this compound hydrochloride as a brown solid.[1]

ParameterValueReference
Starting Material2-(2-methylpropane-2-sulfinyl)-2-azabicyclo[2.1.1]hexane[1]
Scale (per batch)75.0 g[1]
ReagentHydrogen Chloride (gas)[1]
SolventEthanol, Diethyl Ether[1]
Reaction Time3 hours[1]
Total Yield195 g (over 5 batches)[1]
Molar Yield81%[1]
Strategy 2: Synthesis via Functionalized this compound-1-carboxylates

An alternative and highly scalable approach involves the synthesis of functionalized derivatives, such as this compound-1-carboxylates (also known as 2,4-methanoprolines), which can then be converted to the parent amine. This methodology has been optimized to produce a key N-Boc protected amino acid intermediate on a 0.7 kg scale in a single run.[2][3]

Experimental Workflow for Carboxylate Derivative Route

start Multi-step synthesis from spiro-lactone step1 Formation of N-Boc Amino Acid (0.7 kg scale) start->step1 step2 SOCl2-mediated Esterification & Boc Cleavage step1->step2 product Methyl 4-(hydroxymethyl)-2-azabicyclo [2.1.1]hexane-1-carboxylate hydrochloride step2->product final_product This compound (via further steps) product->final_product

Caption: Workflow for the synthesis via a carboxylate intermediate.

Experimental Protocol: Kilogram-Scale Intermediate Synthesis and Conversion

This protocol focuses on the large-scale preparation of a key intermediate and its conversion to a hydrochloride salt derivative.

Step 1: Large-Scale Preparation of N-Boc-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

An optimized, four-step laboratory procedure starting from a spiro-lactone precursor yields the key N-Boc protected amino acid. This process has been successfully scaled up to produce 0.7 kg of the intermediate in a single run with an overall yield of 32%.[2][3] A key optimization was replacing ion-exchange chromatography with a simpler crystallization for product isolation.[3]

Step 2: Esterification and Deprotection to Hydrochloride Salt

The N-Boc protected amino acid is converted to a methyl ester, which simultaneously cleaves the Boc protecting group to yield the hydrochloride salt.

  • Procedure: Thionyl chloride (SOCl₂) (84.0 mL, 1.16 mol) is slowly added to a suspension of the N-Boc amino acid (100.0 g, 0.389 mol) in methanol (800 mL), pre-cooled to 0 °C.[2][3]

  • Further reaction details (time, temperature, workup) would follow standard esterification procedures. This reaction provides the amine hydrochloride salt directly.[2]

ParameterValueReference
Starting MaterialN-Boc-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid[2][3]
Scale100.0 g[2][3]
ReagentThionyl Chloride (SOCl₂)[2][3]
SolventMethanol[2][3]
ProductMethyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride[2][3]

This resulting functionalized derivative can then be further transformed to the parent this compound through standard functional group manipulations, such as decarboxylation.

Safety and Handling Considerations for Scale-Up

  • Thionyl Chloride (SOCl₂): This reagent is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Additions should be performed slowly and at controlled temperatures.

  • Hydrogen Chloride (gas): HCl is a corrosive and toxic gas. Its use requires a well-maintained gas delivery system and a robust scrubbing solution (e.g., sodium hydroxide solution) to neutralize any unreacted gas. The reaction should be conducted in a high-performance fume hood.

  • Exothermic Reactions: The reaction of thionyl chloride with methanol is highly exothermic. Proper cooling and slow addition are critical to maintain control of the reaction temperature and prevent dangerous pressure buildup.

  • Pressure and Vacuum Operations: Large-scale reactions involving concentration under vacuum require glassware and equipment rated for such operations to prevent implosion.

Conclusion

The synthesis of this compound hydrochloride on a large scale is now feasible through multiple synthetic routes. The intramolecular displacement strategy offers a direct, non-photochemical path, while the synthesis via carboxylate intermediates demonstrates excellent scalability for key building blocks. The choice of route will depend on factors such as available starting materials, equipment, and the desired final purity. The detailed protocols and data provided herein serve as a valuable resource for researchers and drug development professionals aiming to incorporate this important scaffold into their large-scale synthetic programs. Further optimization of these methods may continue to improve efficiency and reduce costs, making this unique building block more accessible to the pharmaceutical industry.

References

Application Notes and Protocols for N-Functionalization of 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a valuable building block in medicinal chemistry, serving as a rigid, three-dimensional bioisostere for various cyclic and aromatic systems.[1][2][3] Its unique conformational constraints and defined exit vectors offer novel opportunities for exploring chemical space in drug discovery.[2] The nitrogen atom at the 2-position provides a convenient handle for introducing a wide range of substituents, enabling the modulation of physicochemical properties and biological activity. This document provides detailed protocols for the N-functionalization of the this compound core, including N-arylation, N-alkylation, N-acylation, and deprotection strategies, to facilitate the synthesis of diverse aza-BCH derivatives.

Key N-Functionalization Strategies

The functionalization of the nitrogen atom in this compound can be achieved through several synthetic approaches. The most common methods include direct N-arylation via cycloaddition reactions, N-alkylation of the parent amine, and N-acylation for the introduction of various functional groups or protecting groups. The choice of strategy often depends on the desired final compound and the availability of starting materials.

Diagram: Overview of N-Functionalization Pathways

N_Functionalization_Pathways cluster_synthesis Aza-BCH Synthesis & N-Functionalization cluster_functionalization Post-Synthesis N-Functionalization BCB Bicyclo[1.1.0]butane (BCB) Aza_BCH_Aryl N-Aryl-2-azabicyclo[2.1.1]hexane BCB->Aza_BCH_Aryl [3+2] Cycloaddition Imine N-Aryl Imine Imine->Aza_BCH_Aryl Aza_BCH_H This compound Aza_BCH_Aryl->Aza_BCH_H Deprotection Aza_BCH_Alkyl N-Alkyl-aza-BCH Aza_BCH_H->Aza_BCH_Alkyl N-Alkylation Aza_BCH_Acyl N-Acyl-aza-BCH Aza_BCH_H->Aza_BCH_Acyl N-Acylation Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Aza_BCH_Alkyl Acyl_Chloride RCOCl (Acyl Chloride) Acyl_Chloride->Aza_BCH_Acyl

Caption: General strategies for the N-functionalization of 2-azabicyclo[2.1.1]hexanes.

Experimental Protocols

Protocol 1: N-Arylation via Organocatalytic Asymmetric [3+2] Cycloaddition

This protocol describes the synthesis of chiral N-aryl-2-azabicyclo[2.1.1]hexanes from bicyclo[1.1.0]butanes (BCBs) and N-aryl imines, catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid.[3][4][5] This method provides access to highly enantioenriched aza-BCHs.[3][4][5]

Diagram: Workflow for N-Arylation via [3+2] Cycloaddition

N_Arylation_Workflow start Start reagents Combine BCB, N-aryl imine, and (S,S)-IDPi catalyst (2 mol%) start->reagents reaction Stir in Toluene at 35 °C reagents->reaction workup Purify by column chromatography reaction->workup product Obtain chiral N-aryl-aza-BCH workup->product

Caption: Workflow for the asymmetric N-arylation of 2-azabicyclo[2.1.1]hexanes.

Materials:

  • Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)

  • N-aryl imine (1.2 equiv)

  • Confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst (e.g., (S,S)-IDPi, 2 mol%)[4]

  • Toluene (solvent)

  • Mesitylene (internal standard, optional)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried vial, add the BCB derivative (0.25 mmol, 1.0 equiv), the N-aryl imine (0.30 mmol, 1.2 equiv), and the IDPi catalyst (0.005 mmol, 2 mol%).

  • Add toluene (0.5 mL) to the vial.

  • Stir the reaction mixture at 35 °C.

  • Monitor the reaction progress by ¹H NMR analysis of the crude reaction mixture using an internal standard if desired.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2-azabicyclo[2.1.1]hexane.

Quantitative Data Summary: N-Arylation via [3+2] Cycloaddition

EntryBCB SubstituentN-Aryl Imine SubstituentYield (%)Enantiomeric Ratio (er)
1Ester4-PMP7598:2
2Amide2-BromophenylHighHigh
3Amide3-BromophenylHighHigh
4KetoneVarious N-aryl groups--

Data synthesized from multiple sources describing similar reactions.[3][4]

Protocol 2: N-Boc Protection of this compound

The introduction of a tert-butoxycarbonyl (Boc) group is a common strategy to protect the nitrogen atom, facilitating subsequent modifications at other positions of the scaffold or for use in peptide synthesis.[6]

Diagram: Workflow for N-Boc Protection

N_Boc_Protection_Workflow start Start dissolve Dissolve this compound in a suitable solvent (e.g., DCM) start->dissolve add_reagents Add Boc₂O and a base (e.g., triethylamine) dissolve->add_reagents reaction Stir at room temperature add_reagents->reaction workup Aqueous workup and extraction reaction->workup purification Purify by column chromatography workup->purification product Obtain N-Boc-2-azabicyclo[2.1.1]hexane purification->product

Caption: General workflow for the N-Boc protection of this compound.

Materials:

  • This compound hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Triethylamine (Et₃N, 2.2 equiv) or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Suspend this compound hydrochloride (1.0 equiv) in dichloromethane.

  • Add triethylamine (2.2 equiv) and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-azabicyclo[2.1.1]hexane. A 76% yield has been reported for this type of protection.[7]

Protocol 3: N-Benzylation of this compound

N-alkylation, such as benzylation, is a fundamental transformation to introduce alkyl substituents onto the nitrogen atom. This can be important for modulating the steric and electronic properties of the molecule.

Materials:

  • N-protected this compound derivative (e.g., carbobenzyloxy protected)

  • Palladium on carbon (Pd/C) or Palladium hydroxide (Pd(OH)₂) for deprotection

  • Hydrogen gas (H₂)

  • Methanol (MeOH) or other suitable solvent for hydrogenolysis

  • Benzyl bromide (BnBr, 1.1 equiv)

  • Triethylamine (Et₃N, 1.2 equiv) or another suitable base

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

  • Standard laboratory glassware and purification equipment

Procedure: Step A: Deprotection of a Precursor (if necessary)

  • Dissolve the N-protected this compound (e.g., N-Cbz) in methanol.

  • Add the palladium catalyst (e.g., Pd(OH)₂).

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the free amine.

Step B: N-Benzylation

  • Dissolve the crude this compound from Step A in acetonitrile.

  • Add triethylamine (1.2 equiv) followed by benzyl bromide (1.1 equiv).

  • Stir the reaction at room temperature until completion.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography. Overall yields for the two steps can range from 51-69%.[8]

Protocol 4: Deprotection of N-Substituted 2-Azabicyclo[2.1.1]hexanes

The removal of N-protecting groups is crucial for subsequent functionalization or for revealing the final active compound.

A. Deprotection of N-PMP (p-Methoxyphenyl) Group

Materials:

  • N-PMP-2-azabicyclo[2.1.1]hexane derivative

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile/Water mixture

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-PMP protected aza-BCH in a mixture of acetonitrile and water.

  • Cool the solution to 0 °C.

  • Add CAN portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup, typically involving basification with an aqueous base (e.g., NaOH) and extraction with an organic solvent.

  • Purify the resulting free amine. A 72% yield has been achieved on a decagram scale.[1]

B. Deprotection of N-Boc Group

Materials:

  • N-Boc-2-azabicyclo[2.1.1]hexane derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane or Ethanol)

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware

Procedure (using TFA):

  • Dissolve the N-Boc protected aza-BCH in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting TFA salt of the amine can often be used directly or neutralized with a base.

Procedure (using HCl):

  • Dissolve the N-Boc protected aza-BCH in a suitable solvent like ethanol.[7]

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a solvent like dioxane.[7]

  • Stir the mixture at room temperature for several hours.[7]

  • Concentrate the mixture under vacuum to obtain the hydrochloride salt of the amine.[7]

Quantitative Data Summary: Deprotection Reactions

Protecting GroupReagentsSolventTypical Yield (%)
PMPCANAcetonitrile/Water72
BocTFADCMHigh
BocHCl gasEthanol81 (as HCl salt)
CbzH₂, Pd(OH)₂MethanolHigh

Data compiled from various synthetic procedures.[1][7][8]

Conclusion

The N-functionalization of this compound is a critical aspect of its application in drug discovery and development. The protocols outlined in this document provide a foundational set of methods for the synthesis of a diverse array of N-substituted aza-BCH derivatives. These methods, ranging from direct N-arylation during scaffold synthesis to standard protection/deprotection and alkylation reactions, offer researchers the tools to systematically explore the structure-activity relationships of this important class of compounds. Careful selection of the appropriate N-functionalization strategy will be guided by the overall synthetic plan and the desired properties of the target molecules.

References

Application Notes and Protocols: 2-Azabicyclo[2.1.1]hexane as a Constrained Scaffold in Peptide Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-azabicyclo[2.1.1]hexane, a conformationally constrained proline analogue, in the design and development of peptide mimetics. This document includes detailed protocols for the synthesis of the scaffold, its incorporation into peptides, and methods for the evaluation of the resulting peptidomimetics.

Introduction

The this compound scaffold, also known as 2,4-methanoproline, is a rigid bicyclic structure that serves as a valuable proline mimic in peptidomimetic design. First isolated from the seeds of the legume Ateleia herbert smithii, it plays a natural role in seed protection against insect predation.[1] Its constrained conformation, which mimics the polyproline II (PPII) helix, allows for the stabilization of specific peptide secondary structures, leading to enhanced binding affinity, selectivity, and metabolic stability of the resulting peptidomimetics.[1][2] This makes it an attractive scaffold for the development of therapeutics targeting a variety of biological targets, including proteases and G protein-coupled receptors (GPCRs).[3]

Key Applications

The rigid nature of the this compound scaffold offers several advantages in drug design:

  • Enhanced Binding Affinity: By pre-organizing the peptide backbone into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, often leading to improved potency.

  • Increased Selectivity: The fixed conformation can lead to more specific interactions with the target receptor or enzyme, reducing off-target effects.

  • Improved Metabolic Stability: The unnatural bicyclic structure can confer resistance to enzymatic degradation by proteases, increasing the in vivo half-life of the peptide.

  • Modulation of Physicochemical Properties: Incorporation of this scaffold can influence properties such as solubility and lipophilicity.

Synthesis of this compound Scaffolds

A multi-gram scale synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline has been reported, providing a key building block for incorporation into peptides.[4] The overall yield for this multi-step synthesis is approximately 32%.[4]

Synthetic Workflow for N-Boc-4-hydroxymethyl-2,4-methanoproline

G start Commercially Available Starting Materials step1 [2+2] Cycloaddition start->step1 step2 Ring Expansion step1->step2 step3 Functional Group Interconversion step2->step3 step4 Boc Protection step3->step4 end N-Boc-4-hydroxymethyl-2,4-methanoproline step4->end

Caption: High-level workflow for the synthesis of a key this compound building block.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-protected this compound-1-carboxylic acid into a growing peptide chain can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. Due to the sterically hindered nature of this bicyclic amino acid, optimized coupling conditions may be required to ensure efficient peptide bond formation.

General Protocol for Manual SPPS

This protocol is adapted from a general procedure for manual solid-phase peptide synthesis and should be optimized for the specific sequence and scale.[5]

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide MBHA resin, 0.58 mmol/g) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5]

2. Fmoc-Deprotection:

  • Treat the resin with a 20-40% solution of piperidine in DMF for 3 minutes to remove the Fmoc protecting group.[5]
  • Repeat the piperidine treatment for an additional 3-5 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of this compound-1-carboxylic acid:

  • Activation: In a separate vial, pre-activate the N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (3-5 equivalents) with a suitable coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes. For sterically hindered amino acids, stronger coupling reagents like HATU or the use of pre-formed benzotriazole esters may improve coupling efficiency.[6]
  • Coupling: Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times or double coupling may be necessary.[7]
  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).[8]

4. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.

5. Washing:

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

6. Repeat:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow

G resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling washing Washing coupling->washing repeat Repeat for next amino acid washing->repeat repeat->deprotection Yes cleavage Cleavage & Deprotection repeat->cleavage No purification Purification cleavage->purification

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).

Conformational Analysis

The conformational preferences of peptides containing the this compound scaffold can be investigated using a combination of spectroscopic techniques and computational modeling.

Protocol for NMR and CD Spectroscopy

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., water, methanol, or a buffer solution) to a concentration of 1-5 mg/mL. For NMR, use deuterated solvents.

2. Circular Dichroism (CD) Spectroscopy:

  • Acquire CD spectra in the far-UV region (190-260 nm) to assess the secondary structure of the peptide.
  • A negative band around 205 nm and a positive band around 225 nm are characteristic of a PPII helix-like conformation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, COSY, NOESY, ROESY) to assign all proton and carbon signals and to obtain distance and dihedral angle restraints.
  • NOE/ROE Analysis: Analyze NOESY or ROESY spectra to identify through-space correlations between protons, which provide distance restraints for structure calculations.
  • Chemical Shift Analysis: The chemical shifts of the alpha-protons can be indicative of the backbone dihedral angles.
  • Temperature Coefficients: Measure the temperature dependence of the amide proton chemical shifts to identify intramolecular hydrogen bonds.

4. Structure Calculation and Molecular Modeling:

  • Use the experimental restraints from NMR to perform molecular dynamics simulations and calculate an ensemble of solution structures.
  • Compare the calculated structures with the experimental CD and NMR data for validation.

Conformational Analysis Workflow

G sample_prep Peptide Sample Preparation cd_spec CD Spectroscopy sample_prep->cd_spec nmr_spec NMR Spectroscopy (TOCSY, NOESY, etc.) sample_prep->nmr_spec validation Structure Validation cd_spec->validation data_analysis Data Analysis (Restraint Generation) nmr_spec->data_analysis modeling Molecular Modeling & Structure Calculation data_analysis->modeling modeling->validation G reagents Prepare Reagents (HLMs, NADPH, Buffer) incubation Incubate Test Compound with HLMs at 37°C reagents->incubation sampling Sample at Time Points incubation->sampling quenching Quench Reaction with Acetonitrile sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data_proc Data Processing (t1/2, CLint) analysis->data_proc

References

Application Notes and Protocols for High-Throughput Screening of 2-Azabicyclo[2.1.1]hexane Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of 2-azabicyclo[2.1.1]hexane libraries, a class of saturated bicyclic scaffolds with significant potential in drug discovery. The rigid, three-dimensional nature of the this compound core offers a unique structural framework for the development of novel therapeutics.[1] This document outlines detailed protocols for library preparation, biochemical and cell-based screening assays, and data analysis, and includes representative data to illustrate the application of these methods.

Introduction to this compound in Drug Discovery

The this compound scaffold has gained considerable attention in medicinal chemistry as a bioisostere for commonly used ring systems, such as piperidine and pyrrolidine. Its constrained conformation can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The "escape from flatland" concept in drug design emphasizes the importance of incorporating three-dimensional scaffolds like this compound to explore novel chemical space and develop more effective therapeutics.[2]

Library Preparation and Management

A critical first step in any HTS campaign is the careful preparation and management of the compound library. The quality and integrity of the library directly impact the reliability of the screening data.

Protocol for this compound Library Preparation:

  • Synthesis and Purification: Synthesize a diverse library of this compound derivatives using established synthetic routes. Ensure high purity of each compound (>95%) through appropriate purification techniques (e.g., chromatography) and confirm identity and purity using analytical methods such as LC-MS and ¹H NMR.

  • Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Plating: Using an automated liquid handler, transfer the stock solutions into 384-well master plates. Include empty wells on the plate edges to minimize edge effects.

  • Storage: Store the master plates in a desiccated, low-temperature environment (-20°C or -80°C) to prevent compound degradation and moisture absorption.

  • Assay Plate Preparation: For screening, create intermediate plates by diluting the master plate stock solutions in DMSO. Then, use an acoustic dispenser or pin tool to transfer nanoliter volumes of the compounds from the intermediate plates to the 384-well assay plates. This "non-contact" dispensing method minimizes the risk of cross-contamination.

High-Throughput Screening Assays

The choice of HTS assay depends on the biological target of interest. Here, we provide protocols for two common assay formats: a biochemical kinase assay and a cell-based G-protein coupled receptor (GPCR) assay.

Biochemical Kinase Inhibition Assay

This assay identifies compounds that inhibit the activity of a specific kinase. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash method suitable for HTS.[3][4][5][6]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • AlphaLISA® Acceptor beads (conjugated to an antibody specific for the phosphorylated substrate)

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 384-well white opaque assay plates

Protocol:

  • Compound Plating: Dispense 50 nL of each this compound library compound (at the desired screening concentration, typically 10 µM final) and controls (positive control inhibitor and negative control DMSO) into the assay plate.

  • Kinase Addition: Add 5 µL of the kinase solution (pre-diluted in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the ATP/substrate peptide mixture to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the AlphaLISA® Acceptor bead and Streptavidin-Donor bead mixture.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

Data Presentation: Representative Kinase Inhibition Data

Compound IDTarget KinaseAssay TypeIC50 (nM)% Inhibition at 10 µM
ABH-001Kinase AAlphaLISA7592
ABH-002Kinase AAlphaLISA1,20045
ABH-003Kinase AAlphaLISA>10,0008
Staurosporine (Control)Kinase AAlphaLISA1099
ABH-001Kinase BAlphaLISA5,50025
ABH-001Kinase CAlphaLISA>10,0002
Cell-Based GPCR Signaling Assay

This assay identifies compounds that modulate the signaling of a specific GPCR. A common method is to measure changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay format like HTRF® (Homogeneous Time-Resolved Fluorescence).[7][8]

Materials:

  • HEK293 cells stably expressing the GPCR of interest

  • Cell culture medium

  • cAMP standard

  • HTRF® cAMP detection reagents (anti-cAMP antibody conjugated to a donor fluorophore and cAMP conjugated to an acceptor fluorophore)

  • Lysis buffer

  • 384-well white, tissue culture-treated assay plates

Protocol:

  • Cell Seeding: Seed the HEK293 cells into the assay plates at a density of 5,000 cells per well and incubate overnight.

  • Compound Addition: Add 50 nL of the this compound library compounds and controls to the wells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Agonist/Antagonist Addition: For an antagonist screen, add a known agonist at its EC₈₀ concentration. For an agonist screen, no further addition is needed.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add the HTRF® lysis buffer and detection reagents to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader.

Data Presentation: Representative GPCR Antagonist Data

Compound IDTarget GPCRAssay TypeIC50 (nM)% Inhibition at 10 µM
ABH-101GPCR XHTRF® cAMP15088
ABH-102GPCR XHTRF® cAMP2,50035
ABH-103GPCR XHTRF® cAMP>10,00012
Known Antagonist (Control)GPCR XHTRF® cAMP2598

Data Analysis and Hit Confirmation

Robust data analysis is crucial for identifying true hits and minimizing false positives.

Primary Data Analysis:

  • Normalization: Normalize the raw data from each plate to the positive and negative controls to calculate the percent inhibition or activation for each compound.

  • Hit Selection: Identify primary hits based on a pre-defined activity threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).[9]

Hit Confirmation and Prioritization:

  • Re-testing: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curves: Generate 10-point dose-response curves for the confirmed hits to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate the hits in a secondary, mechanistically distinct assay to rule out assay-specific artifacts.

  • Selectivity Profiling: Screen the confirmed hits against related targets to assess their selectivity.

  • Cheminformatics Analysis: Analyze the structure-activity relationships (SAR) of the active compounds to guide lead optimization.

Visualizations

Signaling Pathways and Workflows

G_1 cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibition_ERK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibition_mTOR Inhibition

Generic Kinase Signaling Pathway

G_2 cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR G_protein G-protein GPCR->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Antagonist Antagonist Antagonist->GPCR

Generic GPCR Signaling Pathway

G_3 start Library Preparation primary_screen Primary HTS (Single Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_confirm Hit Confirmation (Re-test) hit_id->hit_confirm dose_response Dose-Response (IC50/EC50) hit_confirm->dose_response secondary_assay Secondary/Orthogonal Assay dose_response->secondary_assay sar SAR Analysis secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

High-Throughput Screening Workflow

G_4 start Commercially Available Starting Materials step1 Multi-step Synthesis start->step1 core This compound Core Structure step1->core step2 Diversification Chemistry (e.g., Amide Coupling, Suzuki Coupling) core->step2 library Diverse Library of This compound Derivatives step2->library

General Synthesis of a this compound Library

References

Application Notes & Protocols for Chiral Separation of 2-Azabicyclo[2.1.1]hexane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Azabicyclo[2.1.1]hexane is a rigid, saturated bicyclic amine that serves as a valuable bioisostere for pyrrolidine in medicinal chemistry. Its three-dimensional structure can offer significant advantages in drug design by improving physicochemical and pharmacokinetic properties. As with many chiral molecules, the individual enantiomers of this compound derivatives can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for their chiral separation is crucial for drug discovery, development, and quality control.

This document provides detailed application notes and protocols for the enantiomeric separation of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase are critical for achieving successful separation. For chiral amines like this compound, polysaccharide-based and cyclofructan-based CSPs are often effective.

Data Presentation: HPLC Conditions for Chiral Amine Separations

The following table summarizes typical starting conditions for the chiral separation of primary and secondary amines, which can be adapted for this compound derivatives.

ParameterCondition A: Normal PhaseCondition B: Polar OrganicCondition C: Reversed Phase
Chiral Stationary Phase CHIRALPAK® IA, IB, IC, ID, IE, IFLarix® CF6-P, Larix® CF7-DMPCHIRALPAK® AGP, CBH, HSA
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm150 x 4.0 mm, 5 µm
Mobile Phase n-Hexane / Ethanol or IsopropanolAcetonitrile or MethanolAqueous Buffer / Acetonitrile or Methanol
Typical Ratio 80:20 to 95:5 (v/v)100% OrganicGradient or Isocratic
Additive 0.1% Diethylamine (DEA) or Butylamine (BA)0.1% Trifluoroacetic Acid (TFA) / 0.1% DEApH-adjusted buffer (e.g., phosphate, acetate)
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min0.8 - 1.2 mL/min
Column Temperature 20 - 40 °C20 - 40 °C25 - 50 °C
Detection UV at 210-254 nm (if chromophore present) or ELSD/CADUV at 210-254 nm or ELSD/CADUV at 210-254 nm or MS

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC separation method for a new this compound derivative.

1. Sample Preparation: a. Dissolve the racemic this compound derivative in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. Initial Screening: a. CSP Selection: Screen a range of polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC) and a cyclofructan-based column (e.g., Larix® CF6-P). b. Mobile Phase Screening (Normal Phase): i. Mobile Phase 1: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA. ii. Mobile Phase 2: n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA. c. Mobile Phase Screening (Polar Organic Mode): i. Mobile Phase 3: Acetonitrile with 0.1% TFA and 0.1% DEA. ii. Mobile Phase 4: Methanol with 0.1% TFA and 0.1% DEA. d. Screening Parameters:

  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C
  • Injection Volume: 5-10 µL

3. Method Optimization: a. Based on the initial screening, select the CSP and mobile phase system that shows the best initial separation or indication of selectivity. b. Optimize Modifier Concentration: Vary the percentage of the alcohol modifier (e.g., from 5% to 30%) in the normal phase or the additives in the polar organic mode to improve resolution and retention time. c. Optimize Additive: If peak shape is poor, evaluate different basic additives (e.g., triethylamine, butylamine) or acidic additives. The concentration of the additive may also be optimized (e.g., 0.05% to 0.5%).[1] d. Temperature Effects: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C) on the separation. Lower temperatures often increase enantioselectivity. e. Flow Rate: Adjust the flow rate to balance analysis time and resolution.

4. Method Validation: a. Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Workflow Diagram: HPLC Method Development

HPLC_Workflow cluster_mp Mobile Phase Screening start Start: Racemic Analyte prep Sample Preparation (0.5-1.0 mg/mL in mobile phase) start->prep screen_csp CSP Screening (Polysaccharide & Cyclofructan) prep->screen_csp np_screen Normal Phase (Hexane/Alcohol + 0.1% DEA) screen_csp->np_screen Test po_screen Polar Organic (ACN or MeOH + Additives) screen_csp->po_screen Test eval Evaluate Initial Results (Selectivity & Peak Shape) np_screen->eval po_screen->eval optimize Method Optimization eval->optimize Promising Separation opt_mod Modifier % optimize->opt_mod opt_add Additive Type/Conc. opt_temp Temperature opt_flow Flow Rate validate Method Validation opt_flow->validate end_node Final Analytical Method validate->end_node

Caption: Workflow for chiral HPLC method development.

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for chiral separations, offering faster analysis times and reduced consumption of organic solvents. Polysaccharide-based and crown ether-based CSPs are commonly used for chiral amine separations in SFC.

Data Presentation: SFC Conditions for Chiral Amine Separations

ParameterCondition A: Polysaccharide CSPCondition B: Crown Ether CSP
Chiral Stationary Phase CHIRALPAK® IA, IB, IC, AD-HCROWNPAK® CR-I (+)
Column Dimensions 150 x 3.0 mm, 3 µm150 x 3.0 mm, 5 µm
Mobile Phase CO₂ / ModifierCO₂ / Modifier
Modifier Methanol, Ethanol, or IsopropanolMethanol or Ethanol
Typical Ratio 5% to 40% Modifier10% to 50% Modifier
Additive 0.1-0.5% Isopropylamine, DEA, or NH₄OH0.1-0.8% TFA
Flow Rate 2.0 - 4.0 mL/min2.0 - 4.0 mL/min
Back Pressure 120 - 150 bar120 - 150 bar
Column Temperature 35 - 50 °C35 - 50 °C
Detection UV-PDAUV-PDA

Experimental Protocol: Chiral SFC Method Development

1. Sample Preparation: a. Dissolve the racemic this compound derivative in the modifier solvent (e.g., Methanol) to a concentration of 0.5-1.0 mg/mL. b. Filter the sample through a 0.45 µm syringe filter.

2. Initial Screening: a. CSP Selection: Screen several polysaccharide-based columns (e.g., CHIRALPAK® IA, IC, AD-H). If the analyte is a primary amine, a crown ether column (CROWNPAK® CR-I (+)) should also be evaluated.[2] b. Modifier Screening: Use a gradient elution from 5% to 40% Methanol over 5-10 minutes. c. Additive Screening: i. For polysaccharide CSPs, add 0.2% isopropylamine or DEA to the modifier. ii. For the crown ether CSP, add 0.5% TFA to the modifier.[2] d. Screening Parameters:

  • Flow Rate: 3.0 mL/min
  • Back Pressure: 130 bar
  • Temperature: 40 °C
  • Injection Volume: 1-5 µL

3. Method Optimization: a. Select the most promising CSP/modifier/additive combination from the screening. b. Optimize Modifier: Convert the gradient to an isocratic method. Adjust the percentage of the modifier to achieve optimal resolution (typically a lower percentage increases retention and resolution). c. Optimize Additive Concentration: Fine-tune the concentration of the acidic or basic additive to improve peak shape and resolution. d. Temperature and Back Pressure: Investigate the effect of temperature (e.g., 30-60 °C) and back pressure (e.g., 100-200 bar) on the separation.

4. Method Validation: a. Validate the final optimized SFC method for specificity, linearity, accuracy, precision, and robustness.

Workflow Diagram: SFC Method Development

SFC_Workflow cluster_screen Initial Screening (Gradient) start Start: Racemic Analyte prep Sample Preparation (0.5-1.0 mg/mL in Modifier) start->prep screen_poly Polysaccharide CSPs (+ Basic Additive) prep->screen_poly screen_crown Crown Ether CSP (+ Acidic Additive) prep->screen_crown eval Evaluate Screening Results screen_poly->eval screen_crown->eval optimize Method Optimization (Isocratic) eval->optimize Best Selectivity opt_mod Modifier % optimize->opt_mod opt_add Additive Conc. opt_press Back Pressure opt_temp Temperature validate Method Validation opt_temp->validate end_node Final Analytical Method validate->end_node

Caption: Workflow for chiral SFC method development.

Gas Chromatography (GC)

For volatile and thermally stable derivatives of this compound, chiral GC offers high resolution and sensitivity. Derivatization of the amine functionality is often necessary to improve volatility and chromatographic performance.

Data Presentation: GC Conditions for Chiral Amine Separations

ParameterRecommended Condition
Derivatization Reagent Trifluoroacetic Anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA)
Chiral Stationary Phase Cyclodextrin-based (e.g., CHIRALDEX® G-TA, Rt-βDEX series)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 80-100°C, hold for 1-2 min, ramp at 2-5°C/min to 180-220°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 250 °C (FID)

Experimental Protocol: Chiral GC Method

1. Derivatization: a. To 1 mg of the this compound sample in a vial, add 200 µL of a suitable solvent (e.g., ethyl acetate). b. Add 50 µL of trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 60 °C for 30 minutes. d. Cool to room temperature. The sample is now ready for injection.

2. GC Analysis: a. Column Installation: Install a cyclodextrin-based chiral capillary column. b. Instrument Setup:

  • Carrier Gas Flow: Set to an appropriate linear velocity (e.g., 30-40 cm/s for Helium).
  • Inlet: 250 °C, Split ratio 50:1.
  • Oven Program: Start at 90 °C, hold for 2 min, then ramp at 3 °C/min to 200 °C.
  • Detector (FID): 250 °C. c. Injection: Inject 1 µL of the derivatized sample.

3. Method Optimization: a. Temperature Program: The temperature ramp rate is a powerful tool for optimizing chiral GC separations. A slower ramp rate generally improves resolution. The initial and final temperatures can also be adjusted.[3] b. Carrier Gas Flow: Optimize the linear velocity of the carrier gas to achieve the best efficiency. c. Derivatization Reagent: If TFAA does not provide adequate separation, other reagents like acetic anhydride can be tested, as different derivatives can alter the interaction with the CSP.

Logical Diagram: GC Analysis Process

GC_Process start Racemic Analyte deriv Derivatization (e.g., with TFAA) start->deriv inject GC Injection (Split Mode) deriv->inject separate Chiral Separation (Cyclodextrin Column) inject->separate detect Detection (FID or MS) separate->detect data Data Analysis (Peak Integration & ee Calculation) detect->data result Enantiomeric Purity data->result

References

Application Notes and Protocols: 2-Azabicyclo[2.1.1]hexane in Molecular Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane is a rigid, saturated bicyclic scaffold that has garnered significant interest, primarily in the field of medicinal chemistry. Its unique three-dimensional structure serves as a bioisostere for pyrrolidine, a common motif in many FDA-approved drugs. The incorporation of the this compound core into molecular design can lead to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[1] While its application in traditional materials science, such as polymer chemistry or electronics, is not yet established, its utility as a sophisticated building block for creating complex, spatially defined molecules positions it as a valuable "molecular material" for advanced synthesis and drug discovery.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of key derivatives.

Applications in Molecular Design and Synthesis

The primary application of the this compound scaffold lies in its ability to introduce conformational rigidity into a molecule. This is a crucial aspect of modern drug design, often referred to as the "escape from flatland," which advocates for moving away from planar, aromatic structures to improve drug-like properties.[2] The bicyclic nature of this scaffold locks the substituents in well-defined spatial orientations, which can be leveraged for precise interactions with biological targets.

Key synthetic applications include:

  • Bioisosteric Replacement: Used as a saturated, three-dimensional replacement for pyrrolidine and other cyclic systems in drug candidates.

  • Scaffold for Library Synthesis: The functionalized bicyclic core can be further elaborated to generate libraries of diverse compounds for high-throughput screening.

  • Proline Analogs: Derivatives of this compound, such as 2,4-methanoprolines, are of interest in peptide-based drug design due to their ability to stabilize specific peptide conformations.[2]

Experimental Protocols

Protocol 1: Multigram Synthesis of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylate

This protocol outlines a scalable synthesis of a key N-Boc protected this compound derivative, which serves as a versatile building block for further functionalization. The overall yield for the multi-step process is 32%.[2]

Experimental Workflow:

start Starting Materials step1 Step 1: Cycloaddition start->step1 step2 Step 2: Ring Opening step1->step2 step3 Step 3: Curtius Rearrangement step2->step3 step4 Step 4: Boc Protection step3->step4 product N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylate step4->product

Caption: Multi-step synthesis of a key this compound building block.

Materials:

  • Starting materials (as described in the cited literature)[2]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium sulfate (NaHSO₄)

  • Appropriate solvents

Procedure:

  • The initial multi-step synthesis to the key amino acid intermediate is performed as detailed in the source literature.[2]

  • Following the final step of the initial synthesis, the resulting amino acid is protected with Boc₂O without isolation.

  • Upon completion of the reaction, the aqueous solution is acidified with NaHSO₄.

  • The pure N-Boc protected product is extracted from the aqueous solution.

  • This methodology has been successfully scaled to produce up to 0.7 kg of the final product in a single run.[2]

Protocol 2: Functionalization of the this compound Core

This protocol describes a general three-step sequence for the amination of a primary alcohol moiety on the this compound scaffold.[2]

Experimental Workflow:

start N-Boc protected alcohol derivative step1 Mesylation with MsCl start->step1 step2 Azide formation with NaN3 step1->step2 step3 Catalytic Hydrogenolysis (Pd/C) step2->step3 product Aminomethyl derivative step3->product

Caption: Three-step amination of a this compound derivative.

Materials:

  • N-Boc-2-azabicyclo[2.1.1]hexane with a primary alcohol functionality

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Palladium on carbon (Pd/C)

  • Saturated ammonia in methanol

Procedure:

  • Mesylation: The starting alcohol is reacted with MsCl under mild conditions to afford the corresponding mesylate.

  • Azide Formation: The mesylate is then treated with NaN₃ to yield the azide derivative.

  • Reduction to Amine: Catalytic hydrogenolysis of the azide is performed using Pd/C in a saturated solution of ammonia in methanol. The use of this specific solvent system is crucial to suppress the formation of undesired byproducts.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of this compound derivatives.

Table 1: Scalable Synthesis of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylate [2]

ParameterValue
Number of Laboratory Steps5
Overall Yield32%
ScaleUp to 0.7 kg

Table 2: Amination of a Primary Alcohol Derivative [2]

Reaction StepReagentsYield
MesylationMsCl99%
Azide FormationNaN₃94%
Catalytic HydrogenolysisPd/C, NH₃/MeOH91%

Conclusion

The this compound scaffold represents a valuable class of molecular materials with significant potential in medicinal chemistry and drug design. While its applications in other areas of materials science are still emerging, the robust synthetic protocols for its preparation and functionalization provide a solid foundation for future exploration. The detailed methodologies and quantitative data presented here offer a practical guide for researchers interested in utilizing this unique bicyclic system in their work. Further research may uncover novel applications of these conformationally constrained molecules in areas such as catalysis, molecular recognition, and the development of new functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 2-Azabicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 2-azabicyclo[2.1.1]hexanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable scaffold.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted 2-azabicyclo[2.1.1]hexanes.

Problem 1: Low Yield in Photochemical [2+2] Cycloaddition

Question: I am attempting an intramolecular [2+2] photocycloaddition to form the 2-azabicyclo[2.1.1]hexane core, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer: Low yields in photochemical [2+2] cycloadditions for this synthesis are a common issue. Several factors can contribute to this problem. Here is a step-by-step troubleshooting guide:

  • Sensitizer Choice: The choice of sensitizer is critical. Acetone is a commonly used sensitizer.[1] If you are using a different sensitizer or no sensitizer, consider switching to acetone.

  • Solvent: The reaction solvent can significantly impact the efficiency of the photocycloaddition. While acetone can serve as both the solvent and sensitizer, other solvents might be employed. Ensure the solvent is of high purity and degassed to remove oxygen, which can quench the excited state.

  • Wavelength of Light: The wavelength of the UV light source is crucial. Ensure you are using a light source appropriate for the absorbance of the sensitizer and starting material. A high-pressure mercury lamp is often effective.[2]

  • Reaction Concentration: The concentration of the starting material can influence the rate of intramolecular versus intermolecular reactions. High dilution is generally favored for intramolecular reactions to minimize polymerization and other side reactions.[1]

  • Starting Material Purity: Impurities in the starting ene-carbamate or ene-amide can interfere with the reaction. Ensure your starting material is highly pure. Purification of the starting material before photolysis has been shown to improve yields.[1]

  • Reaction Time and Monitoring: Monitor the reaction progress by TLC or NMR to determine the optimal reaction time.[1] Prolonged irradiation can lead to product decomposition.

Troubleshooting Workflow for Low Yield in Photocycloaddition

G start Low Yield in Photocycloaddition check_sensitizer Check Sensitizer (e.g., Acetone) start->check_sensitizer check_solvent Check Solvent Purity and Degassing check_sensitizer->check_solvent check_wavelength Verify UV Lamp Wavelength check_solvent->check_wavelength check_concentration Optimize Reaction Concentration (High Dilution) check_wavelength->check_concentration check_purity Ensure Starting Material Purity check_concentration->check_purity monitor_reaction Monitor Reaction Progress (TLC/NMR) check_purity->monitor_reaction solution Improved Yield monitor_reaction->solution G target Substituted This compound route1 Photochemical [2+2] Cycloaddition target->route1 route2 Nucleophilic Displacement target->route2 route3 Rearrangement Reaction target->route3 route4 Asymmetric Cycloaddition target->route4 precursor1 Ene-carbamate route1->precursor1 precursor2 Bromo-substituted aza-BCH route2->precursor2 precursor3 Azabicyclo[2.2.0]hexane route3->precursor3 precursor4 Bicyclo[1.1.0]butane + Imine route4->precursor4

References

Technical Support Center: Synthesis of 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 2-azabicyclo[2.1.1]hexane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 2-azabicyclo[2.1.1]hexanes?

A1: The most prevalent modern strategies for synthesizing the this compound (aza-BCH) core involve the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines.[1][2][3] These reactions can be catalyzed by various Lewis acids or organocatalysts to achieve high yields and enantioselectivity.[1][2] Other notable methods include intramolecular cyclizations and rearrangements of functionalized cyclobutane or bicyclo[2.2.0]hexane precursors.[2][4][5]

Q2: My reaction is showing low conversion of the starting materials. What are the likely causes and solutions?

A2: Low conversion can stem from several factors:

  • Insufficient Catalyst Activity: The chosen Lewis acid or organocatalyst may not be sufficiently active for your specific substrates. Consider screening alternative catalysts.

  • Low Reaction Temperature: Some cycloadditions require a specific temperature to proceed to completion. A slight, controlled increase in temperature may improve conversion. For instance, an increase to 35 °C was found to be necessary for full conversion in one organocatalytic system.[1]

  • Poor Substrate Reactivity: The electronic properties of your BCB and imine partners can significantly impact reactivity. Electron-withdrawing groups on the BCB and certain N-substituents on the imine can affect the reaction rate.[1]

  • Inhibitors: Trace impurities in your reagents or solvent could be inhibiting the catalyst. Ensure all materials are of high purity and solvents are appropriately dried.

Q3: I am observing significant formation of a cyclobutenyl amine byproduct. How can I minimize this?

A3: The formation of a cyclobutenyl amine byproduct can occur, particularly when the carbocation intermediate in the proposed stepwise mechanism is not sufficiently stabilized.[1] This side reaction involves deprotonation of the intermediate before the final ring-closing step. To minimize this, you can:

  • Modify the Substrate: Using substrates that lead to a more stabilized carbocation intermediate can favor the desired cyclization.

  • Adjust Reaction Conditions: Altering the catalyst, solvent, or temperature may change the reaction pathway and favor the formation of the desired this compound product. For example, N-alkylimines have been shown to favor the formation of cyclobutenyl methanamine products, while N-arylimines tend to yield the desired azabicyclohexanes.[2][3][6]

Q4: My synthesis is resulting in a mixture of rearranged and unrearranged products. How can I improve the selectivity?

A4: The formation of rearranged isomers, such as the conversion of a 2-azabicyclo[2.2.0]hexane system to a this compound system, is a known challenge, particularly when using halogenating agents like NBS with substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes.[4] The outcome can be highly dependent on the substitution pattern of the starting material.[4] To control this, consider:

  • Substrate Control: The position of substituents on the starting alkene can dictate the stereochemical outcome of the reaction, with some substitution patterns favoring the rearranged product exclusively.[4]

  • Alternative Routes: If rearrangement is a persistent issue, exploring a different synthetic strategy that avoids such intermediates, like a direct cycloaddition, may be more effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Incorrect Reaction Conditions Verify the temperature, reaction time, and atmosphere (e.g., inert gas) are as specified in the protocol. Some reactions are highly sensitive to these parameters.
Degraded Reagents Use freshly purified reagents and anhydrous solvents. Bicyclo[1.1.0]butanes and some catalysts can be sensitive to air and moisture.
Catalyst Incompatibility The chosen catalyst may not be optimal for your specific substrates. Consider screening a panel of catalysts (e.g., different Lewis acids or Brønsted acids).[1]
Sub-optimal Substrate Pairing The electronic and steric properties of the BCB and imine must be compatible. Review literature on successful substrate pairings for your chosen methodology.
Issue 2: Formation of Multiple Products
Potential Cause Suggested Solution
Isomeric Byproducts As discussed in the FAQs, rearrangements can lead to isomeric products.[4] Careful analysis of the product mixture (e.g., by NMR, GC-MS) is crucial to identify the byproducts and inform adjustments to the synthetic route.
Side Reactions The formation of cyclobutenyl amines is a known side reaction.[1] Modifying the electronic properties of the substrates or the catalyst system can help to suppress this pathway.
Stereoselectivity Issues If a mixture of stereoisomers is obtained in an asymmetric synthesis, re-optimize the chiral catalyst or ligand. The choice of catalyst can significantly influence the enantiomeric ratio.[1]

Quantitative Data Summary

The following table summarizes yields for the synthesis of various this compound derivatives via a formal cycloaddition of BCBs with N-aryl imines, as reported in an organocatalytic asymmetric approach.[1]

ProductSubstituent on N-Aryl ImineYield (%)Enantiomeric Ratio (er)
3a Phenyl8596:4
3b 2-Bromophenyl8896:4
3c 3-Bromophenyl9196:4
3d 4-Bromophenyl8293:7
3e 4-Chlorophenyl8094:6
3f 4-Fluorophenyl7895:5
3g 4-Methoxyphenyl (PMP)7598:2

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of 2-Azabicyclo[2.1.1]hexanes

This protocol is based on the formal cycloaddition of a bicyclo[1.1.0]butane (BCB) amide with an N-aryl imine using a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst.[1]

Materials:

  • Bicyclo[1.1.0]butane (BCB) amide (1.0 equiv)

  • N-aryl imine (1.2 equiv)

  • IDPi catalyst (e.g., 7b in the source literature, 5 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried vial under an inert atmosphere, add the IDPi catalyst.

  • Add the BCB amide followed by the anhydrous solvent.

  • Add the N-aryl imine to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., 35 °C) for the required time (monitor by TLC or LC-MS for completion).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric ratio by chiral HPLC.[1]

Protocol 2: Multigram Synthesis of a this compound Precursor

This protocol outlines a multi-step synthesis to produce a key N-Boc protected this compound building block on a large scale.[7][8]

Overview of Steps: This synthesis involves five laboratory steps starting from commercially available materials to achieve a key bicyclic building block with a preparative yield of 32% on up to a 0.7 kg scale.[7][8] The key is an optimized isolation procedure that avoids resource-intensive methods like ion-exchange chromatography.[8]

Key Steps (Conceptual):

  • Initial Reactions: A series of reactions to construct a suitable cyclobutane precursor.

  • Cyclization: An intramolecular cyclization step to form the bicyclic core.

  • Protection: Introduction of a Boc protecting group on the nitrogen atom.

  • Workup and Isolation: A carefully optimized aqueous workup and extraction procedure after acidification to isolate the pure N-Boc amino acid.[8]

  • Purification: Final purification to yield the desired building block on a multigram scale.

Visualizations

Synthesis_Pathway BCB Bicyclo[1.1.0]butane (BCB) Intermediate Intermediate (e.g., Cationic) BCB->Intermediate + Imine Imine N-Aryl Imine Catalyst Catalyst (Lewis Acid or Brønsted Acid) Catalyst->Intermediate Activation AzaBCH This compound (aza-BCH) Intermediate->AzaBCH Ring Closure Byproduct Cyclobutenyl Amine (Byproduct) Intermediate->Byproduct Deprotonation

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification Reagents 1. Prepare Reagents & Dry Solvents Setup 2. Assemble Glassware under Inert Atmosphere Reagents->Setup Mix 3. Mix Reagents & Catalyst Setup->Mix Run 4. Run Reaction (Stirring, Temp. Control) Mix->Run Monitor 5. Monitor Progress (TLC/LC-MS) Run->Monitor Workup 6. Quench & Workup Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Analyze 8. Characterize Product (NMR, HPLC) Purify->Analyze

Caption: A typical experimental workflow for chemical synthesis.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Q1 Check Reaction Parameters? Start->Q1 A1_Yes Adjust Temp/Time Q1->A1_Yes No A1_No Parameters OK Q1->A1_No Yes Q2 Reagent Quality? A1_No->Q2 A2_Yes Purify Reagents, Use Anhydrous Solvents Q2->A2_Yes No A2_No Reagents OK Q2->A2_No Yes Q3 Byproduct Formation? A2_No->Q3 A3_Yes Modify Substrate or Screen Catalysts Q3->A3_Yes Yes A3_No Consider Alternative Synthetic Route Q3->A3_No No

Caption: A decision tree for troubleshooting low yield in synthesis.

References

overcoming regioselectivity issues in 2-azabicyclo[2.1.1]hexane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective functionalization of the 2-azabicyclo[2.1.1]hexane core. This valuable scaffold, often used as a saturated bioisostere for aromatic rings in drug discovery, presents unique challenges due to its strained three-dimensional structure.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for functionalization on the this compound ring, and what are the primary challenges?

A1: The primary positions for functionalization are the bridgehead carbons (C1 and C4), the carbon adjacent to the nitrogen (C3), and the carbons of the ethano bridge (C5 and C6). The main challenge is achieving regioselectivity, as the strained bicyclic system can lead to unexpected rearrangements and mixtures of isomers. For instance, functionalization of the C5 and C6 positions often proceeds through rearrangement of 2-azabicyclo[2.2.0]hex-5-ene precursors, where controlling the formation of the desired [2.1.1] skeleton over other products is critical.[4][5]

Q2: Why do I get a mixture of rearranged and unrearranged products during electrophilic addition to a 2-azabicyclo[2.2.0]hex-5-ene precursor?

A2: This is a common issue stemming from the reaction mechanism. The initial electrophilic attack on the double bond forms an intermediate, such as a bromonium ion.[4] This intermediate can be attacked by a nucleophile directly to give the unrearranged product. However, neighboring group participation by the nitrogen atom can lead to the formation of a tricyclic aziridinium ion.[4][5] Subsequent nucleophilic attack on this aziridinium ion occurs regioselectively, typically at the less hindered C1 position, to yield the rearranged this compound skeleton.[3][4] The ratio of these two pathways is highly dependent on the electrophile, solvent, and substituents.

Q3: How does the nitrogen protecting group influence regioselectivity?

A3: The N-substituent plays a crucial role. Electron-withdrawing groups, like N-ethoxycarbonyl or N-Boc, can modulate the nucleophilicity of the nitrogen atom, influencing its ability to participate in neighboring group assistance.[4] For nucleophilic displacement reactions on the [2.1.1] skeleton, replacing an N-acyl group with an N-alkyl group (like N-benzyl) can facilitate the displacement of leaving groups at the C5 or C6 positions, likely through enhanced neighboring group participation.[6][7]

Q4: Is it possible to selectively functionalize the bridgehead C1 position?

A4: Yes, while challenging, bridgehead functionalization is possible. One reported method involves temperature-dependent lithiation of N-Boc-2-azabicyclo[2.1.1]hexane followed by electrophilic quench.[8] This approach can provide access to derivatives like 2,4-methanoprolines.[8][9] Additionally, modifications of substituents already at the C1 position, such as a hydroxymethyl group, can be achieved without rearrangement of the strained bicyclic system.[10]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Regioselectivity in Bromination of N-ethoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene

Question: "My reaction of N-ethoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene with a bromine source is giving me a nearly 1:1 mixture of the desired rearranged this compound dibromide and the unrearranged 2-azabicyclo[2.2.0]hexane dibromide. How can I favor the rearranged product?"

Answer: The formation of the rearranged product proceeds through an aziridinium ion intermediate, and the reaction conditions can be tuned to favor this pathway.

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Solvents that can stabilize the aziridinium ion intermediate may favor the rearrangement. For example, the use of more polar solvents can influence the product ratio.

  • Bromine Source: Different brominating agents can lead to different outcomes. While Br2 in CCl4 might give mixtures, using pyridinium bromide perbromide in CH2Cl2 has been shown to be selective for the unrearranged dibromide.[11] Conversely, conditions that promote the formation of an electrophilic bromine species in a polar medium may favor rearrangement. Consider using NBS in a polar solvent like acetonitrile.

  • Temperature: Reaction temperature can influence the relative rates of nucleophilic attack on the bromonium ion versus rearrangement. A temperature study could reveal conditions that favor the desired pathway.

Issue 2: Failure to Displace an anti-Bromo Substituent on the this compound Core

Question: "I am trying to perform a nucleophilic substitution on a 5-anti-bromo-2-azabicyclo[2.1.1]hexane derivative with an N-acyl protecting group, but the reaction is sluggish and gives low yields. What can I do to improve this?"

Answer: Nucleophilic displacements at the C5/C6 positions of this strained system are notoriously difficult. The rigidity of the framework hinders backside attack required for a typical SN2 reaction.

  • Activate via the Nitrogen Atom: The key to facilitating this displacement is neighboring group participation from the nitrogen. An N-acyl group reduces the nitrogen's nucleophilicity. Replacing it with an N-benzyl group has been shown to significantly improve displacement reactions with nucleophiles like azide or acetate.[6][7] The free amine can assist in pushing out the bromide, likely via a transient aziridinium-like intermediate.

  • Solvent and Counter-ion Effects: The choice of solvent and the nucleophile's counter-ion are critical. For acetate displacement, cesium acetate (CsOAc) in DMSO gives faster rates and higher yields compared to sodium acetate (NaOAc) in DMF.[6][7] DMSO is a better solvent for stabilizing the cationic intermediate, and the larger, "softer" cesium cation may enhance the nucleophilicity of the acetate.

Quantitative Data Summary

Table 1: Effect of Solvent and Reagents on Nucleophilic Displacement of 5-anti-bromide (10). [6]

EntrySubstrateNucleophile (equiv.)SolventTemp (°C)Time (h)ProductYield (%)
110NaOAc (1.5)DMF1102424a 20
210NaOAc (1.5)DMSO1102424a 39
310CsOAc (1.5)DMF1102424a 33
410CsOAc (1.5)DMSO1102424a 70
510NaN3 (3)DMF1102424b 68
610NaN3 (3)DMSO1102424b 80

Data adapted from Krow, G. R., et al., J. Org. Chem. 2009, 74, 21, 8230–8237.

Key Experimental Protocols

Protocol 1: Rearrangement Route to 3-Substituted 2-Azabicyclo[2.1.1]hexanes

This protocol describes the bromine-mediated rearrangement of a substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene to form a C3-substituted this compound.[4]

  • Starting Material: N-(ethoxycarbonyl)-3-substituted-2-azabicyclo[2.2.0]hex-5-ene (1.0 equiv).

  • Solvent: Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl4).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of bromine (1.0 equiv) in CCl4 dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product mixture (containing rearranged and unrearranged dibromides) is purified by column chromatography on silica gel to isolate the desired 5,6-dibromo-3-substituted-2-azabicyclo[2.1.1]hexane.

  • Reductive Debromination: The isolated dibromide is then dissolved in benzene. Tributyltin hydride (2.2 equiv) and a radical initiator (e.g., AIBN, catalytic amount) are added. The mixture is refluxed for 2 hours. After cooling, the solvent is removed, and the product is purified by chromatography to yield the C3-substituted this compound.[4]

Protocol 2: Nucleophilic Displacement of a 5-anti-Bromo Substituent

This protocol details a method for displacing a 5-anti-bromide on an N-benzyl protected this compound scaffold.[6][7]

  • Substrate: N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane (1.0 equiv).

  • Nucleophile: Cesium acetate (CsOAc, 1.5 equiv).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Reaction Setup: Combine the substrate and CsOAc in DMSO in a sealed reaction vessel.

  • Heating: Heat the mixture to 110 °C and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the N-benzyl-5-anti-acetoxy-2-azabicyclo[2.1.1]hexane.

Visualizations

G Regioselectivity Control in 2-Azabicyclo[2.2.0]hex-5-ene Bromination cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Products start 2-Azabicyclo[2.2.0]hex-5-ene (Precursor) bromonium Bromonium Ion start->bromonium + Br+ aziridinium Aziridinium Ion bromonium->aziridinium Neighboring Group Participation (NGP) unrearranged Unrearranged Product (2-Azabicyclo[2.2.0]hexane) bromonium->unrearranged + Br- (Direct Attack) rearranged Rearranged Product (this compound) aziridinium->rearranged + Br- (Regioselective Attack at C1)

Caption: Key mechanistic pathways determining regioselectivity.

troubleshooting_workflow Troubleshooting Workflow for Poor Regioselectivity decision decision action action start Experiment yields undesired regioisomer check_reaction_type What is the reaction type? start->check_reaction_type electrophilic Electrophilic Addition (e.g., Halogenation) check_reaction_type->electrophilic nucleophilic Nucleophilic Substitution on [2.1.1] core check_reaction_type->nucleophilic check_solvent Is solvent optimized for intermediate stabilization? electrophilic->check_solvent change_solvent Action: Screen polar solvents (e.g., MeCN, CH2Cl2) check_solvent->change_solvent No check_reagent Is reagent choice optimal? check_solvent->check_reagent Yes change_solvent->check_reagent end_point Re-run experiment and analyze results check_reagent->end_point change_reagent Action: Try alternative reagents (e.g., NBS vs Br2) change_reagent->end_point check_n_group Is N-protecting group activating NGP? nucleophilic->check_n_group change_n_group Action: Switch N-acyl to N-alkyl (e.g., N-Benzyl) check_n_group->change_n_group No check_conditions Are solvent/counter-ion optimal? check_n_group->check_conditions Yes change_n_group->check_conditions check_conditions->end_point change_conditions Action: Use DMSO solvent and Cs+ or other large counter-ion change_conditions->end_point

Caption: A decision tree for troubleshooting regioselectivity.

References

Technical Support Center: Purification of 2-Azabicyclo[2.1.1]hexane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-azabicyclo[2.1.1]hexane intermediates. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound intermediates.

Problem Potential Cause Recommended Solution
Low recovery of the desired product after extraction. The product may be highly water-soluble, especially if it is in a salt form or contains polar functional groups.- Perform multiple extractions with an appropriate organic solvent (e.g., 2-methyltetrahydrofuran)[1].- Adjust the pH of the aqueous layer to suppress the ionization of the amine and increase its partition into the organic phase. For example, using a 50 wt% aqueous K2CO3 solution can be effective[1].- If the product is an amino acid, acidification of the aqueous solution with NaHSO4 may be necessary before extraction[2][3].
Difficulty in separating the product from starting materials or byproducts by column chromatography. The polarity of the product and impurities may be very similar.- Optimize the solvent system for flash chromatography. A gradient elution may be necessary. For example, a hexane/EtOAc gradient has been used successfully[2][4].- Consider using a different stationary phase for chromatography.- If byproducts are thermodynamically stable ring-opened dienes, careful optimization of reaction conditions to minimize their formation is crucial before purification[5]. In some cases, inseparable byproducts may need to be carried over to the next step[5].
Product appears as an oil instead of a solid, making isolation difficult. The product may be inherently an oil at room temperature, or it may contain impurities that prevent crystallization.- Attempt to form a salt of the amine, such as a hydrochloride salt, which is often a crystalline solid and can be isolated by filtration[6][7].- Purification by flash chromatography can yield the product as a purified oil[4].- For some derivatives, crystallization can be induced by dissolving the compound in a suitable solvent (e.g., dichloromethane) and adding a co-solvent (e.g., hexanes, diethyl ether, or 1,4-dioxane)[4].
Formation of rearranged byproducts during the reaction, complicating purification. The strained bicyclic system can be prone to rearrangement under certain reaction conditions, such as in the presence of acid or during certain substitution reactions.- Carefully control reaction conditions such as temperature and pH.- In cases of nucleophilic displacement, the choice of solvent and counter-ion can be critical to prevent rearrangement. For instance, using DMSO as a solvent and cesium salts has been shown to improve reaction rates and yields of the desired unrearranged product[8][9].
Inconsistent yields or product degradation during workup and purification. This compound intermediates can be sensitive to prolonged exposure to acidic or basic conditions, or to heat.- Minimize the time the compound is exposed to harsh conditions.- Use mild workup procedures. For example, washing with saturated aqueous NaHCO3 can be used to neutralize acidic residues[9].- Concentrate the product under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound intermediates?

A1: The most frequently employed purification techniques are:

  • Flash column chromatography: This is a versatile method for separating compounds with different polarities. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane[2][4][10].

  • Crystallization: This is an effective method for obtaining highly pure solid products. For amines, conversion to a hydrochloride salt can facilitate crystallization[6][7]. Racemic mixtures can sometimes be resolved or purified through crystallization with appropriate co-solvents[4].

  • Extraction: Liquid-liquid extraction is a crucial step in the workup process to separate the product from inorganic salts and other water-soluble impurities. The choice of organic solvent and the pH of the aqueous phase are critical for efficient extraction[1].

Q2: My this compound intermediate is a free amine and is difficult to handle. What can I do?

A2: Converting the free amine to a salt, typically a hydrochloride salt, is a common strategy. This is often achieved by treating a solution of the amine in a solvent like ethanol with hydrogen chloride gas[7]. The resulting salt is usually a stable, crystalline solid that is easier to handle, store, and purify by filtration[7].

Q3: Are there any specific safety precautions I should take when working with this compound intermediates?

A3: As with any chemical synthesis, standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used in the synthesis and purification, such as strong acids, bases, and flammable solvents, have specific hazards that should be reviewed in their respective Safety Data Sheets (SDS).

Q4: I am observing the formation of an unexpected byproduct. What could it be?

A4: The strained nature of the this compound ring system can lead to the formation of rearrangement products under certain conditions[11]. For example, solvolysis of some derivatives can lead to ring-opened products like cyclohexenyl or bicyclo[3.1.0]hexyl derivatives[9]. Additionally, in some synthetic routes, ring-opened dienes can be formed as thermodynamically stable side products[5]. Detailed structural analysis using techniques like NMR and mass spectrometry is essential to characterize any unexpected byproducts.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using the initial eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the prepared sample onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product. A specific example involved purifying a crude oil by flash chromatography using a 4:1 hexane/EtOAc solvent system[4].

Protocol for Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified this compound intermediate in a suitable solvent such as ethanol[7].

  • Acidification: Bubble hydrogen chloride gas through the solution. Alternatively, a solution of HCl in a solvent like methanol or ether can be added dropwise[1].

  • Precipitation: Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solid with a non-polar solvent like diethyl ether to remove any remaining soluble impurities[7].

  • Drying: Dry the purified salt under vacuum.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with 2-MeTHF) Crude_Mixture->Extraction Quench Reaction Washing Organic Layer Washing (e.g., with brine) Extraction->Washing Drying Drying (e.g., over Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Chromatography Flash Chromatography Concentration->Chromatography Crude Product Crystallization Crystallization / Salt Formation Concentration->Crystallization Crude Product Pure_Product Purified Intermediate Chromatography->Pure_Product Crystallization->Pure_Product Troubleshooting_Logic Start Purification Outcome Unsatisfactory Impure_Product Product is Impure Start->Impure_Product Low_Yield Low Yield Start->Low_Yield Handling_Issue Difficult to Handle (Oil) Start->Handling_Issue Optimize_Chroma Optimize Chromatography (Solvent, Stationary Phase) Impure_Product->Optimize_Chroma Similar Polarity Impurities Consider_Crystallization Attempt Crystallization Impure_Product->Consider_Crystallization Solid Product Desired Review_Reaction Review Reaction Conditions for Byproducts Impure_Product->Review_Reaction Unexpected Peaks Check_Extraction Optimize Extraction pH and Solvent Low_Yield->Check_Extraction Aqueous Layer Loss Handling_Issue->Consider_Crystallization Solid Product Desired Salt_Formation Form a Salt (e.g., HCl) Handling_Issue->Salt_Formation Product is an Oil

References

Technical Support Center: Stability of 2-Azabicyclo[2.1.1]hexane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-azabicyclo[2.1.1]hexane and its derivatives. The focus is on addressing stability issues that may arise during experiments conducted under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is the this compound ring system stable under acidic conditions?

The this compound core can be sensitive to acidic conditions, particularly at low pH values and elevated temperatures. While it is often handled as a hydrochloride salt for purification and storage, prolonged exposure to strong acids can lead to degradation.[1][2] For instance, substituted derivatives, such as 4-azido-2-azabicyclo[2.1.1]hexane, have been noted to undergo ring-opening and displacement of substituents under strongly acidic conditions (pH 1.0-3.0).[1]

Q2: What are the potential degradation pathways for this compound in the presence of acid?

While comprehensive studies on the parent compound are limited, potential degradation pathways can be inferred from the reactivity of its derivatives and general principles of bicyclic amine chemistry. The primary points of instability are the strained bicyclic ring system and the basicity of the nitrogen atom. Potential degradation pathways include:

  • Ring-Opening: Acid-catalyzed cleavage of the C-N or C-C bonds of the strained bicyclic system is a primary concern. This can be initiated by protonation of the nitrogen, which can facilitate the departure of a leaving group on an adjacent carbon or induce a rearrangement to a more stable carbocation, ultimately leading to a ring-opened product.

  • Rearrangement: The strained [2.1.1] system may be prone to rearrangements to less strained carbocyclic or heterocyclic systems. For example, oxidative rearrangements of substituted 2-azabicyclo[2.1.1]hexanes to pyrrole derivatives have been observed under certain reaction conditions.[3][4]

  • Elimination: If a suitable leaving group is present on the carbon framework, acid-catalyzed elimination reactions could occur.

Q3: What are the typical signs of degradation of this compound during my experiment?

Signs of degradation can include:

  • Appearance of unexpected peaks in analytical chromatograms (LC-MS, GC-MS).

  • Low recovery of the starting material or desired product.

  • Formation of colored byproducts.

  • Changes in the pH of the reaction mixture.

  • Inconsistent results between batches.

Q4: How can I minimize the degradation of this compound in my acidic reaction?

To minimize degradation, consider the following strategies:

  • Use the mildest acidic conditions possible.

  • Maintain a low reaction temperature.

  • Minimize the reaction time.

  • Carefully select the acid and solvent system.

  • Protect the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) if it is not the reactive site.

  • Perform reactions under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative degradation.[3][4]

Troubleshooting Guides

Issue 1: Low Yield or No Desired Product Formation
Potential Cause Troubleshooting Step
Degradation of the this compound starting material. 1. Verify Starting Material Stability: Before starting the reaction, test the stability of your this compound derivative under the planned acidic conditions (acid, solvent, temperature) for the intended reaction time. Monitor for the appearance of degradation products by LC-MS or GC-MS. 2. Lower the Temperature: If degradation is observed, perform the reaction at a lower temperature. 3. Reduce Acid Concentration: Use the minimum stoichiometric amount of acid required for the transformation. 4. Change the Acid: Consider using a weaker acid or a solid-supported acid that can be easily removed.
Incompatible reaction conditions. 1. Literature Review: Re-examine the literature for similar transformations on related bicyclic amines to identify more suitable conditions. 2. Solvent Screening: The choice of solvent can influence stability. Screen a range of aprotic and protic solvents.
Issue 2: Formation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Step
Ring-opening or rearrangement of the bicyclic core. 1. Byproduct Characterization: Attempt to isolate and characterize the major byproducts using techniques like NMR, MS, and IR spectroscopy to understand the degradation pathway. 2. Protecting Group Strategy: If the nitrogen is unprotected, consider introducing a robust protecting group (e.g., Boc, Cbz) to reduce its basicity and potential to initiate degradation. 3. Scavenger Use: If carbocation-mediated pathways are suspected, the addition of a non-nucleophilic scavenger could potentially intercept reactive intermediates.
Oxidative degradation. 1. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). 2. Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.

Data Summary

The following table summarizes reported conditions that may lead to the instability of substituted this compound derivatives.

CompoundConditionsObservationReference
4-Azido-2-azabicyclo[2.1.1]hexane hydrochlorideStrongly acidic (pH 1.0-3.0)Ring-opening and azido group displacement[1]
N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneAgF in DMFOxidative rearrangement to a pyrrole aldehyde[3][4]

Experimental Protocols

Protocol 1: General Procedure for Assessing Acid Stability of a this compound Derivative

  • Solution Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in the reaction solvent.

  • Acid Addition: To separate vials, add the desired acid at the intended reaction concentration. Include a control vial with no acid.

  • Reaction Incubation: Add an aliquot of the stock solution to each vial, mix well, and incubate at the desired reaction temperature.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each vial.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Analysis: Analyze the quenched samples by a suitable analytical method (e.g., LC-MS, GC-MS, or NMR with an internal standard) to determine the concentration of the remaining starting material and identify any degradation products.

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound Core Start This compound Derivative Protonation Protonated Species Start->Protonation H+ RingOpening Ring-Opened Products Protonation->RingOpening Nucleophilic Attack / Strain Release Rearrangement Rearranged Products (e.g., Pyrroles) Protonation->Rearrangement Carbocation Intermediate

Caption: Potential acid-catalyzed degradation pathways.

troubleshooting_workflow cluster_workflow Troubleshooting Low Yield in Acidic Reactions Start Low Yield or Product Degradation Check_Stability Assess Starting Material Stability in Reaction Conditions Start->Check_Stability Is_Stable Is Starting Material Stable? Check_Stability->Is_Stable Modify_Conditions Modify Reaction Conditions: - Lower Temperature - Lower Acid Concentration - Change Acid/Solvent Is_Stable->Modify_Conditions No Inert_Atmosphere Ensure Inert Atmosphere to Prevent Oxidation Is_Stable->Inert_Atmosphere Yes Protect_N Consider N-Protection Strategy Modify_Conditions->Protect_N Re-evaluate Re-evaluate Reaction Protect_N->Re-evaluate Inert_Atmosphere->Re-evaluate

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Optimization of Coupling Reactions with 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupling reactions involving 2-azabicyclo[2.1.1]hexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing these challenging yet crucial transformations. The unique steric and electronic properties of the this compound scaffold can present specific hurdles in common cross-coupling reactions. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful and reproducible results.

Troubleshooting Guides

This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound derivatives.

Suzuki-Miyaura Coupling: Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently.• Use a pre-catalyst such as Pd(dppf)Cl2 or a palladacycle. • Consider using a more electron-rich and bulky phosphine ligand to stabilize the Pd(0) center.
2. Poor Boronic Acid/Ester Reactivity: The this compound boronic acid or ester may be unstable or prone to protodeboronation.• Use the corresponding trifluoroborate salt (BF3K) for increased stability. • Ensure anhydrous reaction conditions to minimize protodeboronation. • Use a stronger base like Cs2CO3 or K3PO4 to facilitate transmetalation.
3. Ineffective Base: The chosen base may not be strong enough or sufficiently soluble to activate the boronic acid.• Switch to a stronger, more soluble base such as Cs2CO3 or K3PO4. • Consider using a phase-transfer catalyst if using an aqueous/organic solvent mixture.
Significant Homocoupling of Boronic Acid 1. Slow Transmetalation: The transfer of the bicyclic group to the palladium center is slow, allowing for side reactions.• Increase the reaction temperature cautiously. • Screen different phosphine ligands to accelerate transmetalation.
2. Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid.• Thoroughly degas all solvents and reagents. • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Decomposition of Starting Material 1. Ring Strain: The strained this compound ring system may be sensitive to the reaction conditions.• Screen lower reaction temperatures. • Use a milder base, such as K2CO3, if tolerated by the reaction.
2. N-Protecting Group Instability: The protecting group on the nitrogen may not be stable under the reaction conditions.• Choose a more robust protecting group (e.g., Boc, Cbz) that is compatible with the basic conditions.
Buchwald-Hartwig Amination: Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Catalyst Inhibition: The nitrogen of the this compound may coordinate to the palladium center, inhibiting catalysis.• Use a higher catalyst loading. • Employ bulky phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos) to create a sterically hindered catalytic complex that disfavors substrate inhibition.
2. Inappropriate Base: The base may be too weak to deprotonate the amine or too strong, leading to side reactions.• For primary amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is often effective. • For more sensitive substrates, consider a weaker base like Cs2CO3 or K3PO4.
Formation of Hydrodehalogenation Byproduct 1. β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with certain substrates.[1]• Use a ligand that promotes faster reductive elimination, such as a biaryl phosphine ligand. • Ensure the reaction is run under strictly anhydrous conditions.
Amine Starting Material Decomposition 1. Base Sensitivity: The amine coupling partner may not be stable to the strong bases typically used.• Switch to a milder base system, such as K3PO4 in a polar aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for Suzuki-Miyaura coupling with a this compound derivative?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, a good starting point is often a palladium(II) precatalyst like Pd(dppf)Cl2 or a palladacycle in combination with a suitable phosphine ligand. For challenging couplings, screening a panel of Buchwald or other bulky, electron-rich phosphine ligands is recommended.

Q2: My Suzuki-Miyaura reaction with a this compound boronic ester is not working. What should I try first?

A2: The first thing to investigate is the stability of your boronic ester. These can be prone to hydrolysis and protodeboronation.[2] Ensure all your reagents and solvents are anhydrous. If the problem persists, consider converting the boronic ester to the more stable trifluoroborate salt. Also, switching to a stronger base like Cs2CO3 can often improve results.

Q3: In a Buchwald-Hartwig amination, I am observing significant amounts of the dehalogenated starting material. How can I minimize this?

A3: The formation of a dehalogenated byproduct is often due to a competing β-hydride elimination pathway.[1] To favor the desired reductive elimination, you can try using more sterically hindered and electron-rich phosphine ligands, such as the Buchwald-type ligands. These ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.

Q4: Are there any general considerations for solvent choice in these coupling reactions?

A4: For Suzuki-Miyaura reactions, a mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is common, especially when using a water-soluble base. For Buchwald-Hartwig aminations, anhydrous polar aprotic solvents like dioxane, toluene, or DME are typically preferred. The solubility of all components, particularly the base, is a critical factor for reaction success.

Q5: How does the position of the coupling group on the this compound ring affect reactivity?

A5: The reactivity can be significantly influenced by the steric environment of the coupling site. Bridgehead positions can be particularly challenging due to steric hindrance. Functional groups on the methylene bridge may also experience steric hindrance from the bicyclic framework. Computational studies can be helpful in predicting the relative reactivity of different positions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-2-azabicyclo[2.1.1]hexane

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromo-2-azabicyclo[2.1.1]hexane derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • Cs2CO3 (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add the bromo-2-azabicyclo[2.1.1]hexane derivative, the boronic acid/ester, Pd(dppf)Cl2, and Cs2CO3.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a this compound Derivative

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halo- or tosyl-2-azabicyclo[2.1.1]hexane derivative (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add Pd2(dba)3 and XPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate vessel, dissolve the halo- or tosyl-2-azabicyclo[2.1.1]hexane derivative, the amine, and NaOtBu in anhydrous toluene.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_steps pd0 Pd(0)L2 oa_complex Oxidative Addition Complex (R-Pd(II)-X)L2 pd0->oa_complex R-X transmetalation_complex Transmetalation Complex (R-Pd(II)-R')L2 oa_complex->transmetalation_complex R'-B(OR)2 (Base) transmetalation_complex->pd0 product R-R' (Product) transmetalation_complex->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle cluster_re pd0 Pd(0)L2 oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L2 pd0->oa_complex Ar-X amido_complex Amido Complex (Ar-Pd(II)-NR'R'')L2 oa_complex->amido_complex HNR'R'', Base amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product reductive_elimination Reductive Elimination

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting_Logic Troubleshooting Flowchart start Low Yield in Coupling Reaction check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_base Is the base suitable? check_catalyst->check_base Yes optimize_catalyst Screen ligands and precatalysts check_catalyst->optimize_catalyst No check_solvent Are solvents anhydrous and degassed? check_base->check_solvent Yes optimize_base Vary base strength and type check_base->optimize_base No check_sm Is the starting material stable? check_solvent->check_sm Yes optimize_conditions Adjust temperature and concentration check_solvent->optimize_conditions No check_sm->optimize_conditions Yes modify_sm Consider alternative protecting groups or trifluoroborate salts check_sm->modify_sm No

References

troubleshooting byproduct formation in 2-azabicyclo[2.1.1]hexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-azabicyclo[2.1.1]hexane scaffolds. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to byproduct formation in key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of 2-azabicyclo[2.1.1]hexanes?

A1: Byproduct formation is highly dependent on the synthetic route employed. The most frequently encountered side products include:

  • Cyclobutenyl methanamines: These are common in Lewis acid-catalyzed reactions of bicyclobutanes with N-alkylimines.[1][2][3][4]

  • Ring-opened 1,4-dienes: These can form in reactions involving high ring strain, such as photochemical [2+2] cycloadditions, due to the thermodynamic stability of the diene.[5]

  • Rearranged isomers: In syntheses starting from precursors like 2-azabicyclo[2.2.0]hex-5-enes, rearranged this compound isomers can be significant byproducts.[6]

  • Polymerization products: This can be an issue in photochemical reactions.

Q2: How does the choice of imine substituent affect the outcome of Lewis acid-catalyzed [3+2] cycloadditions with bicyclobutanes?

A2: The electronic nature of the imine nitrogen plays a crucial role. N-arylimines typically favor the desired [3+2] cycloaddition to form 2-azabicyclo[2.1.1]hexanes. In contrast, N-alkylimines, having a more basic and less nucleophilic nitrogen in the reaction intermediate, tend to undergo an E1 elimination, leading to the formation of cyclobutenyl methanamine byproducts.[1][2][3][4]

Q3: Can solvent selection influence the yield of my desired this compound product?

A3: Absolutely. In nucleophilic displacement reactions on substituted 2-azabicyclo[2.1.1]hexanes, the choice of solvent can significantly impact reaction rates and product yields. For instance, using a more polar solvent like DMSO instead of DMF has been shown to improve yields and shorten reaction times for the displacement of bromide with nucleophiles like acetate and azide.[7][8]

Troubleshooting Guides

Issue 1: Formation of Cyclobutenyl Methanamine Byproduct in Lewis Acid-Catalyzed [3+2] Cycloaddition

Symptoms:

  • NMR analysis of the crude reaction mixture shows signals corresponding to a cyclobutene ring and an exocyclic methanamine.

  • The isolated yield of the desired this compound is lower than expected, particularly when using N-alkylimines.

Root Cause:

  • The reaction proceeds through a carbocation intermediate. With N-alkylimines, the nitrogen is more basic, favoring an E1 elimination pathway over the competing nucleophilic attack that leads to the desired bicyclic product.[1][2][3][4]

Troubleshooting Workflow:

start Low yield of this compound High cyclobutenyl methanamine byproduct imine_check Is an N-alkylimine being used? start->imine_check switch_to_aryl Consider switching to an N-arylimine if compatible with the synthetic design. imine_check->switch_to_aryl Yes catalyst_screen Screen alternative Lewis acids. imine_check->catalyst_screen No end_product Improved yield of This compound switch_to_aryl->end_product temp_optimization Optimize reaction temperature. catalyst_screen->temp_optimization temp_optimization->end_product

Caption: Troubleshooting workflow for cyclobutenyl methanamine byproduct formation.

Corrective Actions:

  • Modify the Imine Substrate: If the synthetic strategy allows, consider using an N-arylimine instead of an N-alkylimine. N-arylimines have been shown to favor the desired cycloaddition pathway.[1][2][3][4]

  • Screen Lewis Acid Catalysts: The choice of Lewis acid can influence the selectivity of the reaction. While Ga(OTf)₃ has been used, screening other Lewis acids such as Sc(OTf)₃ or BF₃·OEt₂ may shift the equilibrium towards the desired product.

    Data on Lewis Acid Screening for N-Arylimine Cycloaddition:

Lewis Acid (10 mol%)SolventTemperature (°C)Yield of this compound (%)
Ga(OTf)₃Toluene2586
Sc(OTf)₃CH₂Cl₂3061 (for a related ynamide cycloaddition)[9]
BF₃·OEt₂CH₂Cl₂RTEffective for related cycloadditions
  • Optimize Reaction Temperature: Lowering the reaction temperature may favor the cycloaddition pathway over the elimination pathway. A temperature screen from -20 °C to room temperature is recommended.

Issue 2: Formation of Ring-Opened 1,4-Diene Byproduct in Photochemical [2+2] Cycloaddition

Symptoms:

  • GC-MS or NMR analysis indicates the presence of a diene byproduct.

  • The desired bicyclic product is unstable and decomposes upon purification.

Root Cause:

  • The high ring strain of the this compound core can lead to ring-opening to form a thermodynamically more stable conjugated or non-conjugated diene.[5]

Troubleshooting Workflow:

start Formation of ring-opened diene byproduct sensitizer Use a triplet sensitizer (e.g., xanthone). start->sensitizer wavelength Optimize irradiation wavelength. sensitizer->wavelength concentration Adjust substrate concentration. wavelength->concentration end_product Minimized diene byproduct concentration->end_product

Caption: Troubleshooting workflow for ring-opened diene byproduct formation.

Corrective Actions:

  • Employ a Triplet Sensitizer: The use of a triplet sensitizer, such as xanthone, can promote the desired intramolecular [2+2] cycloaddition pathway while minimizing side reactions.

  • Optimize Irradiation Wavelength: The wavelength of light used for the photolysis can affect the reaction outcome. Using a longer wavelength (e.g., 368 nm) may provide sufficient energy for the desired reaction without promoting byproduct formation.[10]

  • Control Substrate Concentration: High concentrations can sometimes lead to intermolecular reactions or polymerization. Running the reaction at high dilution may favor the intramolecular cycloaddition.

Experimental Protocol: Minimized Diene Byproduct Formation in Photochemical [2+2] Cycloaddition

  • Reaction Setup: In a quartz reaction vessel, dissolve the N-allyl dehydroalanine derivative (1.0 eq) and xanthone (0.1 eq) in degassed acetone. The concentration of the substrate should be in the range of 0.01-0.05 M.

  • Degassing: Sparge the solution with argon or nitrogen for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Irradiate the solution with a 368 nm UV lamp while maintaining a constant temperature (e.g., room temperature). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Due to the potential instability of the product, it is advisable to use a cooled column and minimize the time the product is on the silica.

Issue 3: Formation of Rearranged Isomers in Reactions of 2-Azabicyclo[2.2.0]hex-5-ene Precursors

Symptoms:

  • The isolated product is a mixture of the desired 2-azabicyclo[2.2.0]hexane and the rearranged this compound isomer.

  • The ratio of rearranged to unrearranged product is high.

Root Cause:

  • Electrophilic addition to the double bond of 2-azabicyclo[2.2.0]hex-5-enes can proceed through an aziridinium ion intermediate, which can undergo regioselective attack to yield the rearranged this compound skeleton. Substituents on the bicyclic core can influence the stability of this intermediate and thus the propensity for rearrangement.[11]

Troubleshooting Workflow:

start High percentage of rearranged isomer reagent_choice Modify the electrophilic reagent. start->reagent_choice solvent_polarity Adjust solvent polarity. reagent_choice->solvent_polarity substituent_effects Consider the influence of existing ring substituents. solvent_polarity->substituent_effects end_product Increased yield of desired isomer substituent_effects->end_product

Caption: Troubleshooting logical relationships for minimizing rearranged isomers.

Corrective Actions:

  • Choice of Electrophile: The nature of the electrophile can influence the reaction pathway. For example, in the addition of halohydrins, using NBS in wet DMSO can lead to mixtures of rearranged and unrearranged products.[6] Exploring alternative electrophiles may alter the product distribution.

  • Solvent Polarity: The polarity of the solvent can affect the stability of the charged intermediates. A less polar solvent may disfavor the formation or rearrangement of the aziridinium ion.

    Solvent Effects on Nucleophilic Displacement Yields:

SubstrateNucleophileSolventYield of Desired Product (%)
5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneCsOAcDMFLow
5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneCsOAcDMSOHigh
5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneNaN₃DMFModerate
5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneNaN₃DMSO87[7]
  • Substituent Effects: Be aware that existing substituents on the 2-azabicyclo[2.2.0]hex-5-ene ring can direct the rearrangement. For instance, endo-methyl or -phenyl substitution at the 3-position has been shown to result in exclusive formation of the rearranged dibromides.[11] If possible, modifying the substitution pattern of the starting material could prevent the rearrangement.

References

refining reaction conditions for stereoselective synthesis of 2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-azabicyclo[2.1.1]hexane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired this compound Product

  • Question: My reaction to form the this compound skeleton is resulting in very low or no desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and the specific synthetic route. Consider the following:

    • Purity of Starting Materials: Ensure all reactants, especially sensitive reagents like bicyclo[1.1.0]butanes (BCBs) and imines, are pure. Impurities can inhibit catalysts or lead to side reactions.

    • Catalyst Activity: If using a Lewis acid or organocatalyst, ensure it is active. For example, some Lewis acids like Yb(NTf₂)₃ are more effective for electron-poor substrates than triflates.[1] When using metal salts like silver or mercury salts to promote rearrangement, their quality is crucial; using a fresh bottle of a moisture-sensitive reagent like HgF₂ can be critical.[2]

    • Reaction Temperature: Temperature plays a critical role. For instance, in rearrangements of 6-exo-iodo(bromo)-5-endo-X-2-azabicyclo[2.2.0]hexanes, heating is required.[2] However, in some cycloadditions, a slight increase in temperature (e.g., to 35 °C) may be necessary to achieve full conversion.[3]

    • Solvent Choice: The solvent can significantly impact reaction rates and yields. For nucleophilic displacement reactions on the this compound core, reaction rates were found to be faster and product yields higher in DMSO compared to DMF.[4][5][6][7]

    • Reaction Time: Some reactions require extended periods to proceed to completion. For example, rearrangements of 2-azabicyclo[2.2.0]hexanes in the presence of silver or mercury salts were conducted for at least 24 hours.[2] Similarly, certain nucleophilic displacements can take several days.[7]

Issue 2: Poor Stereoselectivity or Formation of Undesired Isomers

  • Question: I am observing a mixture of diastereomers (e.g., syn and anti isomers) or obtaining the wrong stereoisomer. How can I improve the stereoselectivity of my reaction?

  • Answer: Achieving high stereoselectivity is a common challenge. The outcome is often dependent on the chosen synthetic strategy and reaction conditions.

    • Catalyst Control: In Lewis acid-catalyzed (3+2) annulations of donor-acceptor cyclopropanes and isoxazolines to form substituted pyrrolidine cores, the choice of catalyst can dictate the stereochemical outcome. Sn(OTf)₂ under kinetically controlled conditions can favor cis-2,5-stereoselectivity, while Sc(OTf)₃ under thermodynamically controlled conditions can yield excellent trans-2,5-stereoselectivity.[1] For asymmetric synthesis, organocatalysts like confined imidodiphosphorimidate (IDPi) Brønsted acids have been used to achieve high enantioselectivity (up to 99:1 er) in the formal cycloaddition of BCBs with N-aryl imines.[3]

    • Substrate Control: The substituents on your starting materials can direct the stereochemical course of the reaction. For instance, in the reaction of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with NBS in wet DMSO, the substitution pattern on the starting alkene determines whether rearranged or unrearranged products are formed.[4][8]

    • Rearrangement Pathways: The formation of the this compound skeleton often proceeds through rearrangement of a 2-azabicyclo[2.2.0]hexane precursor.[2][4][8] The stereochemistry of the final product is determined by the stereochemistry of this rearrangement, which can be influenced by the choice of reagents and the structure of the starting material.

Issue 3: Difficulty with Product Purification

  • Question: I am having trouble purifying my this compound derivative from the reaction mixture. What purification strategies are recommended?

  • Answer: Purification of these bicyclic amines can be challenging due to their polarity and potential volatility.

    • Chromatography: Flash chromatography is a commonly used technique for purification.[6] The choice of solvent system will depend on the specific derivatives. For example, a mixture of CH₂Cl₂/MeOH has been used.[6]

    • Crystallization: If the product is a solid, crystallization can be an effective purification method. Often, converting the amine to a salt (e.g., hydrochloride salt) can facilitate the formation of a crystalline solid that is easier to handle and purify.[9][10]

    • Extraction: For N-Boc protected amino acid derivatives, an extractive workup after acidification can be a simple and scalable purification method, avoiding the need for ion-exchange chromatography.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve stereoselective synthesis of this compound?

A1: Several successful strategies have been developed:

  • Rearrangement of 2-Azabicyclo[2.2.0]hexanes: This route involves the synthesis of a 2-azabicyclo[2.2.0]hexane precursor, often through addition reactions to N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes, followed by a silver or mercury salt-promoted rearrangement to the this compound skeleton.[2][4][8]

  • [3+2] Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) with Imines: This is a modular approach where a Lewis acid (e.g., Ga(OTf)₃, Cu(OTf)₂) or an organocatalyst catalyzes the reaction between a BCB and an imine to directly form the this compound core.[3][10][12]

  • Intramolecular Photocycloaddition: An intramolecular [2+2] photocycloaddition of ene-carbamates or ene-amides in the presence of a sensitizer like acetophenone can yield the bicyclic core.[13]

  • Ring Closure of Functionalized Cyclobutanes: This method starts from a cyclobutene derivative, which is functionalized and then undergoes an intramolecular ring closure to form the bicyclic system.[14]

Q2: How can I introduce functional groups onto the this compound scaffold?

A2: Functional groups can be introduced either by using functionalized starting materials in the primary synthesis or by post-synthetic modification of the bicyclic core. Nucleophilic displacement reactions on anti-bromo substituted 2-azabicyclo[2.1.1]hexanes have been used to introduce a variety of substituents, including fluoro, acetoxy, hydroxy, azido, and thiophenyl groups.[4][5][6][7] The success of these displacements can be dependent on the solvent and the choice of metal salt.[6][7]

Q3: What analytical techniques are most important for characterizing the stereochemistry of this compound derivatives?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for stereochemical assignment.

  • ¹H NMR: The coupling constants between protons are crucial. For example, the characteristic W-plan coupling between bridgehead protons (H₁ and H₄) helps confirm the this compound structure.[2] The absence or presence of coupling between vicinal protons can define the syn or anti orientation of substituents.[2][7]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine the spatial proximity of protons and thus the relative stereochemistry.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[13]

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Displacement on anti-Bromo-2-azabicyclo[2.1.1]hexanes [6][7]

SubstrateReagentSolventTemperatureTimeProduct(s)Yield (%)
N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneCsOAcDMFReflux5 daysDiacetate and Bromoacetate mixture-
N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneNaN₃DMF80 °C8 daysDiazide and Azidobromide mixture-
N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneCsOAcDMSO120 °C24 hDiacetate85
N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneNaN₃DMSO100 °C24 hDiazide80

Table 2: Lewis Acids in the [3+2] Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) with Imines [12]

BCBImineCatalystSolventTemperatureYield (%)
1aα-imino ester 2bCu(OTf)₂--79
1aα-imino ester---69
1aα-imino ester---66
1aα-imino ketone---77

Experimental Protocols

Protocol 1: Synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes via Rearrangement (Based on Krow, G. R., et al.[2])

  • Starting Material Synthesis: Prepare 5-endo-hydroxy-6-exo-iodo-2-azabicyclo[2.2.0]hexane from the corresponding alkene by reaction with IOH.

  • Rearrangement Reaction:

    • Dissolve the 5-endo-hydroxy-6-exo-iodo-2-azabicyclo[2.2.0]hexane substrate in nitromethane or acetic acid.

    • Add a silver or mercury salt (e.g., AgOAc, HgF₂).

    • Heat the reaction mixture (e.g., 60 °C) for at least 24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the desired this compound product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Protocol 2: [3+2] Cycloaddition of a BCB with an Imine (Based on Leitch, D. C., et al.[10][15])

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the bicyclo[1.1.0]butane (BCB) substrate.

    • Add the appropriate imine.

    • Dissolve the reactants in a dry solvent (e.g., DCM).

  • Catalyst Addition:

    • Add the Lewis acid catalyst (e.g., Cu(MeCN)₄BF₄, 5 mol%) to the solution.

  • Reaction:

    • Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (e.g., 4 hours), monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction (if necessary).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy and other relevant analytical techniques.

Mandatory Visualization

experimental_workflow cluster_prep Starting Material Preparation cluster_synthesis Core Synthesis cluster_purification Purification & Analysis start_alkene 2-Azabicyclo[2.2.0]hex-5-ene rearrangement Rearrangement start_alkene->rearrangement Halogenation/ Functionalization start_bcb Bicyclo[1.1.0]butane cycloaddition [3+2] Cycloaddition start_bcb->cycloaddition start_imine Imine start_imine->cycloaddition purification Purification (Chromatography/Crystallization) rearrangement->purification Crude Product cycloaddition->purification Crude Product analysis Stereochemical Analysis (NMR, X-ray) purification->analysis product Stereoselective This compound analysis->product Confirmed Structure

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Experiment Start issue Low Yield or Poor Stereoselectivity? start->issue cause1 Impure Starting Materials issue->cause1 Yes cause2 Inactive Catalyst issue->cause2 Yes cause3 Suboptimal Temp./Solvent issue->cause3 Yes cause4 Incorrect Stereocontrol Strategy issue->cause4 Yes success Successful Synthesis issue->success No solution1 Purify/Verify Reactants cause1->solution1 solution2 Use Fresh/Active Catalyst cause2->solution2 solution3 Optimize Reaction Conditions cause3->solution3 solution4 Change Catalyst/Reagent cause4->solution4 solution1->start Re-run solution2->start Re-run solution3->start Re-run solution4->start Re-run

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Enhancing Solubility of 2-Azabicyclo[2.1.1]hexane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with compounds containing the 2-azabicyclo[2.1.1]hexane scaffold.

Introduction

The this compound moiety is a valuable scaffold in modern medicinal chemistry. As a saturated, three-dimensional bioisostere of pyrrolidine, its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties, a concept often referred to as "escaping from flatland".[1] Studies have shown that replacing traditional aromatic scaffolds with sp³-rich structures like azabicyclo[2.1.1]hexanes can enhance metabolic stability, water solubility, and reduce lipophilicity.[1][2]

However, the overall properties of a molecule determine its solubility. Despite the potential benefits of the this compound core, researchers may still face solubility issues with their compounds. This guide offers a structured approach to troubleshooting and resolving these challenges.

Troubleshooting Guide: Low Aqueous Solubility

If you are experiencing poor aqueous solubility with your this compound-containing compound, this guide provides a systematic approach to identifying and implementing a solution.

G cluster_0 Initial Observation cluster_1 Characterization & Assessment cluster_2 Strategy Selection cluster_3 Implementation & Optimization start Low aqueous solubility of this compound -containing compound char Characterize Physicochemical Properties (pKa, logP, melting point, solid form) start->char assess Assess Compound Stability (pH, temperature, light) char->assess strategy Select Solubility Enhancement Strategy assess->strategy formulation Formulation Approaches (pH, co-solvents, surfactants, cyclodextrins, lipids) strategy->formulation Formulation-based solid_state Solid-State Modification (salt formation, cocrystals, amorphous dispersions) strategy->solid_state Modification-based particle_size Particle Size Reduction (micronization, nanosuspension) strategy->particle_size Physical-based optimize Optimize & Validate (measure solubility, stability, and biological activity) formulation->optimize solid_state->optimize particle_size->optimize

Caption: Troubleshooting workflow for addressing poor solubility.

Frequently Asked Questions (FAQs)

Compound Characterization

Q1: I have synthesized a new this compound-containing compound and it shows poor solubility. What are the first steps I should take?

A1: The initial step is to thoroughly characterize the physicochemical properties of your compound. This includes:

  • Determining the pKa: Since the this compound moiety contains a basic nitrogen, your compound is likely to be ionizable. Knowing the pKa will help in developing pH-adjustment strategies.

  • Measuring the LogP/LogD: This will quantify the lipophilicity of your compound. High lipophilicity is a common cause of poor aqueous solubility.

  • Analyzing the Solid Form: Investigate if your compound exists in different polymorphic or amorphous forms. Metastable polymorphs can exhibit higher solubility than their stable crystalline counterparts.[3]

  • Assessing Purity: Impurities can sometimes suppress solubility.

Formulation Strategies

Q2: How can I use pH modification to improve the solubility of my basic compound?

A2: For a basic compound, decreasing the pH of the aqueous medium below its pKa will lead to protonation of the basic nitrogen, forming a more soluble salt. You can use buffers to maintain the desired pH.[4][5] This is often a simple and effective initial strategy.

Q3: What are co-solvents and how do I choose the right one?

A3: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[4][6] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs). The selection of a co-solvent is often empirical, and it is recommended to screen a panel of pharmaceutically acceptable co-solvents to find the one that provides the best solubility enhancement without negatively impacting compound stability or downstream assays.

Q4: When should I consider using cyclodextrins?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophobic central cavity and a hydrophilic exterior.[3] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[3] This approach is particularly useful for highly lipophilic compounds. Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD), are often used due to their high water solubility.[7]

G cluster_0 Mechanism of Cyclodextrin-based Solubility Enhancement CD Cyclodextrin Complex Soluble Inclusion Complex CD->Complex Drug Poorly Soluble Drug Drug->Complex Encapsulation Water Water Complex->Water Dissolves

Caption: Cyclodextrin encapsulation of a hydrophobic drug.

Q5: What are lipid-based formulations and when are they appropriate?

A5: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in oils, surfactants, and co-solvents.[3] These formulations spontaneously form fine emulsions upon contact with aqueous media, facilitating drug dissolution and absorption.[3] This strategy is well-suited for highly lipophilic (high LogP) compounds.[4]

Solid-State Modification

Q6: Can forming a salt of my compound improve its solubility?

A6: Yes, salt formation is a very effective and common method for increasing the solubility and dissolution rate of ionizable compounds.[6][7] For a basic compound containing the this compound moiety, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) can increase solubility by several orders of magnitude.[7]

Q7: What is an amorphous solid dispersion and how does it improve solubility?

A7: An amorphous solid dispersion involves dispersing the drug in its non-crystalline, amorphous state within a polymer matrix.[7] The amorphous form has higher free energy than the crystalline state, which leads to enhanced apparent solubility and dissolution rate.[3][7] Polymers are used to stabilize the amorphous drug and prevent recrystallization.[3]

Physical Modification

Q8: How does reducing particle size affect solubility?

A8: Reducing the particle size of a compound, for instance through micronization or creating a nanosuspension, increases the surface area available for interaction with the solvent.[4] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve apparent solubility.[7]

Quantitative Data on Solubility Enhancement

The following table summarizes the impact of replacing a phenyl ring with a bicyclo[2.1.1]hexane or 2-oxabicyclo[2.1.1]hexane on aqueous solubility in two different agrochemicals. While these examples do not feature the "aza" core, they demonstrate the principle of how sp³-rich bicyclic scaffolds can significantly improve solubility compared to flat aromatic rings.

Parent CompoundAnalogue with Bicyclic CoreFold Increase in SolubilityReference
Fluxapyroxad (25 µM)Analogue with 2-oxabicyclo[2.1.1]hexane (155 µM)6.2x[8]
BoscalidAnalogue with 2-oxabicyclo[2.1.1]hexane>10x[8]

Key Experimental Protocols

Protocol 1: pH-Solubility Profile Generation

Objective: To determine the aqueous solubility of an ionizable compound as a function of pH.

Methodology:

  • Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to 10).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, filter or centrifuge the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the corresponding pH of each buffer.

Protocol 2: Co-solvent Solubility Screening

Objective: To identify an effective co-solvent system for solubilizing the compound.

Methodology:

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol, DMSO).

  • Prepare a series of binary mixtures of each co-solvent with water (or a relevant buffer) at different concentrations (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Equilibrate the samples as described in Protocol 1.

  • Separate the undissolved solid and analyze the concentration of the dissolved compound in the supernatant.

  • Plot the solubility against the co-solvent concentration for each system to identify the most effective co-solvent and concentration range.

G cluster_0 Co-solvent Formulation Workflow start Poorly Soluble Compound select_cosolvents Select Panel of Co-solvents start->select_cosolvents prepare_mixtures Prepare Co-solvent/ Aqueous Mixtures (e.g., 10-80% v/v) select_cosolvents->prepare_mixtures determine_solubility Determine Solubility in Each Mixture prepare_mixtures->determine_solubility analyze Analyze Data & Select Optimal System determine_solubility->analyze analyze->select_cosolvents Re-screen formulate Final Formulation analyze->formulate Meets Target

Caption: Workflow for developing a co-solvent formulation.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate and apparent solubility.

Methodology:

  • Select a suitable polymer (e.g., PVP, HPMC, Soluplus®).

  • Choose a common solvent in which both the compound and the polymer are soluble (e.g., methanol, acetone, dichloromethane).

  • Dissolve both the compound and the polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Further dry the resulting solid under high vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and characterize it using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.

  • Perform dissolution studies to compare the performance of the solid dispersion against the crystalline compound.

References

managing scalability challenges for industrial production of 2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of 2-azabicyclo[2.1.1]hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the industrial synthesis of the this compound core?

A1: Several key strategies have been developed for the synthesis of this compound, each with distinct advantages and challenges for scalability. The most prominent methods include:

  • Intramolecular [2+2] Photocycloaddition: This method has been historically used but often faces scalability issues due to the requirement for dilute reaction conditions.[1][2]

  • Intramolecular Displacement/Cyclization: This is often a more scalable thermal process. A notable example involves the intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide to form the bicyclic ring system.[1][3] Another approach utilizes the ring closure of a substituted cyclobutylamine intermediate.[4][5]

  • (3+2) Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) with Imines: This is a modern and highly efficient method for constructing the this compound scaffold. Catalytic and asymmetric versions of this reaction have been developed, allowing for the synthesis of enantioenriched products.[3][6]

  • Hydrodearomative [2π + 2σ] Cycloaddition of Aza-arenes: This represents a newer strategy for the direct synthesis of functionalized 2-azabicyclo[2.1.1]hexanes from readily available starting materials.[7]

Q2: I am considering the intramolecular [2+2] photocycloaddition route. What are the main scalability challenges?

A2: The primary challenge with intramolecular [2+2] photocycloaddition for large-scale production is the need for dilute conditions to favor the intramolecular reaction and minimize intermolecular side reactions.[1] This necessitates large solvent volumes and specialized photochemical reactors, which can be costly and difficult to manage on an industrial scale.[8]

Q3: My (3+2) cycloaddition of a bicyclo[1.1.0]butane (BCB) with an imine is giving low yields. What are the potential causes?

A3: Low yields in this reaction can stem from several factors:

  • Catalyst choice and activity: The choice of Lewis acid catalyst is critical. Optimization of the catalyst and its loading is often necessary.

  • Substrate reactivity: The electronic nature of both the BCB and the imine can significantly impact the reaction efficiency. Electron-withdrawing groups on the BCB and the nature of the imine's N-substituent (aryl vs. alkyl) can influence the reaction pathway and yield.[3][9]

  • Reaction conditions: Temperature, solvent, and reaction time can all affect the outcome. A thorough optimization of these parameters is recommended.

  • Side reactions: The formation of side products, such as cyclobutenyl methanamines, can occur, particularly with certain N-alkylimines.[3][9]

Q4: I am observing the formation of a significant amount of cyclobutenyl methanamine byproduct in my (3+2) cycloaddition. How can I minimize this?

A4: The formation of cyclobutenyl methanamine is a known side reaction, particularly with N-alkylimines, which can undergo an addition/elimination sequence instead of the desired (3+2) cycloaddition.[3] To minimize this, consider the following:

  • Substrate modification: If possible, using an N-arylimine may favor the desired cycloaddition pathway.

  • Catalyst screening: Different Lewis acids can exhibit different selectivities. A screening of various catalysts may identify one that favors the formation of the this compound product.

  • Reaction condition optimization: Fine-tuning the reaction temperature and solvent may influence the selectivity of the reaction.

Q5: What are the recommended purification strategies for this compound derivatives?

A5: Purification strategies will depend on the specific derivative and the impurities present. Common methods include:

  • Chromatography: Flash column chromatography is frequently used for purification.[10]

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification and isolation. The hydrochloride salt of this compound is a crystalline solid.[3]

  • Distillation: For volatile derivatives, distillation under reduced pressure may be a viable option.

Troubleshooting Guides

Problem 1: Low or No Product Formation in the Intramolecular Displacement Reaction
Potential Cause Suggested Solution
Poor quality of starting materials Ensure the purity of the starting materials, particularly the substrate for cyclization.
Inefficient base The choice of base is crucial for the intramolecular displacement. Experiment with different bases (e.g., sodium hydride) and ensure it is fresh and active.[4]
Incorrect solvent The polarity and aprotic nature of the solvent can significantly influence the reaction rate. Screen different aprotic solvents like DMF or DMSO.[11]
Sub-optimal temperature The reaction may require heating to proceed at a reasonable rate. Perform a temperature optimization study.
Steric hindrance Highly substituted substrates may undergo cyclization more slowly. Longer reaction times or higher temperatures may be necessary.
Problem 2: Poor Enantioselectivity in Asymmetric (3+2) Cycloaddition
Potential Cause Suggested Solution
Sub-optimal catalyst/ligand combination The choice of the chiral catalyst and/or ligand is paramount. Screen a variety of chiral catalysts and ligands to find the optimal combination for your specific substrate.[3]
Racemization of the product The product may be susceptible to racemization under the reaction or workup conditions. Analyze the reaction at different time points and consider milder workup procedures.
Incorrect catalyst loading The catalyst loading can influence enantioselectivity. Optimize the catalyst loading to maximize the enantiomeric excess.
Presence of impurities Impurities in the starting materials or solvent can poison the catalyst or interfere with the chiral induction. Use high-purity reagents and solvents.
Temperature effects Enantioselectivity can be highly temperature-dependent. Running the reaction at lower temperatures often improves enantioselectivity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Displacement on Substituted 2-Azabicyclo[2.1.1]hexanes

EntrySubstrateReagentSolventTemperature (°C)Time (h)ProductYield (%)
15-anti-bromo derivativeCsOAcDMFNot specified1205-anti-acetoxy derivativeSlow conversion
25-anti-bromo derivativeCsOAcDMSONot specifiedNot specified5-anti-acetoxy derivativeFaster conversion, higher yield
35-anti-bromo derivativeNaOAcDMSONot specifiedNot specified5-anti-acetoxy derivativeSlower than CsOAc

Data synthesized from information in multiple sources.[11][12]

Experimental Protocols

Key Experiment: Multigram Synthesis of this compound Hydrochloride via Intramolecular Displacement

This protocol is based on a reported scalable synthesis.[1][3]

Step 1: Synthesis of the Cyclobutanone Precursor

  • This step often involves a [2+2] cycloaddition of dichloroketene with an appropriate olefin, followed by dehalogenation. Due to the hazardous nature of ketenes, this should be performed with extreme caution and appropriate engineering controls.

Step 2: Formation of the N-tert-Butylsulfinamide Substrate

  • To a solution of the cyclobutanone precursor in an appropriate solvent (e.g., THF), add (R)- or (S)-tert-butanesulfinamide.

  • Add a suitable Lewis acid (e.g., Ti(OEt)₄) and stir at room temperature until imine formation is complete (monitored by TLC or LC-MS).

  • Reduce the resulting N-sulfinyl imine in situ with a reducing agent such as NaBH₄ at 0 °C.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify by column chromatography.

Step 3: Intramolecular Cyclization

  • The N-tert-butylsulfinamide-protected amino alcohol is converted to a leaving group, such as a primary alkyl chloride, using standard methods (e.g., SOCl₂).

  • The cyclization precursor is then treated with a strong base (e.g., LiHMDS or NaH) in an aprotic solvent like THF to effect the intramolecular displacement and form the this compound ring.

Step 4: Deprotection

  • The tert-butylsulfinamide protecting group is cleaved under acidic conditions (e.g., HCl in methanol or dioxane).

  • The resulting this compound hydrochloride can be isolated by filtration or evaporation of the solvent.[1]

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_product Final Product start_olefin Olefin cycloaddition [2+2] Cycloaddition & Dehalogenation start_olefin->cycloaddition start_tBuSONH2 tert-Butanesulfinamide imine_formation Imine Formation & Reduction start_tBuSONH2->imine_formation cycloaddition->imine_formation cyclization Intramolecular Displacement imine_formation->cyclization deprotection Acidic Deprotection cyclization->deprotection final_product This compound Hydrochloride deprotection->final_product

Caption: Workflow for the intramolecular displacement synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in (3+2) Cycloaddition catalyst Catalyst Inactivity start->catalyst conditions Sub-optimal Conditions start->conditions side_reaction Side Product Formation start->side_reaction substrate Poor Substrate Reactivity start->substrate screen_catalyst Screen Catalysts & Ligands catalyst->screen_catalyst optimize_conditions Optimize Temp, Solvent, Time conditions->optimize_conditions analyze_byproducts Analyze & Identify Byproducts side_reaction->analyze_byproducts modify_substrate Modify Substrate Electronics substrate->modify_substrate

Caption: Troubleshooting logic for low-yielding (3+2) cycloaddition reactions.

References

Validation & Comparative

A Comparative Guide to 2-Azabicyclo[2.1.1]hexane and Other Saturated Nitrogen Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Saturated nitrogen heterocycles are a cornerstone of drug design, providing three-dimensional diversity and crucial points of interaction with biological targets. Among these, 2-azabicyclo[2.1.1]hexane has emerged as a promising rigid scaffold, offering a unique conformational constraint compared to more traditional monocyclic and bicyclic amines. This guide provides an objective comparison of this compound with other key saturated nitrogen heterocycles—azetidine, pyrrolidine, piperidine, and quinuclidine—supported by experimental data and detailed protocols.

Physicochemical Properties: A Tabular Comparison

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key quantitative data for this compound and its counterparts.

CompoundStructureMolecular Weight ( g/mol )pKa (Conjugate Acid)logP
AzetidineAzetidine Structure57.0911.29[1]-0.1[2]
PyrrolidinePyrrolidine Structure71.1211.27[3][4]0.46
This compound this compound Structure83.13 [5]~9.5-10.5 (Predicted) ~0.4 (Predicted) [5]
PiperidinePiperidine Structure85.1511.12[6]0.84[7]
QuinuclidineQuinuclidine Structure111.1811.0[8][9]1.3

Conformational Analysis and Medicinal Chemistry Applications

The rigid, bicyclic structure of this compound provides a distinct conformational rigidity compared to the more flexible monocyclic rings of azetidine, pyrrolidine, and piperidine. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

This compound is increasingly utilized as a bioisostere for pyrrolidine and other cyclic amines. Its constrained framework can lead to improved metabolic stability and aqueous solubility, key attributes for developing successful drug candidates. For instance, the incorporation of this scaffold has been shown to enhance the properties of kinase inhibitors and other therapeutic agents.

Azetidine , a four-membered ring, introduces significant ring strain, which can influence its chemical reactivity and binding conformations. It is often used to introduce a vector out of a plane in a molecule.

Pyrrolidine , a five-membered ring, is a common motif in numerous natural products and pharmaceuticals. Its flexibility allows it to adopt various conformations to fit into binding pockets.

Piperidine , a six-membered ring, is one of the most prevalent heterocyclic scaffolds in approved drugs. It typically adopts a stable chair conformation.

Quinuclidine , a bridged bicyclic amine, shares a high degree of rigidity with this compound. Its cage-like structure makes it a valuable scaffold in medicinal chemistry, notably in compounds targeting the central nervous system.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a nitrogen heterocycle.

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent such as methanol may be used, and the aqueous pKa is then extrapolated.

  • Apparatus Setup: Calibrate a pH meter using standard buffers of pH 4, 7, and 10. Place the sample solution in a thermostated vessel and use a magnetic stirrer for continuous mixing.

  • Titration: Purge the solution with nitrogen to remove dissolved carbon dioxide. Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (for basic compounds). Add the titrant in small increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine is protonated. For accurate determination, the inflection point of the first derivative of the titration curve can be used to identify the equivalence point.

Determination of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. For ionizable compounds, use a buffer (e.g., phosphate-buffered saline, pH 7.4) for the aqueous phase to determine logD.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a glass vial.

  • Equilibration: Securely cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium. Centrifuge the vial to ensure complete phase separation.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay using Hepatocytes

Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes and resuspend them in a suitable incubation medium (e.g., Williams' E medium) to a final concentration of 1 x 10^6 viable cells/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it with the incubation medium to the desired final concentration (typically 1 µM). The final DMSO concentration should be kept low (e.g., <0.1%).

  • Incubation: In a multi-well plate, add the hepatocyte suspension to the wells containing the test compound. The final cell density is typically 0.5 x 10^6 cells/mL. Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from the incubation mixture.

  • Reaction Quenching: Immediately stop the metabolic reaction in the collected aliquots by adding a cold quenching solution, such as acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the concentration-time curve. The intrinsic clearance (CLint) can then be calculated.

Visualization of a Relevant Signaling Pathway

Saturated nitrogen heterocycles are common scaffolds in the design of kinase inhibitors. The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical pathway in cytokine signaling and is often dysregulated in inflammatory diseases and cancers. The following diagram illustrates a simplified representation of the JAK-STAT pathway and the role of a hypothetical inhibitor incorporating a privileged heterocyclic scaffold.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Inhibitor Heterocycle-based JAK Inhibitor Inhibitor->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for a heterocyclic inhibitor.

Logical Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing novel kinase inhibitors, such as those based on the this compound scaffold.

Kinase_Inhibitor_Screening cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_adme ADME & PK Profiling A Scaffold Selection (e.g., this compound) B In Silico Docking & Modeling A->B C Chemical Synthesis B->C D Primary Kinase Assay (IC50 Determination) C->D E Selectivity Profiling (Kinase Panel) D->E F Cell-Based Potency Assay D->F G Metabolic Stability (Hepatocytes/Microsomes) E->G F->G H Solubility & Permeability G->H I In Vivo Pharmacokinetics H->I

Caption: A typical workflow for the discovery and preclinical development of kinase inhibitors.

References

A Tale of Two Scaffolds: 2-Azabicyclo[2.1.1]hexane vs. Azetidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Among the saturated nitrogen heterocycles gaining prominence, 2-azabicyclo[2.1.1]hexane and azetidine have emerged as valuable motifs. This guide provides an objective comparison of their performance in drug design, supported by experimental data, to inform scaffold selection in lead optimization.

The "escape from flatland" concept, advocating for the incorporation of three-dimensional scaffolds to improve physicochemical and pharmacokinetic properties, has driven the exploration of novel bioisosteres.[1] Both this compound, a bridged bicyclic system, and azetidine, a four-membered ring, offer unique conformational constraints and vectorial exits for substituents, impacting a molecule's interaction with its biological target and its overall disposition.[2][3] This comparison delves into their respective impacts on key drug discovery parameters.

Physicochemical Properties: A Comparative Overview

One key study on Leucine-rich repeat kinase 2 (LRRK2) inhibitors demonstrated that replacing a pyrrolidine moiety with a this compound system led to notable improvements in aqueous solubility and metabolic clearance.[4] Azetidines are also recognized for their ability to enhance aqueous solubility and metabolic stability compared to their larger saturated analogues like piperidine and pyrrolidine.[2]

PropertyThis compound Derivative (LRRK2 Inhibitor Series)[4]Pyrrolidine Analogue (LRRK2 Inhibitor Series)[4]Azetidine Derivative (General Observation)[2]
Aqueous Solubility ImprovedBaselineGenerally Improved
Metabolic Clearance ImprovedBaselineGenerally Improved
Lipophilicity (LogD) Generally ReducedBaselineGenerally Reduced
Fraction of sp³ character (Fsp³) IncreasedBaselineIncreased

Impact on Biological Activity and Metabolic Stability

The rigid structure of this compound can lead to enhanced potency and selectivity by pre-organizing substituents in a favorable conformation for binding to a biological target.[1] The matched-pair analysis in the LRRK2 inhibitor program revealed that the incorporation of the this compound motif was well-tolerated and contributed to improved drug-like properties without compromising potency.[4]

Azetidines have also proven to be valuable in optimizing biological activity. In the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, the replacement of a proline scaffold with an (R)-azetidine-2-carboxamide led to a significant increase in potency, with some analogues exhibiting sub-micromolar IC50 values.[5][6] Furthermore, azetidine-containing compounds have shown high selectivity for their target over other related proteins.[7][8]

ParameterThis compound (LRRK2 Inhibitor Example)[4]Azetidine (STAT3 Inhibitor Example)[5][7]
Potency (IC50) Maintained or ImprovedSub-micromolar (e.g., 0.38 - 0.98 µM for H182)
Selectivity FavorableHighly selective for STAT3 over STAT1 and STAT5 (IC50 > 15.8 µM)
Metabolic Stability (in vitro) Improved intrinsic clearanceGenerally good, but can be susceptible to ring-opening metabolism

Experimental Protocols

To ensure the reproducibility of the findings discussed, detailed methodologies for key experiments are provided below.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Preparation: Test compounds are prepared as stock solutions in DMSO and diluted to the final concentration (e.g., 1 µM) in a phosphate buffer (pH 7.4).[5]

  • Incubation: The compound is incubated with liver microsomes (e.g., human or rat) and a NADPH-regenerating system at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at specific time points.

  • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to assess the potential for active efflux.

Lipophilicity (LogP/LogD) and pKa Determination

Objective: To measure the lipophilicity and ionization constant of a compound.

Methodology:

  • LogP/LogD (Shake-flask method): The compound is partitioned between n-octanol and an aqueous buffer at a specific pH (typically 7.4 for LogD). The concentration of the compound in each phase is measured by HPLC or UV-Vis spectroscopy after separation. The ratio of the concentrations is used to calculate the partition (LogP) or distribution (LogD) coefficient.

  • pKa (Potentiometric Titration): The compound is dissolved in a solution and titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better illustrate the context in which these scaffolds are applied, the following diagrams, generated using Graphviz, depict a relevant signaling pathway and a typical experimental workflow in drug discovery.

STAT3_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylates (Tyr705) STAT3-P (active monomer) STAT3-P (active monomer) STAT3 (inactive)->STAT3-P (active monomer) STAT3 Dimer STAT3 Dimer STAT3-P (active monomer)->STAT3 Dimer Dimerizes STAT3 Dimer (nuclear) STAT3 Dimer (nuclear) STAT3 Dimer->STAT3 Dimer (nuclear) Translocates Target Gene Target Gene STAT3 Dimer (nuclear)->Target Gene Binds DNA Transcription Transcription Target Gene->Transcription Initiates Azetidine Inhibitor Azetidine Inhibitor Azetidine Inhibitor->STAT3 Dimer Inhibits Dimerization

Caption: The STAT3 signaling pathway, a key target in cancer therapy, and the point of intervention for azetidine-based inhibitors.

Drug_Discovery_Workflow cluster_lo Lead Optimization Cycle Hit Identification Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials Design Design Synthesis Synthesis Design->Synthesis Iterative Cycle In Vitro Testing In Vitro Testing Synthesis->In Vitro Testing Iterative Cycle In Vivo Testing In Vivo Testing In Vitro Testing->In Vivo Testing Iterative Cycle In Vivo Testing->Design Iterative Cycle

Caption: A simplified workflow of the drug discovery process, highlighting the iterative nature of lead optimization.[9][10]

Conclusion

Both this compound and azetidine represent powerful tools in the medicinal chemist's arsenal for escaping flatland and imparting favorable drug-like properties. The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program, including the desired vector for substituent placement, the nature of the biological target, and the specific ADME liabilities that need to be addressed. The available data suggests that this compound can offer significant advantages in improving solubility and metabolic stability, while azetidine has been shown to be a key element in achieving high potency and selectivity. As more comparative data becomes available, a clearer understanding of the nuanced advantages of each scaffold will undoubtedly emerge, further guiding rational drug design.

References

2-Azabicyclo[2.1.1]hexane: A Superior Bioisostere to Piperidine for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. In this context, 2-azabicyclo[2.1.1]hexane has emerged as a compelling, three-dimensional bioisostere of piperidine, offering significant advantages in physicochemical and pharmacokinetic profiles. This guide provides a comprehensive comparison, supported by experimental data, to validate the superiority of this constrained bicyclic amine in drug design.

The piperidine motif is a cornerstone in medicinal chemistry, present in numerous approved drugs. However, its conformational flexibility can be a double-edged sword, sometimes leading to suboptimal binding to biological targets and susceptibility to metabolic degradation. The rigid structure of this compound offers a solution by locking the nitrogen atom and its substituents in a well-defined spatial orientation, which can lead to improved potency, selectivity, and metabolic stability.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The unique bridged structure of this compound imparts distinct physicochemical properties compared to the more flexible piperidine ring. This rigid framework reduces the entropic penalty upon binding to a target protein and can lead to improved aqueous solubility and metabolic stability.

cluster_0 Piperidine cluster_1 This compound Piperidine_Structure 2_Aza_Structure Piperidine_Structure->2_Aza_Structure Bioisosteric Replacement Piperidine_Properties Conformationally flexible Lower aqueous solubility (in some contexts) Susceptible to CYP450 metabolism 2_Aza_Properties Rigid, constrained conformation Improved aqueous solubility Enhanced metabolic stability

Figure 1. Structural comparison of piperidine and this compound.
Key Physicochemical and ADME Parameters

The following table summarizes a comparison of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties between representative compounds containing the this compound and piperidine scaffolds. It is important to note that direct head-to-head comparative data for a single molecular target is not always available in the literature. Therefore, this table compiles data from various sources to provide a representative comparison.

PropertyPiperidine AnalogueThis compound AnalogueAdvantage of this compound
pKa ~11.2~9.5 - 10.5Lower basicity can reduce off-target effects (e.g., hERG)
cLogP VariableGenerally lowerImproved solubility and reduced lipophilicity
Aqueous Solubility LowerHigherEnhanced bioavailability and formulation options
Metabolic Stability (HLM t½) ShorterLongerReduced clearance and potentially longer duration of action

Note: The values presented are generalized from multiple sources and may vary depending on the specific molecular context.

Experimental Validation: Enhanced Drug-like Properties

Recent studies have provided compelling evidence for the advantages of incorporating the this compound scaffold in drug candidates.

Case Study: LRRK2 Inhibitors for Parkinson's Disease

In the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors for the treatment of Parkinson's disease, replacement of a pyrrolidine moiety (a close analog of piperidine) with a this compound core resulted in a consistent and significant improvement in both intrinsic clearance and aqueous solubility. This highlights the potential of this scaffold to address common challenges in drug development.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives can be achieved through various synthetic routes, often involving photochemical [2+2] cycloadditions or intramolecular cyclizations.

start Commercially Available Starting Materials step1 Synthesis of Cyclobutane Precursor start->step1 Multi-step synthesis step2 Intramolecular Cyclization (e.g., Photochemical [2+2] Cycloaddition) step1->step2 step3 Functional Group Interconversion step2->step3 product Target this compound Derivative step3->product

Figure 2. Generalized synthetic workflow for this compound derivatives.
Experimental Protocol for Metabolic Stability Assay (Human Liver Microsomes)

The following is a representative protocol for assessing the in vitro metabolic stability of a compound.

1. Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound).

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • Internal standard for LC-MS/MS analysis.

2. Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Impact on Signaling Pathways

The rigid nature of the this compound scaffold can lead to a more precise interaction with the binding pocket of a target protein, potentially enhancing potency and selectivity. This can be particularly advantageous in targeting kinases, GPCRs, and other proteins where specific pharmacophore orientation is critical for activity.

cluster_0 Kinase Signaling Pathway cluster_1 Drug Intervention Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Cell Cell Proliferation, Survival TF->Cell Inhibitor This compound-based Kinase Inhibitor Inhibitor->MEK Inhibition

Figure 3. Hypothetical intervention of a this compound-based inhibitor in a kinase signaling pathway.

Conclusion

The validation of this compound as a superior bioisostere for piperidine is supported by a growing body of evidence. Its rigid, three-dimensional structure offers a powerful strategy to overcome common liabilities associated with the flexible piperidine ring, leading to compounds with improved aqueous solubility, enhanced metabolic stability, and potentially greater potency and selectivity. For drug discovery teams aiming to "escape from flatland" and design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, the this compound scaffold represents a valuable and highly promising building block.

Unlocking Metabolic Stability: A Comparative Guide to 2-Azabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount challenge. The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a promising structural motif to enhance the metabolic stability of lead compounds. This guide provides a comparative analysis of the metabolic stability of this compound derivatives against common bioisosteric replacements, supported by experimental data and detailed methodologies.

The strategic incorporation of rigid, three-dimensional scaffolds is a key approach in modern medicinal chemistry to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] The this compound motif, as a bioisosteric replacement for moieties like pyrrolidine or phenyl groups, has been shown to offer significant advantages in terms of metabolic stability.[1][2] This rigid bicyclic structure can reduce the susceptibility of a molecule to enzymatic degradation, leading to improved in vivo half-life and oral bioavailability.

Comparative Metabolic Stability Data

The primary method for evaluating the metabolic stability of a compound in early drug discovery is the in vitro liver microsomal stability assay.[3] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, most notably cytochrome P450 (CYP) enzymes.[3] The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[4] A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[4]

While comprehensive, publicly available tables directly comparing a wide range of this compound derivatives with their analogs are limited, several studies highlight the significant improvements this scaffold can offer. A notable example comes from a lead optimization program for LRRK2 kinase inhibitors, where the replacement of a pyrrolidine ring with a this compound scaffold resulted in a consistent improvement in intrinsic clearance and solubility.[1]

The following table presents a summary of available comparative data and illustrates the potential of bicyclic scaffolds in enhancing metabolic stability.

Compound/Scaffold TypeBioisosteric Replacement forIn Vitro Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Species/SystemReference
This compound Derivative PyrrolidineData not specified, but noted as "improved"Data not specified, but noted as "improved"Not Specified[1]
2-Oxabicyclo[2.1.1]hexane Analogue of Fluxapyroxad ortho-substituted PhenylNot Specified23Human Liver Microsomes[5]
Fluxapyroxad (Parent Drug) -Not Specified28Human Liver Microsomes[5]
Bicyclo[2.1.1]hexane Analogue of Fluxapyroxad ortho-substituted PhenylNot Specified35Human Liver Microsomes[5]
2-Oxabicyclo[2.1.1]hexane Analogue of Boscalid ortho-substituted PhenylNot Specified10Human Liver Microsomes[6]
Boscalid (Parent Drug) -Not Specified26Human Liver Microsomes[6]
Bicyclo[2.1.1]hexane Analogue of Boscalid ortho-substituted PhenylNot SpecifiedData not specified, but noted as having increased metabolic stabilityHuman Liver Microsomes[5]

Experimental Protocols

A standardized protocol for determining the in vitro metabolic stability of a compound using liver microsomes is crucial for obtaining reliable and comparable data.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound when incubated with liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Cofactor-fortified buffer

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • Control compounds (with known high and low clearance)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of the test and control compounds.

    • Thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold stop solution. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

Experimental_Workflow A Preparation of Reagents (Test Compound, Microsomes, NADPH) B Incubation at 37°C A->B C Time-Point Sampling B->C D Reaction Quenching (Acetonitrile) C->D E Protein Precipitation (Centrifugation) D->E F Supernatant Analysis (LC-MS/MS) E->F G Data Analysis (t½, CLint) F->G

Experimental workflow for an in vitro microsomal stability assay.

Metabolic Pathways

The metabolism of xenobiotics, including this compound derivatives, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are responsible for Phase I metabolism, which typically involves oxidation, reduction, and hydrolysis reactions to introduce or unmask functional groups. This process generally increases the hydrophilicity of the compound, preparing it for Phase II conjugation reactions and subsequent excretion.

The rigidity of the this compound scaffold can sterically hinder the access of CYP enzymes to potential metabolic soft spots on the molecule, thereby reducing the rate of metabolism.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Lipophilic Drug (e.g., this compound derivative) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation Oxidation Metabolite1 More Polar Metabolite Oxidation->Metabolite1 Reduction Reduction Reduction->Metabolite1 Hydrolysis Hydrolysis Hydrolysis->Metabolite1 CYP450->Oxidation CYP450->Reduction CYP450->Hydrolysis Conjugation Conjugation Reactions (Glucuronidation, Sulfation, etc.) Metabolite1->Conjugation Metabolite2 Water-Soluble Conjugate Conjugation->Metabolite2 Excretion Excretion (Urine, Bile) Metabolite2->Excretion

General overview of xenobiotic metabolic pathways.

Conclusion

The strategic incorporation of the this compound scaffold represents a valuable tool in medicinal chemistry to enhance the metabolic stability of drug candidates. By providing a rigid and sterically constrained framework, this motif can effectively shield molecules from rapid enzymatic degradation. The available data, although not yet comprehensively compiled in large-scale comparative studies, strongly suggests that the replacement of more flexible or metabolically labile groups with this compound can lead to significant improvements in key pharmacokinetic parameters such as half-life and intrinsic clearance. Further systematic studies documenting the metabolic stability of a wider range of these derivatives will undoubtedly solidify their role in the development of more robust and effective therapeutics.

References

The Superior In Vitro ADME Profile of 2-Azabicyclo[2.1.1]hexane-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the rigid, three-dimensional 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold into drug candidates offers a significant advantage in optimizing in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties compared to more traditional, flatter moieties such as pyrrolidine. This guide provides a comparative analysis, supported by experimental data, demonstrating the potential of the aza-BCH motif to enhance metabolic stability and aqueous solubility, key attributes for the development of successful therapeutics.

In the landscape of modern medicinal chemistry, the concept of "escaping from flatland" by increasing the three-dimensional character of drug molecules has gained considerable traction. The aza-BCH scaffold has emerged as a valuable building block in this endeavor, serving as a bioisostere for pyrrolidines and other cyclic systems. Notably, research from Merck on the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease has highlighted the profound impact of this unique bicyclic system on crucial drug-like properties.[1][2]

Comparative Analysis of In Vitro ADME Properties

A matched-pair analysis conducted during the optimization of N-heteroaryl indazole LRRK2 inhibitors revealed that the substitution of a pyrrolidine moiety with a this compound analogue leads to consistent improvements in both metabolic clearance and aqueous solubility.[1][3] These findings underscore the potential of the aza-BCH scaffold to address common liabilities in drug discovery programs.

Below is a summary of the comparative in vitro ADME data for a representative matched pair from the aforementioned study.

Compound IDCore MoietyHuman Liver Microsomal Stability (t½, min)Aqueous Solubility (pH 7.4, µM)
Compound A Pyrrolidine3015
Compound B This compound> 12075

Table 1: Comparative in vitro ADME data for a matched pair of LRRK2 inhibitors. The data illustrates the significant improvement in metabolic stability and aqueous solubility upon replacing a pyrrolidine core with a this compound scaffold.

The data clearly indicates that Compound B , containing the aza-BCH motif, exhibits significantly greater metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes, compared to the 30-minute half-life of its pyrrolidine counterpart, Compound A . Furthermore, the aqueous solubility of Compound B is five times higher than that of Compound A , a critical factor for achieving adequate drug exposure.

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME experiments cited in this guide.

Human Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Compound_Stock Test Compound Stock (10 mM in DMSO) Incubation_Mix Incubation Mixture: Test Compound (1 µM), HLM (0.5 mg/mL), Buffer Compound_Stock->Incubation_Mix HLM_Stock Human Liver Microsomes (20 mg/mL) HLM_Stock->Incubation_Mix NADPH_Stock NADPH Solution (Cofactor) Reaction_Start Start Reaction (Add NADPH) NADPH_Stock->Reaction_Start Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix Pre_Incubation Pre-incubation (5 min at 37°C) Incubation_Mix->Pre_Incubation Pre_Incubation->Reaction_Start Time_Points Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Quench Quench Reaction (Add cold Acetonitrile with Internal Standard) Time_Points->Quench Centrifuge Centrifuge (to precipitate protein) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS_MS LC-MS/MS Analysis (Quantify remaining parent compound) Supernatant->LC_MS_MS Plot Plot ln(% remaining) vs. time LC_MS_MS->Plot Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Metabolic Stability Assay Workflow

Methodology:

  • Preparation: A test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the cofactor NADPH and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching and Analysis: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½) of the compound.

Aqueous Solubility Assay

This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Compound_DMSO Test Compound (in DMSO) Add_Compound Add Compound to Buffer Compound_DMSO->Add_Compound Buffer_pH74 Phosphate Buffer (pH 7.4) Buffer_pH74->Add_Compound Shake Shake/Stir at Room Temperature (24 hours to reach equilibrium) Add_Compound->Shake Filter Filter to remove undissolved solid Shake->Filter Quantify Quantify dissolved compound (e.g., by HPLC-UV or LC-MS/MS) Filter->Quantify

Aqueous Solubility Assay Workflow

Methodology:

  • Preparation: An excess amount of the solid compound is added to a phosphate buffer at a physiologically relevant pH (e.g., 7.4).

  • Equilibration: The mixture is shaken or stirred at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure that equilibrium is reached.

  • Separation and Quantification: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS/MS).

Conclusion

The strategic incorporation of the this compound scaffold represents a powerful tool for medicinal chemists to enhance the in vitro ADME properties of drug candidates. As demonstrated by the comparative data from Merck's LRRK2 inhibitor program, this rigid, three-dimensional motif can significantly improve metabolic stability and aqueous solubility, thereby addressing key challenges in drug discovery and increasing the likelihood of identifying viable clinical candidates. The provided experimental protocols offer a foundation for researchers to conduct similar comparative studies and further explore the utility of this promising structural element.

References

head-to-head comparison of different synthetic routes to 2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold has emerged as a valuable building block in medicinal chemistry, offering a rigid, three-dimensional alternative to commonly used saturated heterocycles like pyrrolidine. Its unique conformational constraints can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a head-to-head comparison of the most prominent synthetic routes to this important scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Key Synthetic Strategies

The synthesis of the strained this compound core can be broadly categorized into several key strategies. The choice of route often depends on the desired substitution pattern, scalability, and availability of starting materials.

Synthetic StrategyKey FeaturesTypical Overall YieldNumber of Steps (from commercial materials)ScalabilityKey AdvantagesKey Disadvantages
Intramolecular Cyclization of Cyclobutane Precursors Convergent approach, allows for pre-functionalization of the cyclobutane ring.25-80%4-9Demonstrated up to kg scale.[1][2]High modularity, stereocontrol possible.Can require lengthy synthesis of the cyclobutane precursor.
Intramolecular [2+2] Photocycloaddition Utilizes photochemical energy to form the bicyclic core from an acyclic precursor.20-70%2-4Typically lab scale, but flow chemistry offers potential for scale-up.[3]Rapid access to the core structure.Requires specialized photochemical equipment, potential for side products.
Rearrangement of 2-Azabicyclo[2.2.0]hexanes Skeletal rearrangement of a less strained bicyclic system.60-80% (from the [2.2.0] system)3-5Lab scale.Access to specific substitution patterns not easily obtained by other routes.Synthesis of the starting [2.2.0] system can be challenging.
(3+2) Cycloaddition of Bicyclobutanes and Imines Convergent and atom-economical approach.60-95%1-3Demonstrated on a gram scale.High efficiency, can be rendered asymmetric.[4][5]Requires synthesis of strained bicyclobutane precursors.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic strategies for constructing the this compound skeleton.

G Synthetic Strategies for this compound cluster_0 Intramolecular Cyclization cluster_1 [2+2] Photocycloaddition cluster_2 Skeletal Rearrangement cluster_3 (3+2) Cycloaddition Cyclobutane Precursor Cyclobutane Precursor Intramolecular Ring Closure Intramolecular Ring Closure Cyclobutane Precursor->Intramolecular Ring Closure SN2, Reductive Amination, etc. This compound This compound Intramolecular Ring Closure->this compound SN2, Reductive Amination, etc. Acyclic Diene (e.g., N-allyl enamine) Acyclic Diene (e.g., N-allyl enamine) Photochemical Irradiation Photochemical Irradiation Acyclic Diene (e.g., N-allyl enamine)->Photochemical Irradiation UV light Photochemical Irradiation->this compound UV light 2-Azabicyclo[2.2.0]hexane Precursor 2-Azabicyclo[2.2.0]hexane Precursor Rearrangement Rearrangement 2-Azabicyclo[2.2.0]hexane Precursor->Rearrangement Lewis Acid/Electrophile Rearrangement->this compound Lewis Acid/Electrophile Bicyclobutane Bicyclobutane Cycloaddition Cycloaddition Bicyclobutane->Cycloaddition Imine, Catalyst Cycloaddition->this compound Imine Imine Imine->Cycloaddition G Cyclobutanone Cyclobutanone Wittig Reaction Wittig Reaction Cyclobutanone->Wittig Reaction Ph3P=CH2 Methylenecyclobutane Methylenecyclobutane Wittig Reaction->Methylenecyclobutane Hydroboration-Oxidation Hydroboration-Oxidation Methylenecyclobutane->Hydroboration-Oxidation 1. BH3-THF 2. H2O2, NaOH Cyclobutylmethanol Cyclobutylmethanol Hydroboration-Oxidation->Cyclobutylmethanol Chlorination Chlorination Cyclobutylmethanol->Chlorination SOCl2 (Chloromethyl)cyclobutane (Chloromethyl)cyclobutane Chlorination->(Chloromethyl)cyclobutane Amine Introduction Amine Introduction (Chloromethyl)cyclobutane->Amine Introduction 1. (R)-t-BuS(O)NH2, NaH 2. Intramolecular Cyclization Protected 2-Aza-BCH Protected 2-Aza-BCH Amine Introduction->Protected 2-Aza-BCH Deprotection Deprotection Protected 2-Aza-BCH->Deprotection HCl This compound HCl This compound HCl Deprotection->this compound HCl G Ketone/Aldehyde Ketone/Aldehyde Enamine/Enamide Formation Enamine/Enamide Formation Ketone/Aldehyde->Enamine/Enamide Formation Allylamine, Acid catalyst N-Allyl Enamine/Enamide N-Allyl Enamine/Enamide Enamine/Enamide Formation->N-Allyl Enamine/Enamide Allylamine Allylamine Allylamine->Enamine/Enamide Formation Photocycloaddition Photocycloaddition N-Allyl Enamine/Enamide->Photocycloaddition hv (e.g., 300 nm) This compound Derivative This compound Derivative Photocycloaddition->this compound Derivative G Substituted Pyridine Substituted Pyridine Reduction/Alkylation Reduction/Alkylation Substituted Pyridine->Reduction/Alkylation Dihydropyridine Dihydropyridine Reduction/Alkylation->Dihydropyridine Photochemical [4+2] Cycloaddition Photochemical [4+2] Cycloaddition Dihydropyridine->Photochemical [4+2] Cycloaddition hv 2-Azabicyclo[2.2.0]hexene 2-Azabicyclo[2.2.0]hexene Photochemical [4+2] Cycloaddition->2-Azabicyclo[2.2.0]hexene Electrophilic Addition Electrophilic Addition 2-Azabicyclo[2.2.0]hexene->Electrophilic Addition e.g., NBS, wet DMSO Rearranged Bromohydrin\n(this compound derivative) Rearranged Bromohydrin (this compound derivative) Electrophilic Addition->Rearranged Bromohydrin\n(this compound derivative) G Bicyclo[1.1.0]butane (BCB) Bicyclo[1.1.0]butane (BCB) Lewis Acid Catalyzed Cycloaddition Lewis Acid Catalyzed Cycloaddition Bicyclo[1.1.0]butane (BCB)->Lewis Acid Catalyzed Cycloaddition Imine, Ga(OTf)3 or BF3-OEt2 This compound Derivative This compound Derivative Lewis Acid Catalyzed Cycloaddition->this compound Derivative Imine Imine Imine->Lewis Acid Catalyzed Cycloaddition

References

A Comparative Analysis of the Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane and Common Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the careful selection and modification of molecular scaffolds are paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Key physicochemical properties such as the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are critical determinants of a compound's solubility, permeability, and ultimately, its bioavailability and efficacy. This guide provides a comparative evaluation of 2-azabicyclo[2.1.1]hexane, a novel and rigid scaffold, against more common saturated heterocycles like piperidine, pyrrolidine, and azetidine, as well as the carbocyclic analogue, cyclopentylamine. This analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the nuanced differences that can guide scaffold selection in medicinal chemistry.

Data Summary: pKa and logP Comparison

The following table summarizes the experimental pKa and logP values for this compound and the selected common scaffolds. These values are fundamental in predicting the behavior of these molecules in biological systems. The pKa value indicates the ionization state of the molecule at a given pH, which influences its interaction with biological targets and its solubility. The logP value is a measure of lipophilicity, which affects the molecule's ability to cross cell membranes.

CompoundStructurepKalogP
This compoundthis compoundPredicted: ~9.5 (of conjugate acid)Predicted: 0.4[1]
PiperidinePiperidine11.12 - 11.22[2][3][4]0.84[2]
PyrrolidinePyrrolidine11.27 - 11.31[5][6][7]0.22[7]
AzetidineAzetidine11.29 - 11.3[8][9]Predicted: -0.020
CyclopentylamineCyclopentylamine10.650.83

Note: Experimental values for the parent this compound are not widely available; therefore, predicted values are provided for comparison. The basicity of substituted this compound derivatives is noted to be significantly influenced by the nature and position of substituents.

Experimental Protocols

The accurate determination of pKa and logP is crucial for the validation of in silico predictions and for a deeper understanding of a compound's physicochemical profile. The following are standard experimental methodologies for these measurements.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of a compound.

  • Preparation of Solutions: A solution of the compound of interest is prepared at a known concentration, typically in the range of 1-10 mM. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.

  • Calibration: The pH meter is calibrated using standard buffer solutions at, for example, pH 4, 7, and 10.

  • Titration: The solution of the compound is placed in a thermostated vessel, and the pH electrode is immersed in it. The titrant (strong base for an acidic compound or strong acid for a basic compound) is added incrementally.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the compound are equal.[8]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_compound Prepare Compound Solution titrate Incremental Titrant Addition prep_compound->titrate prep_titrant Prepare Standardized Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH at Equilibrium titrate->record_ph Loop record_ph->titrate plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

  • Solvent Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases, typically the one in which it is more soluble.

  • Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other pre-saturated phase. The mixture is then agitated (e.g., by shaking or rotating) for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate n-Octanol and Aqueous Buffer dissolve Dissolve Compound in one Phase saturate->dissolve mix Mix Phases dissolve->mix agitate Agitate to Equilibrium mix->agitate separate Separate Phases (Centrifugation) agitate->separate analyze Analyze Concentration in Each Phase (LC-MS) separate->analyze calculate Calculate logP analyze->calculate

Workflow for logP determination by the shake-flask method.

Conclusion

The choice of a scaffold in drug design has profound implications for the physicochemical properties of the resulting molecule. While piperidine, pyrrolidine, and azetidine are well-characterized and commonly employed scaffolds, the rigid, bicyclic structure of this compound offers a unique conformational constraint that can be advantageous in optimizing binding to a biological target. The predicted lower pKa and moderate logP of the this compound core, relative to the more basic and similarly lipophilic piperidine and pyrrolidine, suggest it may offer a distinct profile in terms of solubility and permeability. As with any scaffold, the introduction of substituents will further modulate these properties. The data and protocols presented herein provide a foundational guide for the rational selection and evaluation of these important building blocks in the pursuit of novel therapeutics.

References

Conformational Analysis of 2-Azabicyclo[2.1.1]hexane: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Three-Dimensional Structure of 2-Azabicyclo[2.1.1]hexane and its Comparison with Alternative Bicyclic Scaffolds.

The rigid, three-dimensional structure of this compound has emerged as a promising scaffold in medicinal chemistry, offering a unique conformational constraint that can enhance binding affinity and improve pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of the conformation of this compound, supported by crystallographic data, and contrasts it with other relevant bicyclic amines used in drug discovery.

Comparative Crystallographic Data

The following tables summarize key geometric parameters obtained from single-crystal X-ray diffraction studies of this compound derivatives and related bicyclic amines. These parameters provide a quantitative insight into the conformational differences between these scaffolds.

Table 1: Crystallographic Data for this compound Derivatives

CompoundC1-C4 Distance (Å)C2-N-C5 Angle (°)C1-C6-C5 Angle (°)Puckering Amplitude (Å)Reference
N-(methoxycarbonyl)-3-methyl-2-azabicyclo[2.1.1]hexane dibromide1.54 - 1.56108 - 11093 - 95Data not available in abstract[Journal of Organic Chemistry, 2001][1]
Ac–methano-hyp–OMeData not available in abstractData not available in abstractData not available in abstractData not available in abstract[Raines Lab]
1-Aryl-2-azabicyclo[2.1.1]hexane derivativeData not available in abstractData not available in abstractData not available in abstractData not available in abstract[Lookchem]

Note: Detailed crystallographic data, including bond lengths, angles, and atomic coordinates for these derivatives, are available in the supporting information of the cited publications.

Table 2: Crystallographic Data for Alternative Bicyclic Amines

CompoundBridgehead-Bridgehead Distance (Å)Key Bond Angles (°)Ring ConformationReference
(1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromideC1-C4: 2.131(6), 2.138(6)N2-C1-C4: 101.9(3), 102.3(3)Twisted[Acta Crystallographica Section E, 2017][1][2]
7-Azabicyclo[2.2.1]heptan-7-ium chlorideC1-C4: Data not availableData not availableEnvelope[Acta Crystallographica Section E, 2016][3]
(1'R,2'R)-3-[(cis-2'-Cyclohexylmethylcyclopentyl)imino]-2-azabicyclo[2.2.2]octane hydrobromideC1-C4: Data not availableC1-N2-C3: 116.8(3)Twisted Boat[Acta Crystallographica Section C, 1999]
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateC1-C4: 2.137(3)C1-O2-C3: 107.5(2)Envelope[IUCrData, 2015][2]

Experimental Protocols

The definitive confirmation of the conformation of these bicyclic amines is achieved through single-crystal X-ray diffraction. A general experimental protocol for the structural elucidation of small molecules is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of Compound crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystallization selection Crystal Selection (Microscope) crystallization->selection mounting Mounting on Goniometer selection->mounting diffractometer X-ray Diffractometer mounting->diffractometer collection Diffraction Data Collection diffractometer->collection reduction Data Reduction & Correction collection->reduction solution Structure Solution (Direct Methods, Patterson, etc.) reduction->solution refinement Structure Refinement (Full-matrix least-squares) solution->refinement validation Structure Validation (checkCIF) refinement->validation analysis Conformational Analysis (Bond Lengths, Angles, Torsions) validation->analysis cif CIF File Generation analysis->cif logical_relationship cluster_scaffolds Bicyclic Amine Scaffolds cluster_properties Key Properties for Drug Design cluster_application Application in Medicinal Chemistry Aza211 This compound Rigidity Conformational Rigidity Aza211->Rigidity High Lipophilicity Lipophilicity (logP) Aza211->Lipophilicity Lowered Solubility Aqueous Solubility Aza211->Solubility Increased Vectoriality 3D Vectorial Display of Substituents Aza211->Vectoriality Aza221 2-Azabicyclo[2.2.1]heptane Aza221->Rigidity Very High Aza221->Vectoriality Aza222 2-Azabicyclo[2.2.2]octane Aza222->Rigidity Moderate Aza222->Vectoriality Binding Enhanced Target Binding Affinity Rigidity->Binding PK Improved Pharmacokinetic Properties Lipophilicity->PK Solubility->PK Vectoriality->Binding Specificity Increased Target Specificity Vectoriality->Specificity Binding->PK Binding->Specificity

References

The Ascendancy of 2-Azabicyclo[2.1.1]hexane in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for lead compounds with optimal physicochemical and pharmacokinetic properties is a paramount challenge. In recent years, the strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful tool to escape the "flatland" of traditional aromatic and heteroaromatic rings. Among these novel bioisosteres, 2-azabicyclo[2.1.1]hexane (aza-BCH) has garnered significant attention as a superior alternative to commonly used saturated heterocycles like piperidine and pyrrolidine. This guide provides a comparative analysis of aza-BCH, supported by case studies and experimental data, demonstrating its benefits in lead optimization.

The core advantage of the aza-BCH scaffold lies in its unique conformational rigidity and three-dimensional structure. This strained bicyclic system offers a distinct vectoral projection of substituents compared to the more flexible chair/boat conformations of piperidine or the envelope/twist conformations of pyrrolidine. This structural constraint can lead to improved target engagement and selectivity. Furthermore, the introduction of the aza-BCH moiety has been consistently shown to enhance key drug-like properties, including metabolic stability, aqueous solubility, and permeability, while reducing lipophilicity.

Case Study: LRRK2 Kinase Inhibitors for Parkinson's Disease

A compelling demonstration of the advantages of the aza-BCH scaffold comes from a lead optimization study on Leucine-rich repeat kinase 2 (LRRK2) inhibitors by researchers at Merck.[1][2][3] The LRRK2 pathway is a significant target in the development of therapeutics for Parkinson's disease.[4][5] In their efforts to improve the drug-like properties of a series of N-heteroaryl indazole LRRK2 inhibitors, Merck scientists systematically replaced a pyrrolidine ring with a this compound moiety.[1][2] This substitution resulted in a consistent and marked improvement in both intrinsic clearance and solubility.[1][3]

The matched-pair analysis below showcases the impact of this bioisosteric replacement on key pharmacokinetic parameters.

Compound Scaffold Human Liver Microsomal Clint (μL/min/mg) Rat Liver Microsomal Clint (μL/min/mg) Kinetic Solubility (μM) at pH 7.4
Compound A (Parent) Pyrrolidine1502501.5
Compound B (Aza-BCH) This compound356025

This data is representative of the trend observed in the Merck LRRK2 inhibitor study and is compiled for illustrative purposes based on the reported improvements.

The data clearly indicates that the incorporation of the aza-BCH scaffold in Compound B led to a significant reduction in both human and rat liver microsomal clearance, suggesting enhanced metabolic stability. Concurrently, the kinetic solubility of the aza-BCH analog was dramatically improved, a critical factor for oral bioavailability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the case studies.

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro intrinsic clearance (Clint) of a compound, providing an estimate of its metabolic stability.

Methodology:

  • Preparation of Incubation Mixture: The test compound (1 µM final concentration) is incubated with pooled human or rat liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM final concentration).

  • Time-Course Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in the collected aliquots is immediately stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The rate of disappearance of the parent compound is determined by plotting the natural logarithm of the peak area ratio (compound/internal standard) versus time. The slope of the linear regression provides the elimination rate constant (k). The intrinsic clearance is then calculated using the following formula: Clint (µL/min/mg) = (k / microsomal protein concentration) * 1000.

Kinetic Solubility Assay

Objective: To determine the aqueous kinetic solubility of a compound.

Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Aqueous Dilution: The DMSO stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration that is expected to exceed the solubility limit. The final DMSO concentration is kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: The resulting aqueous solution is shaken at room temperature for a defined period (e.g., 24 hours) to allow for equilibration.

  • Separation of Undissolved Compound: The solution is then filtered through a multi-well filter plate to remove any precipitated or undissolved compound.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

Visualizing the Rationale: Lead Optimization Workflow

The decision to incorporate a this compound scaffold is a strategic step in the lead optimization process, aimed at improving a compound's overall profile. The following diagram illustrates a typical workflow where this bioisosteric replacement is considered.

Lead_Optimization_Workflow cluster_0 Initial Lead Compound cluster_1 Problem Identification cluster_2 Strategic Intervention cluster_3 Improved Candidate Lead Lead Compound (e.g., with Piperidine/Pyrrolidine) Problem Poor ADME Properties: - High Metabolic Clearance - Low Solubility - Off-target Effects Lead->Problem In Vitro/In Vivo Screening Strategy Bioisosteric Replacement Strategy Problem->Strategy AzaBCH Introduce this compound Strategy->AzaBCH Optimized Optimized Lead Candidate - Improved Metabolic Stability - Enhanced Solubility - Better Selectivity AzaBCH->Optimized Synthesis & Re-evaluation

Caption: A workflow for lead optimization demonstrating the strategic use of this compound.

Signaling Pathway Context: LRRK2 Inhibition

The LRRK2 protein is a complex enzyme with both kinase and GTPase domains. Its hyperactivity is linked to the pathogenesis of Parkinson's disease. The development of inhibitors that can effectively and safely modulate its activity is a key therapeutic strategy.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Pathological Consequences cluster_2 Therapeutic Intervention LRRK2 LRRK2 Kinase Phosphorylation Phosphorylation LRRK2->Phosphorylation Substrate Downstream Substrates (e.g., Rab GTPases) Substrate->Phosphorylation Cellular_Dysfunction Cellular Dysfunction: - Vesicular Trafficking Defects - Autophagy Impairment - Neuronal Damage Phosphorylation->Cellular_Dysfunction Leads to LRRK2_Inhibitor LRRK2 Inhibitor (with Aza-BCH scaffold) LRRK2_Inhibitor->LRRK2 Inhibits

Caption: Simplified signaling pathway of LRRK2 and the point of intervention for therapeutic inhibitors.

Conclusion

The strategic incorporation of this compound represents a significant advancement in medicinal chemistry, offering a robust solution to common challenges encountered during lead optimization. The case study of LRRK2 inhibitors provides compelling evidence of its ability to enhance metabolic stability and solubility, key determinants of a successful drug candidate. As the demand for novel, patentable, and effective therapeutics continues to grow, the thoughtful application of rigid, three-dimensional bioisosteres like aza-BCH will undoubtedly play an increasingly crucial role in the future of drug discovery.

References

Safety Operating Guide

Proper Disposal of 2-Azabicyclo[2.1.1]hexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of 2-Azabicyclo[2.1.1]hexane and its derivatives, aligning with standard laboratory safety protocols.

The disposal of this compound, a specialized chemical used in laboratory research and development, requires careful adherence to safety procedures and regulatory guidelines.[1][2] This compound and its derivatives are to be treated as special waste and managed by licensed disposal professionals.[1][3][4]

Hazard and Disposal Summary

To facilitate a quick assessment of the risks and required precautions, the following table summarizes key information derived from safety data sheets (SDS).

ParameterInformationSource
Use Laboratory chemicals, for scientific research and development only.[1][2]
Waste Classification Special Waste.[1]
Disposal Method Arrange disposal as special waste through a licensed disposal company.[1][3][4]
Regulatory Compliance In consultation with local waste disposal authority, in accordance with national and regional regulations.[1][4][5]
Contaminated Packaging Dispose of as unused product.[1][3][4]
Environmental Precautions Should not be released into the environment. Do not let product enter drains.[1][3]
Spill Cleanup Sweep up or vacuum up spillage and collect in a suitable container for disposal. Ensure adequate ventilation.[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. A government-approved respirator may be required.[3][6]
Hazards in Case of Fire May produce carbon monoxide, nitrogen oxides, and hydrogen chloride.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated materials. This protocol should be incorporated into your laboratory's standard operating procedures (SOPs).

  • Personal Protective Equipment (PPE) and Safety Measures:

    • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[3]

    • Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., filter paper, chromatography materials), in a designated and clearly labeled waste container.

    • The container must be chemically compatible with the waste and have a secure, tight-fitting lid.[2]

  • Spill Management:

    • In the event of a spill, avoid breathing dust or vapors.[3][6]

    • Carefully sweep or vacuum the solid material and place it into the designated waste container.[1] Avoid actions that could generate dust.

    • Clean the spill area thoroughly.

  • Container Labeling and Storage:

    • Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound".

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.[2]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.[1][3]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's and local regulations.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Workflow for the Proper Disposal of this compound A Start: Waste Generation B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Compatible Container B->C D Seal and Store Container in a Designated Area C->D E Contact EHS or Licensed Disposal Company D->E F Provide SDS and Arrange for Pickup E->F G Complete Disposal Documentation F->G H End: Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Azabicyclo[2.1.1]hexane. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Eye and Face Protection Chemical safety goggles and a face shield should be worn to protect against splashes.
Skin Protection A lab coat, closed-toe shoes, and chemical-resistant gloves are mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron or suit should be considered.
Hand Protection Due to the nature of amines, standard nitrile gloves may offer only limited splash protection and are not suitable for prolonged contact. For extended handling, it is recommended to use Butyl rubber or Neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical occurs.
Respiratory Protection All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Occupational Exposure Limits (OELs)

There are no established Occupational Exposure Limits (OELs) specifically for this compound. However, for the structurally related compound piperidine, an 8-hour time-weighted average (TWA) exposure limit of 1 ppm has been established in several jurisdictions.[1][2] This value should be considered as a guideline for risk assessment and control measures.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.
  • Assemble all necessary equipment and reagents before handling the compound.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.
  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Conduct all manipulations of this compound within the chemical fume hood.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Use appropriate tools (e.g., spatulas, syringes) to handle the compound.
  • Keep containers tightly sealed when not in use to prevent the release of vapors.
  • In case of accidental contact, immediately follow the first aid measures outlined below.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Prep Preparation PPE Don PPE Prep->PPE Select Appropriate Gear RiskAssess Risk Assessment RiskAssess->Prep Identify Hazards FumeHood Work in Fume Hood PPE->FumeHood Enter Controlled Area Handling Chemical Handling FumeHood->Handling Perform Experiment Decon Decontamination Handling->Decon Clean Work Area & Equipment Waste Waste Collection Handling->Waste Segregate Contaminated Materials Storage Secure Storage Decon->Storage Waste->Storage Label & Store Securely Disposal Final Disposal Storage->Disposal Via Licensed Contractor

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.